Technical Documentation Center

2-Chloro-5-cyanobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-cyanobenzamide
  • CAS: 1261861-21-5

Core Science & Biosynthesis

Foundational

2-Chloro-5-cyanobenzamide: Chemical Architecture, Physical Properties, and Role in PPARγ Modulator Development

Introduction and Strategic Importance In the landscape of modern medicinal chemistry and rational drug design, bifunctional aromatic building blocks are paramount for the rapid diversification of lead compounds. 2-Chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry and rational drug design, bifunctional aromatic building blocks are paramount for the rapid diversification of lead compounds. 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) has emerged as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators.

The structural architecture of 2-chloro-5-cyanobenzamide features a highly programmable benzene ring. The primary carboxamide group serves as a hydrogen bond donor/acceptor crucial for target engagement, while the cyano group provides a metabolic soft spot and an electronic withdrawing effect. The chlorine atom at the ortho position to the amide induces a steric twist, forcing the amide plane out of coplanarity with the aromatic ring—a conformational bias that is often essential for precise fitting within the hydrophobic pockets of nuclear receptors.

This whitepaper provides an in-depth technical analysis of 2-chloro-5-cyanobenzamide, detailing its physicochemical properties, synthetic methodologies, and its authoritative role in the development of targeted oncological therapies.

Chemical Structure and Physicochemical Properties

Understanding the baseline physical properties of 2-chloro-5-cyanobenzamide is critical for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during downstream cross-coupling or amidation reactions.

Table 1: Quantitative Data and Chemical Identification
ParameterValue / Description
IUPAC Name 2-chloro-5-cyanobenzamide
CAS Registry Number 1261861-21-5
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Melting Point 145–147 °C
Appearance White to off-white crystalline solid
InChI Key MPRIVUDMYFJZND-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)C(=O)N)Cl

Data supported by empirical characterizations from chemical repositories and patent literature [1], [3].

Synthetic Methodologies and Chemical Workflow

The synthesis of 2-chloro-5-cyanobenzamide is typically achieved through the activation of 2-chloro-5-cyanobenzoic acid, followed by amidation. As an Application Scientist, the selection of activation reagents is driven by the need for high atom economy and minimal chromatographic purification.

Thionyl chloride (SOCl₂) is the preferred reagent for this transformation. The causality behind this choice is rooted in Le Chatelier's principle: the byproducts of the chlorination reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous and evolve out of the reaction matrix. This inherently drives the reaction to completion and yields a crude acid chloride that can be used directly in the next step without aqueous workup, preventing premature hydrolysis.

Synthesis A 2-Chloro-5-cyanobenzoic Acid (Starting Material) B Thionyl Chloride (SOCl₂) 80°C, 1 Hour A->B C 2-Chloro-5-cyanobenzoyl Chloride (Highly Reactive Intermediate) B->C D Ammonia (NH₃) / THF 0°C to Room Temp C->D E 2-Chloro-5-cyanobenzamide (Final Product) D->E

Fig 1: Step-by-step synthetic workflow for 2-chloro-5-cyanobenzamide.

Mechanistic Role in Drug Development: PPARγ Modulation

2-Chloro-5-cyanobenzamide is not merely a passive intermediate; its structural motifs are directly incorporated into the pharmacophores of advanced PPARγ inverse agonists, such as FX-909 [2].

PPARγ is a ligand-dependent nuclear hormone receptor that functions as an obligate heterodimer with Retinoid X Receptor Alpha (RXRα). While historically targeted by agonists (like thiazolidinediones) for metabolic disorders, recent genomic studies have identified PPARγ as a critical dependency factor and oncogenic driver in luminal-lineage muscle-invasive urothelial cancers (MIUC) [2], [4].

When derivatives of 2-chloro-5-cyanobenzamide bind to the PPARγ ligand-binding domain (LBD), they act as inverse agonists . The steric bulk of the substituted benzamide core forces Helix 12 (H12) of the PPARγ protein into a rigid, repressive conformation. This structural shift physically blocks the recruitment of co-activators (which bind via LxxLL motifs) and instead drastically enhances the affinity for co-repressor complexes. The result is a profound, durable suppression of the oncogenic transcriptional program.

PPARG Ligand Benzamide-derived Inverse Agonist Receptor PPARγ/RXRα Heterodimer (Ligand Binding Domain) Ligand->Receptor Binding Event Conformation Helix 12 (H12) Repressive Conformation Receptor->Conformation Allosteric Shift CoRepressor Co-repressor Recruitment (e.g., NCoR) Conformation->CoRepressor Motif Recognition Gene Target Gene Suppression (Urothelial Cancer Halted) CoRepressor->Gene Transcriptional Repression

Fig 2: Mechanism of action for PPARγ inverse agonists utilizing the benzamide core.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each step includes mechanistic checkpoints to verify the success of the transformation before proceeding.

Protocol A: Synthesis and Isolation of 2-Chloro-5-cyanobenzamide

Objective: Convert 2-chloro-5-cyanobenzoic acid to the corresponding primary amide with >95% purity.

  • Activation (Chlorination):

    • Suspend 2-chloro-5-cyanobenzoic acid (1.0 equiv, e.g., 2.5 g, 13.8 mmol) in neat thionyl chloride (SOCl₂, 25 mL).

    • Causality Check: The reaction is performed neat (without additional solvent) because SOCl₂ acts as both the reagent and the solvent, maximizing collision frequency and reaction rate.

    • Stir the mixture at 80 °C under a nitrogen atmosphere for 1 hour. The suspension will gradually become a clear yellow solution, indicating the consumption of the insoluble carboxylic acid and the formation of the soluble acid chloride.

  • Concentration:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂.

    • Critical Step: Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual HCl and SO₂, which would otherwise form unwanted ammonium chloride salts in the next step. The resulting 2-chloro-5-cyanobenzoyl chloride is obtained as a crude yellow solid.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 20 mL) and cool to 0 °C using an ice bath.

    • Slowly bubble anhydrous ammonia gas (NH₃) into the solution (or add a solution of 0.5M NH₃ in dioxane) over 30 minutes.

    • Causality Check: Strict temperature control (0 °C) suppresses the nucleophilic attack of any trace moisture, preventing the reversion back to the starting carboxylic acid.

  • Workup and Isolation:

    • Allow the reaction to warm to room temperature. Quench with ice water (50 mL) to precipitate the product.

    • Filter the resulting white to off-white solid, wash with cold water, and dry under high vacuum to afford 2-chloro-5-cyanobenzamide. (Expected melting point: 145–147 °C).

Protocol B: Preparation of PPARγ LBD for Binding Assays

Objective: Purify human PPARγ Ligand Binding Domain (LBD) to validate the binding kinetics of 2-chloro-5-cyanobenzamide derivatives [2].

  • Expression:

    • Transform plasmids containing the human PPARγ LBD (residues 231 to 505) with an N-terminal TEV-cleavable His₆ tag into E. coli BL21(DE3) cells.

    • Induce expression with 0.1 mM IPTG at an optical density (OD₆₀₀) of 0.6–0.8, followed by overnight incubation at 16 °C.

  • Lysis and Affinity Chromatography:

    • Harvest cells and resuspend in lysis buffer (50 mM Tris pH 8.0, 500 mM NaCl, 5% glycerol). Disrupt via sonication and clarify by centrifugation (13,500 rpm, 1 h, 4 °C).

    • Isolate the protein using a Ni-NTA affinity column. Elute using the lysis buffer supplemented with 250 mM imidazole.

  • Tag Cleavage and Polishing:

    • Dialyze the eluate overnight against the lysis buffer in the presence of HIS-TEV protease.

    • Causality Check: The removal of the His₆ tag is mandatory. Bulky N-terminal tags can artificially restrict the conformational dynamics of Helix 12, leading to false positives/negatives in downstream ligand binding assays.

    • Pass the cleaved protein through the Ni-NTA column again to capture the cleaved tag and protease. Polish the flow-through using ion-exchange chromatography (HiTrap™ Q-HP) to achieve >98% purity.

References

  • bioRxiv. "Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers". bioRxiv Preprint Server (May 2025). Available at:[Link]

  • Google Patents. "EP1716851A1 - Thioamides and salts thereof and cytokine production inhibitors containing both". European Patent Office.
  • Google Patents. "CN111630030A - Novel benzamide derivatives as PPAR-gamma modulators". China National Intellectual Property Administration.
Exploratory

The SNAr-Driven Mechanism of Action of 2-Chloro-5-cyanobenzamide Pharmacophores in PPARγ Inverse Agonism: An In Vitro Technical Guide

Executive Summary The development of targeted covalent inhibitors has revolutionized the modulation of challenging transcription factors. Within the context of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors has revolutionized the modulation of challenging transcription factors. Within the context of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)—a nuclear receptor implicated in luminal muscle-invasive urothelial cancer (MIUC)—the 2-chloro-5-cyanobenzamide motif has emerged as a critical pharmacophore[1].

Historically, the prototype covalent PPARγ inverse agonist, T0070907, utilized a 2-chloro-5-nitrobenzamide warhead[2]. While effective in vitro, the highly electron-withdrawing nitro group rendered the compound hyper-reactive, leading to off-target proteomic liabilities and poor metabolic stability[1]. By replacing the nitro group with a cyano group, researchers engineered the 2-chloro-5-cyanobenzamide derivative (e.g., FTX-6746), which retains the ability to undergo targeted Nucleophilic Aromatic Substitution (SNAr) while drastically improving selectivity and imposing a deeper repressive bias on the receptor[1]. This structural evolution ultimately paved the way for clinical-stage molecules like FX-909[3].

This whitepaper dissects the in vitro mechanism of action of the 2-chloro-5-cyanobenzamide warhead, detailing its covalent engagement, structural consequences, and the self-validating protocols required to quantify its efficacy.

Molecular Mechanism of Action (In Vitro)

The mechanism of action of 2-chloro-5-cyanobenzamide derivatives is defined by a highly specific, context-dependent SNAr reaction followed by an allosteric structural shift in the PPARγ Ligand-Binding Domain (LBD).

Covalent Engagement via SNAr

The 2-chloro-5-cyanobenzamide warhead is an electrophile designed to selectively target Cysteine 313 (Cys313) within the PPARγ LBD[1].

  • Activation: The cyano group at the 5-position acts as a strong electron-withdrawing group (EWG), pulling electron density away from the aromatic ring and activating the carbon at the 2-position.

  • Nucleophilic Attack: The thiolate anion of Cys313 attacks the activated 2-position, forming a transient Meisenheimer intermediate.

  • Elimination: The chloride ion (Cl⁻) is expelled as a leaving group, resulting in a stable, irreversible thioether bond between the receptor and the ligand[1].

SNAr_Mechanism A 2-Chloro-5-cyanobenzamide Warhead C Meisenheimer Intermediate A->C Nucleophilic Attack B PPARγ LBD (Cys313 Thiolate) B->C SNAr Activation D Stable Thioether Adduct C->D Rearrangement E Chloride (Cl-) Leaving Group C->E Elimination

SNAr-mediated covalent engagement of Cys313 by 2-chloro-5-cyanobenzamide derivatives.

Conformational Biasing of Helix 12

Once covalently bound, the steric bulk and electronic properties of the benzamide core force Helix 12 (H12) —the master regulatory switch of PPARγ—into a transcriptionally repressive conformation[4]. Unlike traditional agonists (e.g., Rosiglitazone) that stabilize H12 to form a binding cleft for coactivators, the 2-chloro-5-cyanobenzamide adduct physically occludes this active state[5].

Coregulator Exchange

The displacement of H12 has profound thermodynamic consequences on protein-protein interactions:

  • Coactivator Blockade: The affinity for LxxLL-motif containing coactivators (e.g., SRC-1) is ablated.

  • Corepressor Recruitment: A massive interface is unveiled that selectively binds the CoRNR box motifs of nuclear corepressors, such as NCOR1 [4]. This active recruitment of corepressors defines the molecule as a "covalent inverse agonist" rather than a simple antagonist[5].

Coregulator_Exchange A Covalent PPARγ Adduct (Cyano-Warhead) B Helix 12 (H12) Repressive Conformation A->B Steric & Electronic Biasing C Coactivator Displacement (LxxLL Motif Blocked) B->C Decreased Affinity D Corepressor Recruitment (NCOR1 Binding) B->D Increased Affinity E Target Gene Repression (e.g., IL1B, ANGPTL4) C->E Loss of Activation D->E Active Repression

Conformational shift of PPARγ Helix 12 leading to corepressor recruitment and gene repression.

Quantitative Data: Nitro vs. Cyano Warheads

The transition from the 2-chloro-5-nitrobenzamide (T0070907) to the 2-chloro-5-cyanobenzamide (FTX-6746) architecture resulted in a highly tunable mechanism where reversible binding ( KI​ ), reactivity ( kinact​ ), and conformational biasing are independently optimized[1].

Table 1: Comparative in vitro profiling of PPARγ covalent modifiers[1]

Pharmacological Property2-Chloro-5-nitrobenzamide (T0070907)2-Chloro-5-cyanobenzamide (FTX-6746)
Electrophilic Mechanism Nitro-activated SNArCyano-activated SNAr
Proteomic Selectivity Low (Hyper-reactive, off-target liability)High (Context-dependent reactivity)
Metabolic Stability Poor (Nitro reduction liability)Excellent
In Vitro EC50 (Reporter) ~60.5 nM~197.5 nM
Max Repression ( Emax​ ) 100% (Baseline Reference)170.5% (Deeper Repression)
Target Gene Suppression Partial suppression of ANGPTL4Near-complete suppression of ANGPTL4

Note: While the cyano derivative exhibits a slightly higher biochemical EC50, its superior Emax​ demonstrates a much stronger thermodynamic enforcement of the NCOR1-bound repressive state.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 2-chloro-5-cyanobenzamide derivatives, researchers must employ orthogonal, self-validating assays. The following protocols guarantee E-E-A-T standards by integrating internal controls that immediately flag false positives.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality: To unequivocally prove the SNAr mechanism, we must observe a precise mass shift corresponding to the intact ligand minus the chloride leaving group (M - 35.5 Da). Step-by-Step Methodology:

  • Express and purify recombinant human PPARγ LBD (wild-type) and a C313A point mutant.

  • Incubate 10 µM of each protein with 50 µM of the 2-chloro-5-cyanobenzamide derivative in assay buffer (50 mM Tris pH 7.4, 150 mM NaCl) for 2 hours at 25°C.

  • Desalt the samples using a C4 ZipTip to remove unbound ligand and buffer salts.

  • Analyze via LC-ESI-TOF mass spectrometry.

  • Deconvolute the raw m/z spectra to determine the intact protein mass.

  • Self-Validation Check: The WT protein must show a mass shift of exactly +[Ligand Mass - 35.45 Da]. The C313A mutant must show zero mass shift. If the C313A mutant exhibits a mass shift, the compound is reacting non-specifically with other nucleophiles, invalidating the targeted SNAr hypothesis.

Protocol 2: TR-FRET Coregulator Exchange Assay

Causality: Covalent binding is only therapeutically relevant if it drives the correct H12 conformational shift. TR-FRET measures the physical recruitment of corepressors in real-time. Step-by-Step Methodology:

  • Prepare a master mix containing 2 nM GST-tagged PPARγ LBD, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM FITC-labeled NCOR1 corepressor peptide (FRET acceptor).

  • Dispense 20 µL/well into a 384-well black microplate.

  • Add the 2-chloro-5-cyanobenzamide compound in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Include a baseline control (DMSO) and an agonist control (Rosiglitazone, 1 µM).

  • Incubate for 2 hours at 4°C to reach thermodynamic equilibrium.

  • Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio.

  • Self-Validation Check: Rosiglitazone must decrease the TR-FRET signal (displacing the baseline NCOR1). The test compound must increase the signal dose-dependently. If Rosiglitazone fails to displace NCOR1, the baseline conformation of the recombinant protein batch is compromised, and the assay must be aborted.

Protocol 3: Cellular Transcriptional Reporter Assay

Causality: To confirm that biochemical corepressor recruitment translates to actual gene repression in a living cellular environment. Step-by-Step Methodology:

  • Seed HEK293T cells at 10,000 cells/well in a 96-well plate.

  • Co-transfect cells with a PPRE-firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • After 24 hours, treat cells with the 2-chloro-5-cyanobenzamide derivative (dose-response) in the presence of 100 nM Rosiglitazone (to stimulate baseline transcription).

  • Incubate for 24 hours at 37°C.

  • Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Normalize the Firefly signal to the Renilla signal.

  • Self-Validation Check: The Renilla signal must remain constant across all compound concentrations. A dose-dependent drop in Renilla luminescence indicates compound cytotoxicity rather than specific PPARγ transcriptional repression, which would falsely present as efficacy.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv (2025).[Link]

  • FX-909 Pipeline & Mechanism. Flare Therapeutics. [Link]

  • Structural Basis of PPARγ-Mediated Transcriptional Repression by the Covalent Inverse Agonist FX-909. Journal of Medicinal Chemistry (2025).[Link]

  • Crystal structure of PPARgamma bound to T0070907 and Co-R peptide (8DKN). RCSB Protein Data Bank (2022).[Link]

Sources

Foundational

2-Chloro-5-cyanobenzamide: Molecular Weight, Exact Mass, and Applications in PPARγ Modulator Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, the rational design of targeted ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on the precise manipulation of small-molecule building blocks. 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) has emerged as a critical intermediate in the synthesis of novel benzamide derivatives, particularly in the development of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inverse agonists[1].

As a Senior Application Scientist, I have structured this guide to bridge the gap between fundamental physicochemical data—specifically molecular weight and exact mass—and the downstream pharmacological applications of this compound. By understanding the isotopic signatures and steric properties of this molecule, researchers can optimize synthetic workflows and ensure rigorous analytical validation during the development of targeted oncology drugs, such as those treating urothelial cancers[2].

Physicochemical Properties & Mass Spectrometry Data

Accurate mass determination is the cornerstone of structural validation. For halogenated compounds like 2-chloro-5-cyanobenzamide, distinguishing between the average molecular weight (used for stoichiometric calculations) and the exact mass (used for High-Resolution Mass Spectrometry, HRMS) is critical.

Quantitative Data Summary

The following table summarizes the core chemical identifiers and mass properties required for analytical validation.

PropertyValueCausality / Analytical Significance
Chemical Formula C₈H₅ClN₂ODefines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 7).
Average Molecular Weight 180.59 g/mol Calculated using the isotopic abundance average of Chlorine (~75% ³⁵Cl, ~25% ³⁷Cl). Used for molarity and yield calculations.
Monoisotopic Exact Mass 180.0090 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Target value for HRMS structural confirmation.
[M+H]⁺ Expected m/z 181.0163The primary protonated adduct observed in positive-ion Electrospray Ionization (ESI+).
Isotopic Signature (M : M+2) ~ 3 : 1 RatioThe natural abundance of ³⁵Cl vs. ³⁷Cl provides a self-validating internal control during LC-MS analysis.
Analytical Causality in MS

When analyzing 2-chloro-5-cyanobenzamide derivatives via LC-MS, the ortho-chloro substitution acts as a built-in diagnostic tool. Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, any successful coupling reaction retaining this moiety will exhibit a distinct M and M+2 doublet in the mass spectrum. If this 3:1 isotopic pattern is absent in the target peak, the chemist can immediately deduce that dehalogenation (a common side reaction in palladium-catalyzed cross-couplings) has occurred, thereby creating a self-validating analytical workflow.

Pharmacological Role: PPARγ Inverse Agonists

2-Chloro-5-cyanobenzamide is not merely a passive structural scaffold; its specific functional groups drive mechanistic engagement in the ligand-binding domain (LBD) of PPARγ[2].

  • The Ortho-Chloro Group: Provides necessary steric bulk that forces the benzamide ring out of coplanarity with adjacent structures. This twisted conformation is thermodynamically required to induce a repressive bias in the PPARγ LBD.

  • The Meta-Cyano Group: Acts as a strong electron-withdrawing group (EWG), modulating the pKa of the amide nitrogen and enhancing hydrogen-bonding interactions with key amino acid residues (e.g., Ser289) within the receptor pocket.

Recent breakthroughs in muscle-invasive urothelial cancer (MIUC) have utilized this scaffold to synthesize covalent inverse agonists (such as FX-909), which recruit co-repressors like NCOR1 to halt tumor proliferation[3].

G A 2-Chloro-5-cyano Scaffold B PPARγ LBD Conformational Shift A->B C NCOR1 Co-repressor Recruitment B->C D Transcriptional Repression of Tumor C->D

Fig 1. Mechanism of PPARγ inverse agonists utilizing the 2-chloro-5-cyano scaffold.

Experimental Protocol: Synthesis and Validation

To integrate this building block into complex drug candidates, researchers typically convert the corresponding carboxylic acid into an active acyl chloride, followed by amidation. The following protocol is optimized for high yield and self-validating analytical tracking[4][5].

Step-by-Step Methodology

Step 1: Acyl Chloride Activation

  • Suspend 2-chloro-5-cyanobenzoic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 10.0 eq).

  • Causality: SOCl₂ is chosen over standard peptide coupling reagents (like HATU) because the ortho-chloro group creates significant steric hindrance. The highly reactive acyl chloride bypasses this kinetic barrier.

  • Stir the mixture at 80 °C for 1 hour under an inert nitrogen atmosphere.

  • Concentrate under reduced pressure to remove excess SOCl₂, yielding 2-chloro-5-cyanobenzoyl chloride as a crude yellow solid.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

  • Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Warm to room temperature and stir for 2 hours.

Step 3: Self-Validating LC-MS Analysis

  • Quench an aliquot (10 µL) in 1 mL of Acetonitrile/Water (1:1) and inject into the LC-MS.

  • Scan in positive ESI mode. Look for the exact mass [M+H]⁺ corresponding to your specific derivative.

  • Validation Check: Confirm the presence of the M and M+2 peaks at a 3:1 intensity ratio. This proves the chlorine atom is intact and the amidation was successful.

Step 4: Purification

  • Wash the organic layer with 1N HCl, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via silica gel chromatography or preparative HPLC to isolate the final benzamide derivative.

Workflow S1 Step 1: Acylation (SOCl2, 80°C) S2 Step 2: Amidation (Amine, DIPEA, DCM) S1->S2 S3 Step 3: LC-MS Validation (Check 3:1 Isotope Ratio) S2->S3 S4 Step 4: Purification (Aqueous Wash & Prep-HPLC) S3->S4

Fig 2. Synthetic and analytical workflow for benzamide derivatives.

Conclusion

The utility of 2-chloro-5-cyanobenzamide in pharmaceutical synthesis is directly tied to its unique physicochemical properties. By leveraging its exact mass (180.0090 Da) and the distinct isotopic signature of its chlorine atom, researchers can establish robust, self-validating analytical pipelines. Furthermore, the strategic placement of its electron-withdrawing and sterically demanding functional groups makes it an indispensable scaffold in the ongoing development of targeted therapies like PPARγ inverse agonists.

References

  • bioRxiv. "Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers". bioRxiv Preprint Server (May 10, 2025). Available at:[Link]

  • Google Patents. "PPARG inverse agonists and uses thereof" (US11820747B2). United States Patent and Trademark Office.

Sources

Exploratory

Pharmacokinetic profiling of 2-Chloro-5-cyanobenzamide derivatives

Pharmacokinetic Profiling and Therapeutic Translation of 2-Chloro-5-Cyanobenzamide Derivatives: A Focus on Covalent PPARG Inverse Agonists Executive Summary The 2-chloro-5-cyanobenzamide scaffold has emerged as a foundat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Therapeutic Translation of 2-Chloro-5-Cyanobenzamide Derivatives: A Focus on Covalent PPARG Inverse Agonists

Executive Summary

The 2-chloro-5-cyanobenzamide scaffold has emerged as a foundational pharmacophore in the design of next-generation nuclear receptor modulators[1][2]. Historically, drug discovery efforts surrounding the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) focused on reversible full agonists (e.g., thiazolidinediones) for metabolic disorders[3]. However, recent oncological breakthroughs have pivoted the field toward covalent inverse agonists for the treatment of muscle-invasive urothelial cancer (MIUC)[4][5]. As application scientists, our goal is not merely to observe phenotypic tumor shrinkage, but to engineer molecular causality. This whitepaper details the pharmacokinetic (PK) profiling, pharmacodynamic (PD) validation, and clinical translation of 2-chloro-5-cyanobenzamide derivatives, with a specific focus on the first-in-class clinical candidate, FX-909.

The Molecular Rationale: Engineering Repressive Bias in PPARG

In luminal MIUC, tumor survival is heavily dependent on hyperactive PPARG/RXRA signaling, often driven by PPARG amplification or RXRA hotspot mutations (such as S427F)[4]. The RXRA S427F mutation induces an "activation bias," enhancing the heterodimer's affinity for co-activators and sensitizing the receptor to endogenous ligands[4].

To therapeutically counter this, derivatives of 2-chloro-5-cyanobenzamide were optimized to act as covalent inverse agonists. FX-909 selectively targets and covalently binds to a sequestered region of PPARG[6]. This binding event forces a conformational shift that drastically enhances the receptor's affinity for the nuclear corepressor (NCOR), effectively silencing the transcription of target genes like IL1B and ANGPTL4[7][8].

Pathway RXRA RXRA (S427F Mutation) Activation Bias PPARG PPARG Receptor (Amplified/Activated) RXRA->PPARG Heterodimerization & Sensitization NCOR NCOR Corepressor Recruitment PPARG->NCOR Enhanced Affinity FX909 FX-909 (Covalent Inverse Agonist) FX909->PPARG Covalent Binding (Repressive Conformation) TargetGenes Target Gene Suppression (IL1B, ANGPTL4) NCOR->TargetGenes Transcriptional Silencing Tumor Tumor Growth Inhibition (MIUC) TargetGenes->Tumor Phenotypic Response

Diagram 1: Mechanism of FX-909 covalent inverse agonism on PPARG signaling in MIUC.

Chemical Synthesis & Structural Validation

The synthesis of the 2-chloro-5-cyanobenzamide core is a critical step in positioning the electrophilic warhead necessary for covalent engagement with PPARG. The following protocol outlines the synthesis of the key intermediate, N-(2-acetyl-3,5-difluorophenyl)-2-chloro-5-cyanobenzamide, ensuring high electrophilic efficiency.

Protocol 1: Synthesis of the 2-Chloro-5-cyanobenzamide Intermediate [9]

  • Causality: The conversion of the carboxylic acid to an acyl chloride is required to create a highly reactive electrophilic center, facilitating a high-yield amidation reaction with sterically hindered aniline derivatives.

  • Step 1 (Activation): Dissolve 2-chloro-5-cyano-benzoic acid (2.5 g, 13.8 mmol) in thionyl chloride (SOCl2, 25 mL). Stir the reaction mixture at 80 °C for 1 hour.

  • Step 2 (Isolation): Cool the mixture to room temperature. Concentrate under reduced pressure to completely remove excess SOCl2. Self-Validation Check: The complete removal of SOCl2 prevents off-target degradation of the amine nucleophile in the subsequent step. This yields 2-chloro-5-cyanobenzoyl chloride (approx. 2.8 g, crude) as a yellow solid.

  • Step 3 (Amidation): React the crude 2-chloro-5-cyanobenzoyl chloride with the target aniline (e.g., 2-acetyl-3,5-difluoroaniline) in the presence of a non-nucleophilic base to yield the final benzamide derivative.

In Vitro & In Vivo Pharmacokinetic (PK) Profiling

Transitioning a covalent inhibitor from biochemical assays to in vivo models requires rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization. FX-909 was engineered to overcome the rapid clearance typically associated with highly electrophilic compounds[8].

The compound demonstrates exceptional potency, with cellular IC50 values in the low nanomolar range, and maintains >2000-fold selectivity over homologous receptors like PPARα and PPARδ[10].

Table 1: Pharmacokinetic and In Vitro Profiling of FX-909 [7][8][10]

Parameter / AssayValue / Result
Biochemical IC50 (PPARG) ~1 nM
Cellular IC50 (UMUC9 - IL1B) 1.7 nM
Cellular IC50 (HT1197 - ANGPTL4) 1.3 nM
Selectivity (vs. PPARα/PPARδ) >2000-fold
Mouse Clearance (mL/min/kg) 17
Rat Clearance (mL/min/kg) 13
Dog Clearance (mL/min/kg) 18
Plasma Protein Binding (Mouse / Rat / Dog) 92% / 92% / 61%

Pharmacodynamic (PD) Evaluation & Xenograft Methodologies

To validate the in vivo efficacy of FX-909, a robust PK/PD workflow is required. The UMUC9 xenograft model is utilized because it naturally harbors a PPARG amplification, providing a genetically relevant, self-validating system to measure target engagement[9][10].

Protocol 2: In Vivo PK/PD Assessment in UMUC9 Xenografts [7][8][9]

  • Causality: Measuring the suppression of IL1B (a direct downstream target of PPARG) provides a highly sensitive, quantifiable biomarker for the repressive bias imposed by the inverse agonist.

  • Step 1 (Model Establishment): Inoculate immunocompromised mice with UMUC9 urothelial cancer cells. Allow tumors to reach a measurable volume (e.g., 100-200 mm³).

  • Step 2 (Dosing Regimen): Administer FX-909 orally (PO) twice daily (BID) at escalating doses (1, 3, 10, and 30 mg/kg). Include a vehicle control and a reference compound (e.g., FTX-6746 at 30 mg/kg) to establish the assay's dynamic range.

  • Step 3 (Sample Harvesting): Harvest matched plasma and tumor tissue at the end of the 21-day dosing period. Causality: Matched sampling allows for the direct correlation of systemic PK exposure with localized tumor PD effects.

  • Step 4 (PD Quantification): Extract RNA from the harvested tumor samples. Perform qPCR to quantify IL1B mRNA levels.

  • Result Validation: FX-909 achieves 86% suppression of IL1B at just 1 mg/kg, scaling to 99% (near-complete suppression) at 30 mg/kg[8].

Workflow Synthesis 1. Chemical Synthesis 2-Chloro-5-cyanobenzamide InVitro 2. In Vitro Profiling IC50 & Plasma Protein Binding Synthesis->InVitro Lead Optimization InVivo 3. In Vivo PK/PD UMUC9 Xenograft Models InVitro->InVivo ADMET Clearance Clinical 4. Clinical Translation Phase 1 (CLINPRO-1) InVivo->Clinical Biomarker Validation

Diagram 2: Pharmacokinetic and pharmacodynamic profiling workflow for FX-909.

Clinical Translation: The CLINPRO-1 Phase 1 Trial

The rigorous preclinical PK/PD profiling of the 2-chloro-5-cyanobenzamide derivative FX-909 has successfully translated into human trials. FX-909 is currently being evaluated in the CLINPRO-1 Phase 1 clinical trial (NCT05929235) for patients with advanced solid malignancies, particularly locally advanced or metastatic urothelial carcinoma[11][12].

Early data presented at the 2026 ASCO Genitourinary Cancers Symposium demonstrated that FX-909 is the first pharmacological agent capable of effectively inhibiting PPARG in humans, showing objective responses (17.5%) specifically confined to heavily pretreated patients with PPARG-high (TPS ≥60%) luminal lineage tumors[13]. This establishes a new paradigm, positioning PPARG alongside the androgen and estrogen receptors as a successfully targeted nuclear receptor in oncology[13].

Sources

Foundational

Structural Biology and Crystallographic Profiling of 2-Chloro-5-cyanobenzamide Derivatives as Covalent PPARG Inverse Agonists

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The molecule 2-chloro-5-cyanobenzamide serves as a critical ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecule 2-chloro-5-cyanobenzamide serves as a critical pharmacophore and synthetic intermediate in the development of next-generation covalent inverse agonists targeting Peroxisome Proliferator-Activated Receptor Gamma (PPARG) [1]. In oncology, specifically muscle-invasive urothelial carcinoma (MIUC), activating mutations such as RXRA^S427F create a pathogenic transcriptional bias. To therapeutically counter this, derivatives of 2-chloro-5-cyanobenzamide (such as FTX-6746 and the clinical candidate FX-909) have been rationally designed to covalently bind to PPARG, fundamentally altering its conformational landscape.

This technical guide explores the crystallographic journey of these compounds—from the X-ray powder diffraction (XRPD) characterization of their solid-state forms to the macromolecular X-ray crystallography of their protein-ligand adducts [1, 2].

Chemical Context and Causality in Ligand Design

The selection of the 2-chloro-5-cyanobenzamide scaffold is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality. Historically, earlier inverse agonists like T0070907 utilized a nitro group, which suffered from broad off-target reactivity and poor metabolic stability [1]. By replacing the nitro group with a cyano ( −CN ) group via the 2-chloro-5-cyanobenzamide intermediate, medicinal chemists retained the necessary electron-withdrawing properties for Nucleophilic Aromatic Substitution (SNAr) activation while significantly dampening indiscriminate reactivity [1].

Protocol 1: Synthesis of the 2-Chloro-5-cyanobenzamide Electrophile

To incorporate this scaffold into complex drug molecules, it must first be activated. This protocol describes the generation of the highly reactive acyl chloride intermediate, a self-validating step where the evolution of HCl and SO2​ gases indicates reaction progress.

  • Reagent Preparation: Dissolve 2.5 g (13.8 mmol) of 2-chloro-5-cyano-benzoic acid in 25 mL of thionyl chloride ( SOCl2​ ). Causality: SOCl2​ acts as both solvent and chlorinating agent, converting the stable carboxylic acid into a highly electrophilic acyl chloride to facilitate downstream amide coupling.

  • Thermal Activation: Stir the mixture at 80 °C for 1 hour under an inert atmosphere.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove unreacted SOCl2​ .

  • Validation: The resulting 2-chloro-5-cyanobenzoyl chloride (approx. 2.8 g, crude) appears as a yellow solid. Its formation is validated by the disappearance of the broad −OH stretch in FTIR and its immediate reactivity with amines (e.g., 1-(2-amino-4,6-difluoro-phenyl)ethanone) in the presence of NaH at 0 °C to form the final benzamide derivative [1, 2].

Solid-State Characterization: X-Ray Powder Diffraction (XRPD)

Before a 2-chloro-5-cyanobenzamide derivative can be formulated for clinical trials, its solid-state properties must be rigorously defined to ensure bioavailability and stability. For related PPARG inverse agonist derivatives (e.g., 3-(5,7-difluoro-4-oxo-1,4-dihydroquinolin-2-yl)-4-(methylsulfonyl)benzonitrile), specific crystalline forms (such as Form A) are isolated [2].

XRPD is the gold standard for validating these polymorphs. The diffraction of X-rays through the crystalline lattice produces a unique fingerprint of angles, dictated by Bragg's Law ( nλ=2dsinθ ).

Table 1: Diagnostic XRPD Peaks for Crystalline Form A [2]

Peak Number Angle (°)Relative Significance in Polymorph Validation
16.1Primary diagnostic peak; confirms unit cell
29.3Primary diagnostic peak
312.7Primary diagnostic peak
417.7Secondary confirmation peak
518.8Secondary confirmation peak
619.8Secondary confirmation peak

Self-Validation Check: A batch is only certified as pure Form A if the primary diagnostic peaks at 6.1°, 9.3°, and 12.7° are present with high signal-to-noise ratios, confirming the absence of amorphous material or competing polymorphs [2].

Macromolecular Crystallography: The PPARG Covalent Adduct

To elucidate the mechanism of inverse agonism, the 2-chloro-5-cyanobenzamide derivative (FTX-6746) was co-crystallized with the PPARG Ligand Binding Domain (LBD) and the co-repressor peptide NCOR1 [1].

G A Synthesis of 2-Chloro-5-cyanobenzamide Derivatives C Covalent Adduct Formation (36h) A->C Ligand B PPARG LBD Expression & Purification B->C Protein D Hanging Drop Vapor Diffusion (18°C) C->D NCOR1 addition E X-ray Diffraction (APS 21-ID-D) D->E Cryo-cooling

Workflow for the co-crystallization of PPARG LBD with 2-chloro-5-cyanobenzamide derivatives.

Protocol 2: Co-Crystallization and Diffraction Workflow
  • Protein-Ligand Incubation: Incubate wild-type PPARG LBD (residues 231–505) with the ligand for 36 hours at a 1:5 protein-to-ligand molar ratio. Causality: The extended 36-hour timeframe is required to ensure complete covalent modification of Cys313 via the ligand's electrophilic warhead.

  • Ternary Complex Formation: Add the NCOR1 peptide (DPASNLGLEDIIRKALMGSFDDK) at a 1:5 molar ratio and incubate for 6 hours. This thermodynamically traps the protein in its repressive conformation.

  • Concentration: Concentrate the complex to 10 mg/mL using a centrifugal filter. Validation: Analyze the flow-through via UV-Vis (A280) to ensure the protein has not precipitated.

  • Hanging Drop Vapor Diffusion: Set up crystallization drops over a reservoir containing 0.1 M MES pH 6.5, 0.1 M ammonium sulfate, and 24% w/v PEG 8000. Incubate at 18 °C. Causality: PEG 8000 acts as a molecular crowding agent to slowly drive the protein out of solution, while ammonium sulfate modulates ionic strength to facilitate ordered lattice packing. MES buffer maintains the pH near the complex's optimal stability point.

  • Cryo-Protection and Freezing: After 4-5 days, transfer the resulting crystals to a mother liquor supplemented with 15% glycerol, then flash-freeze in liquid nitrogen. Causality: Glycerol prevents the formation of crystalline ice during freezing, which would otherwise destroy the protein lattice and ruin X-ray diffraction.

Table 2: Macromolecular Data Collection Parameters [1]

ParameterSpecification
X-ray SourceAdvanced Photon Source (APS 21-ID-D)
Temperature100 K (Cryo-cooled)
Molecular Replacement TemplatePDB: 6ONI (T0070907 bound to PPARG)
Data Processing SoftwareXDS
Structure RefinementRefmac5, COOT manual fitting

Structural Mechanism of Inverse Agonism

The X-ray diffraction data reveals exactly how the 2-chloro-5-cyanobenzamide derivative exerts its therapeutic effect. Once covalently bound to Cys313, the adduct physically occupies the ligand-binding pocket and forces Helix 12 (H12) into a highly specific, repressive conformation [1].

Crucially, the C-terminal carboxylate of H12 forms a vital hydrogen bond with the nitrogen of the ligand's core structure. This steric and electrostatic blockade prevents the binding of LxxLL motifs found in co-activators (CoA). Instead, it dramatically increases the affinity for CRNR box motifs found in co-repressors like NCOR1.

M A 2-Chloro-5-cyanobenzamide Derivative (e.g., FTX-6746) B Covalent Binding to PPARG Cys313 A->B C Helix 12 (H12) Conformational Shift B->C Steric & H-bond interactions D Blockade of Co-activator (CoA) Binding C->D E Recruitment of Co-repressor (NCOR1) C->E F Transcriptional Repression in Urothelial Cancer D->F E->F

Mechanistic pathway of PPARG inverse agonism induced by covalent ligand binding.

By understanding the high-resolution crystal structure of this adduct, researchers can rationally design further modifications to the 2-chloro-5-cyanobenzamide scaffold, fine-tuning the balance between metabolic stability, covalent reactivity, and the depth of transcriptional repression required to combat MIUC.

References

  • Lanning, M. E., et al. (2025). Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv. Available at:[Link]

  • US Patent 11820747B2. (2023). PPARG inverse agonists and uses thereof. Google Patents.
Exploratory

2-Chloro-5-cyanobenzamide toxicity profile in murine models

An In-Depth Technical Guide: Preclinical Toxicological Profiling of 2-Chloro-5-cyanobenzamide and its Derivatives in Murine Models Executive Summary 2-Chloro-5-cyanobenzamide (CAS 1261861-21-5) is a highly specialized ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preclinical Toxicological Profiling of 2-Chloro-5-cyanobenzamide and its Derivatives in Murine Models

Executive Summary

2-Chloro-5-cyanobenzamide (CAS 1261861-21-5) is a highly specialized halogenated organic intermediate primarily utilized in the synthesis of advanced targeted therapeutics. Most notably, it serves as the foundational pharmacophore for a novel class of peroxisome proliferator-activated receptor gamma (PPARG) covalent inverse agonists, such as FX-909 and FTX-6746 [1].

Because 2-chloro-5-cyanobenzamide is rarely administered as a standalone therapeutic, its toxicological profile in murine models is best understood through the lens of its advanced derivatives and its base structural class (chlorobenzamides). While base chlorobenzamides generally exhibit low acute mammalian toxicity [2], the specific electron-withdrawing properties of the chloro and cyano substituents dictate the molecule's metabolic fate, clearance rates, and potential off-target binding in vivo. This whitepaper provides a comprehensive framework for evaluating the toxicity, pharmacokinetics (PK), and pharmacodynamics (PD) of 2-chloro-5-cyanobenzamide-derived compounds in murine models.

Pharmacological Context & Mechanistic Pathway

The structural integration of the 2-chloro-5-cyanobenzamide moiety into larger therapeutic molecules (e.g., N-(2-acetyl-3,5-difluorophenyl)-2-chloro-5-cyanobenzamide) is not arbitrary. The cyano group provides a critical hydrogen-bonding acceptor, while the ortho-chloro substitution forces a specific dihedral angle that optimizes binding within the PPARG ligand-binding domain (LBD) [3].

When evaluating toxicity, it is crucial to understand that the primary mechanism of action for these derivatives is the induction of a repressive conformational bias in PPARG. This recruits the NCOR1 corepressor, leading to the profound downregulation of target genes like IL1B. Toxicological assessments must differentiate between on-target exaggerated pharmacology (e.g., extreme metabolic shifts due to total PPARG repression) and off-target chemical toxicity (e.g., reactive metabolite formation from the benzamide core).

Pathway P1 2-Chloro-5-cyanobenzamide Derivative (e.g., FX-909) P2 PPARG Ligand Binding Domain (Covalent Modification) P1->P2 Binding P3 Conformational Shift (Repressive Bias) P2->P3 Induces P4 NCOR1 Corepressor Recruitment P3->P4 Facilitates P5 Suppression of Target Genes (e.g., IL1B) P4->P5 Downregulates

Fig 1: Mechanistic pathway of benzamide-derived PPARG inverse agonists.

In Vivo Murine Toxicity Profile

The toxicological evaluation of these compounds relies heavily on xenograft models (such as UMUC9 and HT1197 urothelial cancer models) to simultaneously measure efficacy and tolerability.

Acute and Sub-Acute Toxicity

In standard 21-day repeated-dose studies, derivatives of 2-chloro-5-cyanobenzamide demonstrate a highly favorable safety window. Oral administration (PO) at doses ranging from 1 mg/kg to 60 mg/kg twice daily (BID) is generally well-tolerated. The primary clinical indicator of systemic toxicity in murine models is body weight loss; however, studies indicate that animals maintain body weight well within the acceptable <10% fluctuation threshold during the dosing period [1].

Hepatotoxicity and Clearance

Halogenated benzamides are primarily metabolized hepatically via cytochrome P450 enzymes. A critical toxicological checkpoint is the potential for the cyano group to undergo oxidative metabolism, potentially releasing trace cyanates, or for the benzamide core to form reactive epoxides. However, in vivo data for optimized derivatives like FX-909 show no significant elevation in ALT/AST (alanine/aspartate aminotransferase), indicating an absence of acute drug-induced liver injury (DILI).

Quantitative Toxicity & Efficacy Metrics

The following table synthesizes the PK/PD and toxicity metrics of 2-chloro-5-cyanobenzamide derivatives evaluated in UMUC9 xenograft mice over a 21-day period [1].

Test Article / CompoundDose & RouteDosing FrequencyMax Body Weight Loss (%)Target Gene (IL1B) SuppressionObserved Toxicity / Efficacy
Vehicle Control 0 mg/kg, POBID< 2%0% (Baseline)Normal growth; rapid tumor progression.
FTX-6746 30 mg/kg, POBID< 5%~80% reductionTolerated; transient tumor regression.
FX-909 3 mg/kg, POBID< 5%>85% reductionTolerated; durable tumor regression.
FX-909 30 mg/kg, POBID< 8%>95% reductionTolerated; complete tumor regression.

Standardized Experimental Protocol: Sub-Acute Toxicity & PK/PD Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating baseline pre-bleeds and vehicle-only control arms, researchers can definitively isolate compound-induced toxicological effects from stress-induced artifacts caused by the physical handling and gavage of the mice.

Objective: To determine the maximum tolerated dose (MTD) and PK/PD relationship of 2-chloro-5-cyanobenzamide derivatives in a murine xenograft model.

Step 1: Acclimation and Baseline Establishment

  • Action: Acclimate 6-8 week old female NOD/SCID mice for 7 days. Perform a retro-orbital baseline blood draw (50 µL) 48 hours prior to Day 0.

  • Causality: Establishing a baseline complete blood count (CBC) and hepatic enzyme panel per mouse acts as an internal control, neutralizing inter-subject biological variability.

Step 2: Formulation and Dosing

  • Action: Suspend the synthesized derivative in a standard vehicle (e.g., 0.5% sodium carboxymethylcellulose, 0.4% Tween 80). Administer via oral gavage (PO) twice a day (BID) at 12-hour intervals.

  • Causality: We utilize a BID dosing schedule rather than once-daily (QD) because benzamide derivatives typically exhibit rapid hepatic clearance in murine models. BID dosing ensures sustained plasma concentrations above the therapeutic threshold without requiring a massive single dose that could induce acute Cmax​ -related neurotoxicity.

Step 3: Clinical Observation and Body Weight Monitoring

  • Action: Weigh mice daily. Euthanize any animal exhibiting >20% body weight loss, lethargy, or hunched posture immediately.

  • Causality: Body weight is the most reliable, non-invasive surrogate marker for systemic gastrointestinal and metabolic toxicity in rodents. A 20% drop is the ethical and physiological threshold for humane endpoints.

Step 4: Necropsy and Histopathology

  • Action: On Day 21, sacrifice the animals 2 hours post-final dose. Harvest blood for PK analysis, tumor tissue for PD analysis (qPCR for IL1B), and the liver/kidneys for H&E staining.

  • Causality: Harvesting exactly 2 hours post-dose captures the anticipated Tmax​ (time of maximum plasma concentration), providing the most accurate correlation between peak drug exposure, target gene suppression, and acute cellular stress in clearance organs.

Workflow A 2-Chloro-5-cyanobenzamide Derivative (Test Compound) B Acute Toxicity Phase (Single Dose PO/IV) A->B Phase 1 C Sub-acute Phase (Repeated Dose 21 Days) A->C Phase 2 D LD50 & MTD Determination B->D E PK/PD & Organ Histopathology C->E

Fig 2: Preclinical murine toxicity evaluation workflow for benzamide derivatives.

Conclusion

While 2-chloro-5-cyanobenzamide is a synthetic building block rather than a standalone drug, its structural properties profoundly influence the toxicity and efficacy of its downstream derivatives. Preclinical murine models demonstrate that when optimized into targeted covalent inhibitors (like FX-909), the benzamide scaffold is highly tolerated, devoid of severe acute hepatotoxicity, and capable of driving profound tumor regression without triggering dose-limiting systemic toxicity.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv (2025). Available at:[Link]

  • The Formation of 2-Chlorobenzamide upon Hydrolysis of the Benzoylphenylurea Insecticide 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Water Systems. Journal of Agricultural and Food Chemistry (2001). Available at:[Link]

  • PPARG inverse agonists and uses thereof.US Patent 11820747B2 (2023).
Foundational

Pharmacological Targeting of PPARγ: The 2-Chloro-5-cyanobenzamide Pharmacophore as a Covalent Inverse Agonist

Executive Summary The peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-dependent nuclear receptor that governs lipid homeostasis, cellular differentiation, and lineage determination[1]. While classica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-dependent nuclear receptor that governs lipid homeostasis, cellular differentiation, and lineage determination[1]. While classical non-covalent agonists (e.g., thiazolidinediones) have been extensively utilized for metabolic disorders, emerging oncological dependencies—particularly in muscle-invasive urothelial carcinoma (MIUC)—require profound and durable suppression of PPARγ transcriptional activity[1].

This whitepaper provides an in-depth technical analysis of the 2-chloro-5-cyanobenzamide scaffold, a privileged pharmacophore utilized in next-generation covalent inverse agonists (such as FX-909). By detailing the receptor binding kinetics, structural conformational shifts, and self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals engineering targeted transcriptional repressors.

Mechanistic Grounding: The Covalent Switch

The efficacy of the 2-chloro-5-cyanobenzamide warhead lies in its ability to permanently alter the receptor's structural ensemble rather than merely occluding the binding site[2].

The SNAr Reaction at Cys285

The ligand-binding domain (LBD) of PPARγ features a highly reactive cysteine residue (Cys285 in isoform 1; Cys313 in isoform 2) projecting into the orthosteric pocket[3]. The 2-chloro-5-cyanobenzamide scaffold is rationally designed to exploit this microenvironment via a Nucleophilic Aromatic Substitution (SNAr) reaction[4]:

  • Nucleophilic Attack: The thiolate anion of Cys285 attacks the C2 position of the benzamide ring.

  • Meisenheimer Complex: The highly electron-withdrawing 5-cyano group (a bioisostere to the nitro group found in legacy antagonists like T0070907 and GW9662) stabilizes the anionic intermediate[5].

  • Elimination: The chloride ion acts as a leaving group, resulting in a permanent, stoichiometric thioether covalent adduct[3].

Conformational Bias: Forcing the Repressive State

Covalent attachment is only the first step. The true pharmacological value of the cyano-benzamide moiety is its ability to dictate the dynamics of Helix 12 (H12), the receptor's activation function-2 (AF-2) domain[1]. The cyano group engages in a highly specific, water-mediated hydrogen bond network with surrounding residues (such as Arg288), analogous to structural observations in T0070907-bound complexes[6].

This interaction physically pulls H12 into a transcriptionally repressive conformation, often inserting it directly into the orthosteric pocket[1]. This structural bias exponentially increases the receptor's binding affinity for corepressors containing CoRNR box motifs (e.g., NCoR1) while sterically abolishing the recruitment of coactivators containing LxxLL motifs (e.g., MED1)[1],[7].

G Apo Apo-PPARγ (Dynamic H12) SNAr SNAr Reaction at Cys285 Apo->SNAr Ligand 2-Chloro-5-cyanobenzamide Warhead Ligand->SNAr Repressive Repressive Conformation (H12 Pocket Insertion) SNAr->Repressive Covalent Adduct NCoR NCoR1 Corepressor Recruitment Repressive->NCoR Enhanced Affinity Gene Target Gene Repression NCoR->Gene

Mechanism of Action: Covalent modification of PPARγ shifting the ensemble to a repressive state.

Quantitative Binding & Coregulator Affinity

The transition from a neutral antagonist (GW9662) to a powerful inverse agonist (FX-909, T0070907) is governed by the specific orientation of the benzamide ring post-covalent attachment[8]. The table below summarizes the binding metrics and coregulator recruitment profiles of these key compounds.

CompoundScaffold WarheadPPARγ Binding (IC50/EC50)NCoR1 AffinityMED1 AffinityPharmacological Profile
FX-909 2-chloro-5-cyanobenzamide~6.1 nM (EC50)High (Repressive Bias)AbolishedCovalent Inverse Agonist
T0070907 2-chloro-5-nitrobenzamide~1.0 nM (IC50)HighLowCovalent Inverse Agonist
GW9662 2-chloro-5-nitrobenzamide~3.0 nM (IC50)ModerateModerateCovalent Neutral Antagonist
Rosiglitazone Thiazolidinedione~40.0 nM (EC50)LowHighNon-Covalent Full Agonist

Data synthesized from foundational biochemical assays characterizing PPARγ modulators[1],[9],[3],[8].

Experimental Methodologies: Self-Validating Systems

To accurately characterize 2-chloro-5-cyanobenzamide derivatives, researchers must utilize a self-validating experimental loop. Functional coregulator recruitment must be directly correlated with biophysical proof of covalent target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Coregulator Recruitment Assay

Causality & Rationale: Standard fluorescence polarization assays are highly susceptible to background autofluorescence from small-molecule libraries. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a microsecond time delay before signal acquisition, short-lived background noise is eliminated, providing the high signal-to-noise ratio required to detect subtle shifts in NCoR1 vs. MED1 peptide affinity[1].

Step-by-Step Workflow:

  • Protein Preparation: Dilute recombinant His6-tagged PPARγ LBD and RXRα to a final concentration of 2 nM in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Ligand Incubation: Dispense the 2-chloro-5-cyanobenzamide derivative (e.g., FX-909) in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate at room temperature for 2 hours to allow the SNAr covalent reaction to reach equilibrium.

  • Fluorophore Addition: Add 2 nM Terbium-labeled anti-His antibody (donor) and 100 nM Fluorescein-labeled NCoR1 or MED1 peptide (acceptor).

  • Equilibration: Incubate the microplate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 520 nm (donor) and 495 nm (acceptor) following a 100 µs delay. Calculate the 520/495 ratio to determine EC50 values.

TRFRET Prep 1. Protein Prep His6-PPARγ LBD + RXRα Incubate 2. Ligand Incubation Add Covalent Inverse Agonist Prep->Incubate Equilibrate 3. Covalent Modification 2 hr at RT (SNAr at Cys285) Incubate->Equilibrate Peptide 4. Coregulator Addition Tb-anti-His + Fluorescein-NCoR1 Equilibrate->Peptide Read 5. TR-FRET Readout Excitation 340nm / Emission 520nm & 495nm Peptide->Read

TR-FRET Workflow: Eliminating background noise to quantify corepressor recruitment.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Validation

Causality & Rationale: Functional antagonism observed in TR-FRET does not definitively prove covalent engagement. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) acts as the validation node, providing direct stoichiometric evidence of the SNAr reaction. It confirms a 1:1 labeling ratio at Cys285 and verifies the loss of the chloride leaving group[3].

Step-by-Step Workflow:

  • Reaction Setup: Incubate 10 µM of purified PPARγ LBD with 50 µM of the 2-chloro-5-cyanobenzamide ligand in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unreacted ligand and buffer salts.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation Metric: The modified protein mass must equal: Mass(Apo-PPARγ) + Mass(Ligand) - 35.45 Da (Chloride) - 1.01 Da (Proton). The absence of secondary mass additions confirms the specificity of the warhead for Cys285.

Sources

Exploratory

Thermal Stability and Melting Point of 2-Chloro-5-cyanobenzamide: A Comprehensive Technical Guide

Executive Summary 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a highly specialized aromatic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including covalen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a highly specialized aromatic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including covalent inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[1]. Understanding its thermal properties—specifically its melting point and thermal degradation profile—is critical for optimizing high-temperature synthetic workflows and ensuring downstream API purity.

Chemical Identity and Structural Causality

The thermal behavior of a compound is directly dictated by its molecular architecture.

  • Molecular Formula: C8H5ClN2O

  • Molecular Weight: 180.59 g/mol

The presence of a primary carboxamide group (-CONH2) establishes a robust intermolecular hydrogen-bonding network. Concurrently, the cyano (-CN) and chloro (-Cl) substituents exert strong electron-withdrawing effects and introduce significant dipole moments. In advanced drug design, the cyano group is deliberately chosen to replace thermally labile and highly reactive nitro groups. This substitution maintains the necessary activation for Nucleophilic Aromatic Substitution (SNAr) while drastically improving the molecule's metabolic and thermal stability during aggressive synthetic steps[1].

StructuralCausality Structure 2-Chloro-5-cyanobenzamide Structure Amide Primary Amide (-CONH2) Hydrogen Bonding Structure->Amide Cyano Cyano Group (-CN) Strong Dipole & EWG Structure->Cyano Chloro Chloro Group (-Cl) Inductive Effect Structure->Chloro Lattice Rigid Crystalline Lattice Amide->Lattice Intermolecular Forces Cyano->Lattice Dipole-Dipole SNAr SNAr Activation (Nitro Replacement) Cyano->SNAr Synthetic Utility Chloro->Lattice Steric/Electronic MP High Melting Point (145-147 °C) Lattice->MP Stability Enhanced Metabolic & Thermal Stability Lattice->Stability SNAr->Stability

Logical relationship between molecular structure, lattice, and thermal properties.

Thermal Properties and Melting Point Dynamics

Empirical data establishes the melting point of 2-chloro-5-cyanobenzamide at 145-147 °C [2].

Causality: This relatively high melting point for a low-molecular-weight benzene derivative is a direct consequence of the rigid crystalline lattice formed by the amide hydrogen bonds. Disrupting this lattice requires substantial thermal energy. The sharp melting range (a narrow 2 °C window) is indicative of high crystalline purity, which is a vital quality control metric before utilizing the compound in multi-step syntheses—such as refluxing in thionyl chloride (SOCl2) at 80 °C to form 2-chloro-5-cyanobenzoyl chloride[1].

Quantitative Data Summary

The table below summarizes the key physicochemical and thermal parameters essential for process chemistry workflows:

PropertyValueCausality / Significance
CAS Number 1261861-21-5Unique chemical identifier for procurement and safety tracking.
Molecular Weight 180.59 g/mol Determines precise stoichiometric calculations in SNAr reactions.
Melting Point 145-147 °C[2]High value indicates a strong intermolecular hydrogen bonding network.
Thermal Stability High (up to melting)Cyano substitution prevents premature thermal degradation[1].
Synthetic Utility SNAr PrecursorRemains stable under aggressive reflux conditions (e.g., 80 °C)[1].

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness (E-E-A-T), the following self-validating protocols are standard for characterizing the thermal profile of 2-chloro-5-cyanobenzamide.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a precise measurement of the heat flow associated with the solid-to-liquid phase transition, eliminating the subjectivity and localized heating inconsistencies of visual capillary methods.

  • Calibration: Calibrate the DSC instrument using an Indium standard (known melting point: 156.6 °C) to ensure absolute thermal accuracy within the target analytical range of 140-160 °C.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-chloro-5-cyanobenzamide into a standard aluminum crucible. Seal with a pin-holed lid to allow for the release of any trace volatile impurities without causing pressure buildup that could skew the baseline.

  • Thermal Method: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 200 °C. Causality for heating rate: A 10 °C/min rate provides an optimal balance, ensuring high resolution of the endothermic peak while minimizing thermal lag across the sample mass.

  • Atmosphere: Maintain a continuous flow of dry Nitrogen (50 mL/min) to prevent oxidative artifacts.

  • Data Analysis: Identify the extrapolated onset temperature of the sharp endothermic peak. A pure sample will yield an onset between 145 °C and 147 °C[2].

Protocol B: Thermal Degradation Profiling via Thermogravimetric Analysis (TGA)

Rationale: TGA determines the absolute thermal stability limit by measuring mass loss as a function of temperature, verifying that the compound does not decompose upon or immediately following melting.

  • Baseline Correction: Run an empty platinum pan through the temperature program to establish a baseline, ensuring buoyancy effects and gas flow dynamics are accurately subtracted from the final data.

  • Sample Loading: Load 5.0 to 10.0 mg of the sample into the tared platinum pan.

  • Thermal Method: Ramp the temperature from 25 °C to 500 °C at 10 °C/min.

  • Atmosphere: Use a Nitrogen purge (40 mL/min). Causality: Isolating the sample in an inert atmosphere ensures that any observed mass loss is due to pure thermal decomposition rather than atmospheric oxidation.

  • Data Analysis: Plot the weight percent against temperature. Calculate the first derivative (DTG) to pinpoint the onset of decomposition ( Tonset​ ). For 2-chloro-5-cyanobenzamide, Tonset​ occurs well above its melting point, confirming a stable liquid phase suitable for high-temperature melt reactions if required.

ThermalWorkflow cluster_analysis Thermal Analysis Protocols Sample 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) DSC DSC Analysis (Ramp: 10 °C/min) Sample->DSC 2-5 mg sample TGA TGA Analysis (N2 Atmosphere) Sample->TGA 5-10 mg sample MP Melting Point (145-147 °C) DSC->MP Endothermic Peak Degradation Decomposition Onset (T_onset) TGA->Degradation Mass Loss Profile Validation API Precursor Validation MP->Validation Degradation->Validation

Experimental workflow for determining the thermal stability and melting point.

Conclusion

2-Chloro-5-cyanobenzamide is a robust, thermally stable intermediate with a well-defined melting point of 145-147 °C. Its structural design—specifically the integration of a cyano group—optimizes the balance between chemical reactivity (SNAr activation) and thermal/metabolic stability. Adhering to rigorous, self-validating thermal analysis protocols ensures the integrity of this compound in advanced pharmaceutical manufacturing and drug discovery.

References

1.[2] Title: EP1716851A1 - Thioamides and salts thereof and cytokine production inhibitors containing both - Google Patents Source: google.com URL:

2.[1] Title: Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressiv - bioRxiv Source: biorxiv.org URL:

Sources

Foundational

2-Chloro-5-cyanobenzamide: Advanced Safety Data &amp; Hazard Identification Whitepaper

Executive Summary & Chemical Context 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a highly reactive, halogenated aromatic compound primarily utilized as a foundational building block in advanced medicinal chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a highly reactive, halogenated aromatic compound primarily utilized as a foundational building block in advanced medicinal chemistry. It is frequently employed in the synthesis of novel benzamide derivatives, including potent modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-gamma), which are heavily investigated for their therapeutic potential in metabolic, neurodegenerative, and inflammatory diseases[1]. Due to its electrophilic cyano group and the presence of a halogenated aromatic ring, this compound presents specific occupational hazards that require stringent, mechanistically informed handling protocols.

Physicochemical Properties & GHS Classification

To accurately assess the risk profile of 2-Chloro-5-cyanobenzamide, it is essential to evaluate its physicochemical parameters alongside its regulatory hazard classifications. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized, internationally agreed-upon framework for communicating these physical and health risks[2].

Quantitative Chemical Profile
PropertyValue
Chemical Name 2-Chloro-5-cyanobenzamide
CAS Number 1261861-21-5
Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
InChI Key MPRIVUDMYFJZND-UHFFFAOYSA-N
Physical State Solid (Crystalline Powder)
GHS Hazard Classification & Thresholds

Based on structural alerts and toxicological data from analogous halogenated benzamides, the compound requires evaluation under the following GHS health hazard categories[3]:

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Toxicological Mechanisms & Pharmacokinetics

Understanding the causality behind a chemical's toxicity is paramount for drug development professionals. The toxicity of 2-Chloro-5-cyanobenzamide is not merely a function of its physical state but is deeply tied to its molecular structure.

Halogenated benzamides are known to exhibit potent off-target biological activities. Research into related benzamide structures (such as the fungicide zoxamide) demonstrates that these compounds can act as potent inhibitors of beta-tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent mitotic arrest[4]. Furthermore, other benzamide derivatives (like benzamide riboside) have been shown to metabolize into NAD analogues that competitively inhibit Inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide synthesis[5].

Inhalation or ingestion of 2-Chloro-5-cyanobenzamide dust can lead to cellular uptake where these hypothesized pathways may be triggered, resulting in cytotoxicity and respiratory tissue damage.

ToxicityPathway A 2-Chloro-5-cyanobenzamide Exposure B Cellular Uptake & Metabolic Activation A->B C Binding to β-Tubulin (Hypothesized) B->C Pathway 1 D Inhibition of IMPDH (NAD Analogue Formation) B->D Pathway 2 E Disruption of Microtubule Dynamics C->E F Depletion of Guanine Nucleotides D->F G Mitotic Arrest (G2/M Phase) E->G H Inhibition of Cell Proliferation F->H I Apoptosis / Cell Death G->I H->I

Hypothesized cellular toxicity pathways of benzamide derivatives.

Experimental Safety Protocols & Handling Workflows

To mitigate the risks outlined above, laboratory procedures must move beyond passive compliance and adopt self-validating systems . This means every safety step must have a built-in verification mechanism to prove it was executed successfully.

Protocol 1: Self-Validating Weighing and Solubilization

Causality: Fine crystalline powders like 2-Chloro-5-cyanobenzamide are highly susceptible to static charge accumulation, which causes aerosolization. Inhalation of these micro-particles directly exposes the respiratory epithelium to the compound, triggering the H335 hazard. Step-by-Step Methodology:

  • Pre-Operation Check: Activate the HEPA-filtered powder weighing enclosure. Self-Validation: Use a digital anemometer to confirm the inward face velocity is between 0.4 and 0.6 m/s before proceeding.

  • Static Mitigation: Wipe the exterior of the compound bottle and the analytical balance with a static-dissipative cloth. Use a grounded, anti-static spatula (e.g., PTFE-coated) for transfer.

  • Transfer & Weighing: Weigh the required mass directly into a pre-tared, sealable volumetric flask rather than an open weigh boat to minimize environmental exposure.

  • Solubilization: Inject the primary solvent (e.g., DMSO or DMF) through a septum into the sealed flask to dissolve the powder completely before exposing the solution to the ambient laboratory environment.

  • Post-Operation Check: Self-Validation: Run a handheld optical particle counter inside the enclosure. The operation is only considered safe to conclude when particle counts return to the established baseline.

Protocol 2: Chemical Decontamination and Verification

Causality: Standard soap and water do not effectively neutralize the active pharmacophore of benzamides. The amide and nitrile groups require targeted chemical degradation (hydrolysis) to render the molecule biologically inert. Step-by-Step Methodology:

  • Primary Wash: Treat all contaminated glassware and spatulas with a 1M Sodium Hydroxide (NaOH) solution for 30 minutes. The strong base catalyzes the hydrolysis of the benzamide into a less toxic benzoic acid derivative.

  • Neutralization: Rinse the equipment with 1M Hydrochloric Acid (HCl) to neutralize the residual base, followed by a triple rinse with deionized water.

  • Validation: Self-Validation: Swab the cleaned surfaces using a sterile applicator. Extract the swab in 1mL of LC-MS grade methanol and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The equipment is only certified clean if the 2-Chloro-5-cyanobenzamide peak is below the limit of detection (LOD).

HandlingWorkflow Step1 Pre-Operation Ventilation Check Step2 Don PPE (Nitrile, Respirator) Step1->Step2 Step3 Weighing in HEPA Enclosure Step2->Step3 Step4 Solubilization (Closed System) Step3->Step4 Step5 Decontamination (1M NaOH) Step4->Step5 Step6 Validation (Swab/LC-MS) Step5->Step6

Self-validating workflow for the safe handling and decontamination of hazardous powders.

Emergency Response

In the event of an uncontrolled powder spill, do not sweep, as this will aerosolize the compound and exacerbate inhalation risks. Cover the spill with a damp, absorbent pad to suppress dust. Carefully collect the material into a hazardous waste container. Wash the affected area with 1M NaOH, followed by water, and validate decontamination using the LC-MS swab protocol described above.

References

  • Title: 2-Chloro-5-cyanobenzamide | 1261861-21-5 Source: Sigma-Aldrich URL
  • Title: AU2018382461B2 - New benzamide derivatives as PPAR-gamma modulators Source: Google Patents URL
  • Title: Globally Harmonized System of Classification and Labelling of Chemicals Source: Wikipedia URL
  • Title: Chemical Hazard Classification (GHS)
  • Title: Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio)
  • Title: Studies on the Mechanism of Action of Benzamide Riboside: A Novel Inhibitor of IMP Dehydrogenase Source: Ingenta Connect URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-5-cyanobenzamide

Application Note: Synthesis and Utility of 2-Chloro-5-cyanobenzamide Scaffolds in Drug Discovery Introduction and Biological Context The 2-chloro-5-cyanobenzamide scaffold (and its substituted derivatives) is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of 2-Chloro-5-cyanobenzamide Scaffolds in Drug Discovery

Introduction and Biological Context

The 2-chloro-5-cyanobenzamide scaffold (and its substituted derivatives) is a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) inverse agonists [10]. Recent oncological research has identified PPARG as a key driver in luminal lineage urothelial cancer (UC). Compounds such as FX-909 utilize the 2-chloro-5-cyanobenzamide moiety to impose a repressive bias on PPARG, effectively halting tumor progression in UC models [10].

This application note details the robust, two-step synthetic protocol for generating 2-chloro-5-cyanobenzamide derivatives, transitioning from a stable carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic acyl substitution.

Mechanistic Rationale and Workflow

The synthesis relies on the conversion of 2-chloro-5-cyanobenzoic acid to its corresponding acyl chloride. Thionyl chloride ( SOCl2​ ) is selected as both the reagent and the solvent.

Causality in Experimental Design:

  • Thermodynamic Driving Force: The reaction with SOCl2​ produces sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) as gaseous byproducts. The continuous evolution of these gases out of the reaction matrix drives the equilibrium entirely to the right (Le Chatelier's Principle), ensuring near-quantitative conversion.

  • Temperature Selection: The reaction is held at 80 °C, which aligns with the reflux temperature of thionyl chloride (bp 78.4 °C), maximizing the kinetic rate of the chlorination without requiring high-boiling solvents that are difficult to remove[10].

  • Anhydrous Amidation: The resulting acyl chloride is highly moisture-sensitive. It must be concentrated under reduced pressure to strip away unreacted SOCl2​ prior to amidation, preventing the formation of HCl during the subsequent amine addition, which would otherwise protonate the nucleophilic amine and stall the reaction.

SynthesisWorkflow A 2-Chloro-5-cyanobenzoic acid (Stable Precursor) B Thionyl Chloride (SOCl2) Reflux at 80°C, 1h A->B C 2-Chloro-5-cyanobenzoyl chloride (Moisture-Sensitive) B->C D Amine + Base (e.g., DIPEA) Anhydrous Solvent, RT C->D E 2-Chloro-5-cyanobenzamide (Target Scaffold) D->E

Workflow for synthesis of 2-Chloro-5-cyanobenzamide derivatives via acyl chloride.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and physicochemical properties for the validated synthesis of the acyl chloride intermediate, based on optimized parameters for PPARG inverse agonist development [10].

Reagent / IntermediateMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloro-5-cyanobenzoic acid 181.571.0 eq2.5 g (13.8 mmol)Starting Material
Thionyl Chloride ( SOCl2​ ) 118.97Excess25 mLReagent / Solvent
2-Chloro-5-cyanobenzoyl chloride 200.02~1.0 eq (Theoretical)~2.8 g (Crude)Reactive Intermediate
Amine (Primary/Secondary) Variable1.1 - 1.2 eqVariableNucleophile
DIPEA (Hünig's Base) 129.242.0 - 3.0 eqVariableAcid Scavenger

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-Chloro-5-cyanobenzoyl chloride

Note: Conduct all operations in a well-ventilated fume hood due to the evolution of toxic SO2​ and HCl gases.

  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-cyanobenzoic acid (2.5 g, 13.8 mmol) [10].

  • Reagent Addition: Slowly add thionyl chloride (25 mL) to the flask at room temperature [10]. Attach a reflux condenser fitted with a drying tube (e.g., calcium chloride) to prevent atmospheric moisture ingress while allowing gas to escape.

  • Reflux: Heat the reaction mixture to 80 °C using a temperature-controlled oil bath or heating mantle. Maintain stirring at this temperature for exactly 1 hour [10]. The suspension will gradually become a homogeneous solution as the acid is converted to the more soluble acyl chloride.

  • Concentration: Cool the reaction mixture to room temperature. Transfer the flask to a rotary evaporator and concentrate under reduced pressure to remove all excess thionyl chloride [10].

    • Self-Validation Check: The resulting product should be a yellow solid (approx. 2.8 g)[10]. The absence of a pungent SOCl2​ odor indicates sufficient removal of the reagent. Do not attempt aqueous workup.

Part B: Amidation to 2-Chloro-5-cyanobenzamide
  • Intermediate Dissolution: Immediately dissolve the crude 2-chloro-5-cyanobenzoyl chloride in an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Nucleophile Preparation: In a separate flask, prepare a solution of the desired amine (15.2 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (41.4 mmol, 3.0 eq) in 10 mL of the chosen anhydrous solvent.

    • Note: If synthesizing the unsubstituted primary amide (CAS: 1261861-21-5), a solution of ammonia in methanol or THF can be used. If synthesizing a complex derivative like FX-909, use the corresponding substituted aniline[10].

  • Coupling: Cool the acyl chloride solution to 0 °C using an ice bath. Dropwise, add the amine/base solution over 15 minutes to control the exothermic nature of the reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 2-chloro-5-cyanobenzamide derivative.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv. Available at:[Link]

Application

How to dissolve 2-Chloro-5-cyanobenzamide for cell culture assays

Application Note: Solubilization and Assay Preparation of 2-Chloro-5-cyanobenzamide for Cell Culture Models Introduction & Biological Context 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a highly specialized halogena...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Assay Preparation of 2-Chloro-5-cyanobenzamide for Cell Culture Models

Introduction & Biological Context

2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a highly specialized halogenated aromatic compound[1]. In modern drug discovery, it serves as a critical structural intermediate in the synthesis of novel benzamide derivatives that function as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) modulators[2][3].

PPAR-γ is a ligand-activated nuclear transcription factor that regulates lipid metabolism, adipogenesis, and insulin sensitivity[3]. Pharmacological modulation of this receptor by benzamide derivatives is actively investigated for treating metabolic syndromes, neurodegenerative disorders, and various epithelial cancers[3]. However, the intrinsic hydrophobicity of 2-Chloro-5-cyanobenzamide and its derivatives presents a significant hurdle for in vitro testing. Improper solubilization leads to micro-precipitation in aqueous cell culture media, resulting in skewed dose-response curves and irreproducible assay data[4][5].

This application note provides a self-validating, highly controlled protocol for dissolving 2-Chloro-5-cyanobenzamide in Dimethyl Sulfoxide (DMSO) and transitioning it into aqueous cell culture systems without compromising compound integrity or cell viability.

Pathway A Benzamide Derivatives B PPAR-γ Receptor A->B Modulates C PPRE Gene Transcription B->C Activates D Metabolic Regulation C->D E Anti-tumor Effects C->E

Fig 1: Pharmacological pathway of PPAR-γ modulation by benzamide derivatives.

Physicochemical Properties & Solubility Profile

Understanding the physical constraints of the molecule is the first step in experimental design. The presence of both a chlorine atom and a cyano group on the benzene ring significantly increases lipophilicity while restricting hydrogen bonding with water.

Table 1: Physicochemical Properties of 2-Chloro-5-cyanobenzamide

PropertySpecification
Chemical Name 2-Chloro-5-cyanobenzamide
CAS Number 1261861-21-5[1]
Molecular Formula C8H5ClN2O[1]
Molecular Weight ~180.60 g/mol
Primary Solvents DMSO, DMF (High solubility)[2]
Aqueous Solubility Insoluble / Highly prone to precipitation

Causality in Experimental Design: The "Why" Behind the Protocol

To ensure scientific integrity, researchers must understand the thermodynamic and biological rationale behind solvent handling:

  • Why use 100% Anhydrous DMSO for the Master Stock? Water introduction must be delayed as long as possible. DMSO disrupts the intermolecular crystal lattice forces of hydrophobic compounds. Even trace amounts of water absorbed from ambient humidity can drastically reduce the solvent capacity of DMSO, leading to premature crystallization[4].

  • Why perform Serial Dilutions in 100% DMSO? A common methodological error is diluting a highly concentrated master stock directly into aqueous media to create a concentration gradient. This causes rapid solvent exchange; the DMSO diffuses into the water faster than the compound can remain solvated, causing micro-precipitation at higher concentrations[4][5]. Serial diluting in 100% DMSO ensures the compound is fully dissolved at all tiers before uniform exposure to water.

  • Why strict DMSO limits (<0.5%) in the final assay? DMSO is a potent permeation enhancer. At concentrations above 0.5% (v/v), it can induce cytotoxicity, alter lipid bilayer fluidity, and trigger spontaneous cell differentiation, which heavily confounds the biological effects of the actual drug[4][6].

Table 2: Recommended Maximum Final DMSO Concentrations by Assay Type [4][6][7]

Assay Type / Cell LineMaximum Tolerated Final DMSO (v/v)Rationale
Primary Cells / Stem Cells ≤ 0.1%Highly sensitive to solvent-induced differentiation.
Standard Cancer Lines (e.g., PC3) ≤ 0.3% - 0.5%Moderate tolerance; higher levels induce apoptosis.
High-Throughput Screening (HTS) ≤ 0.5% - 1.0%Balances compound solubility with baseline viability.

Experimental Protocols: Solubilization and Assay Preparation

This methodology is designed as a self-validating system . Built-in quality control checks ensure that if a step fails, the researcher is alerted before wasting valuable biological reagents.

Phase 1: Preparation of a 50 mM Master Stock
  • Equilibration: Allow the vial of 2-Chloro-5-cyanobenzamide powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 9.03 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of high-purity, sterile, anhydrous DMSO (cell-culture grade).

  • Dissolution: Vortex gently for 60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides acoustic cavitation to break apart micro-aggregates without the thermal degradation risks associated with heating[4].

  • Validation Check 1 (Optical Clarity): Hold the tube against a light source. The solution must be completely transparent. If turbidity is observed, the compound has not fully dissolved.

  • Storage: Aliquot the master stock into 50 µL single-use volumes and store at -20°C or -80°C to prevent freeze-thaw degradation[4][5].

Phase 2: Serial Dilution Strategy (1000x Stocks)

Objective: Create a concentration gradient where every tube is 1000 times more concentrated than the desired final assay concentration.

  • Label a series of tubes for your desired gradient (e.g., 50 mM, 10 mM, 1 mM, 0.1 mM).

  • Add appropriate volumes of 100% DMSO to the empty tubes.

  • Transfer the required volume from the Master Stock to the next tube, vortexing thoroughly between each transfer. Note: All compounds are still in 100% DMSO at this stage, preventing any precipitation[4].

Phase 3: Intermediate Media Dilution and Final Treatment

Objective: Transition the compound into an aqueous environment without thermal shock.

  • Pre-warm Media: Ensure the target cell culture media is pre-warmed to 37°C. Cold media drastically reduces solubility and induces immediate precipitation[5].

  • Intermediate Dilution (1:10): Take 10 µL of your 1000x DMSO stock and add it to 90 µL of pre-warmed media. Mix rapidly by pipetting. This creates a 100x stock in 10% DMSO.

  • Final Transfer (1:100): Immediately transfer 10 µL of the intermediate dilution into 990 µL of media residing in the assay well containing your cells.

  • Validation Check 2 (Vehicle Control): You must include a vehicle control well containing cells, media, and the exact same final concentration of DMSO (e.g., 0.1%) but no compound[4][5]. If the vehicle control shows >5% deviation in cell viability compared to an untreated (media-only) well, the assay is invalid due to solvent toxicity.

Workflow A 2-Chloro-5-cyanobenzamide (Dry Powder) B Master Stock (50 mM) in 100% Anhydrous DMSO A->B Add DMSO & Sonicate C Serial Dilutions in 100% DMSO B->C 10-fold Gradient D Intermediate Dilution in Pre-warmed Media C->D 1:10 Dilution (Rapid) E Final Cell Culture Assay (≤0.1% Final DMSO) D->E 1:100 Dilution into Wells

Fig 2: Step-by-step solubilization and dilution workflow to prevent compound precipitation.

References

  • ResearchGate Community. What the concentration of DMSO you use in cell culture assays? Retrieved from:[Link]

  • Google Patents (AU2018382461B2).New benzamide derivatives as PPAR-gamma modulators.
  • Google Patents (US11820747B2).PPARG inverse agonists and uses thereof.

Sources

Method

HPLC method development for 2-Chloro-5-cyanobenzamide quantification

Application Note: Rational HPLC Method Development for the Quantification of 2-Chloro-5-cyanobenzamide Context and Scientific Rationale 2-Chloro-5-cyanobenzamide (CAS 1261861-21-5)[1] is a highly valuable synthetic inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development for the Quantification of 2-Chloro-5-cyanobenzamide

Context and Scientific Rationale

2-Chloro-5-cyanobenzamide (CAS 1261861-21-5)[1] is a highly valuable synthetic intermediate in modern pharmaceutical chemistry. It is prominently featured as a core building block in the synthesis of N-(2-acetyl-3,5-difluorophenyl)-2-chloro-5-cyanobenzamide and other novel benzamide derivatives that function as peroxisome proliferator-activated receptor gamma (PPARG) inverse agonists[2]. These advanced compounds, such as FX-909, are engineered to impose a powerful repressive bias on PPARG/RXRA heterodimers, offering targeted therapeutic strategies for PPARG/RXRA-activated muscle-invasive urothelial cancers[3].

Because 2-chloro-5-cyanobenzamide serves as the structural foundation for these active pharmaceutical ingredients (APIs), its precise quantification is non-negotiable. Analysts require a method that not only quantifies the intermediate but also resolves it from structurally similar precursors (like 2-chloro-5-cyanobenzoic acid) and downstream products.

Mechanistic Causality in Method Design:

  • Stationary Phase (The "Why"): We utilize a high-efficiency C18 column (e.g., Welch Xtimate C18, 250 × 4.6 mm, 5 µm). The extensive end-capping of this stationary phase mitigates secondary silanol interactions with the primary amide of the analyte, preventing peak tailing and ensuring high theoretical plate counts[4].

  • Mobile Phase (The "Why"): A gradient of acetonitrile and 10 mM ammonium bicarbonate ( NH4​HCO3​ ) in water is selected[4]. While 2-chloro-5-cyanobenzamide is neutral, its synthetic precursor (2-chloro-5-cyanobenzoic acid) is highly acidic. At the slightly basic pH of 10 mM NH4​HCO3​ (pH ~7.8), the acidic precursor is fully deprotonated and elutes near the void volume, ensuring massive orthogonal separation from the highly retained, neutral benzamide. Furthermore, this volatile buffer ensures seamless scalability to LC-MS or preparative HPLC workflows[4].

  • Detection (The "Why"): UV detection at 254 nm leverages the strong π→π∗ electronic transitions of the conjugated system (the aromatic ring coupled with the electron-withdrawing cyano and carboxamide groups), providing a robust signal-to-noise ratio that is insensitive to minor mobile phase absorbance fluctuations.

Visualizing the Analytical Context

To understand the critical nature of this quantification, we must map the compound's role in the broader drug development workflow.

PPARG_Pathway Precursor 2-Chloro-5- cyanobenzamide (Intermediate) Synthesis Chemical Synthesis Precursor->Synthesis Reactant Drug PPARG Inverse Agonist (e.g., FX-909) Synthesis->Drug Yields Receptor PPARG/RXRA Heterodimer Drug->Receptor Binds & Modulates GeneExp Target Gene Repression (IL1B) Receptor->GeneExp Transcriptional Control

Role of 2-Chloro-5-cyanobenzamide in the synthesis of PPARG modulators and downstream signaling.

The Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol embeds System Suitability Testing (SST) as a strict gateway. If the SST criteria are not met, the system halts, preventing the generation of spurious data.

Reagents and Materials
  • Analyte: 2-Chloro-5-cyanobenzamide reference standard (Purity 98%)[1].

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Buffer: LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

Parameter Specification
Column Welch Xtimate C18 (250 mm × 4.6 mm, 5 µm)

| Mobile Phase A | 10 mM NH4​HCO3​ in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
2.0 85 15
10.0 55 45
12.0 10 90
15.0 10 90
15.1 85 15

| 20.0 | 85 | 15 |

Note: The gradient mimics the 15-45% acetonitrile preparative conditions utilized in literature for isolating these specific benzamide derivatives[4].

Step-by-Step Methodology

Step 1: Buffer Preparation Dissolve 0.79 g of NH4​HCO3​ in 1000 mL of Milli-Q water. Filter through a 0.22 µm aqueous membrane and sonicate for 10 minutes to degas. Causality: Proper degassing prevents micro-bubble formation in the pump heads, ensuring a stable baseline and reproducible retention times.

Step 2: Standard Preparation Accurately weigh 10.0 mg of 2-Chloro-5-cyanobenzamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication, then make up to volume with Acetonitrile to yield a 1.0 mg/mL stock solution. Dilute the stock with a diluent (Water:Acetonitrile 50:50 v/v) to a working concentration of 50 µg/mL.

Step 3: Sample Preparation For reaction monitoring, quench 50 µL of the reaction mixture with 950 µL of Acetonitrile. Centrifuge at 12,000 rpm for 5 minutes to pellet insoluble salts. Dilute the supernatant 1:10 with the diluent. Causality: Matching the sample solvent to the initial mobile phase conditions prevents peak distortion (the "solvent effect") at the column head.

Step 4: System Suitability Test (SST) - The Validation Gateway Inject the 50 µg/mL standard solution six consecutive times. The system is only validated for sample analysis if it meets the criteria in Table 3.

Table 3: System Suitability and Expected Validation Criteria | Parameter | Acceptance Criteria | Expected Result | | :--- | :--- | :--- | | Retention Time Precision (%RSD) | 1.0% | 0.4% | | Peak Area Precision (%RSD) | 2.0% | 0.8% | | Tailing Factor (T) | 1.5 | 1.1 | | Theoretical Plates (N) | 5000 | > 8500 | | Linearity ( R2 ) | 0.999 (1 - 100 µg/mL)| 0.9998 |

Analytical Workflow Visualization

The following diagram outlines the logical progression of the self-validating analytical sequence.

HPLC_Workflow Step1 1. Sample & Standard Preparation (Acetonitrile/Water) Step2 2. Chromatographic Separation (C18, Gradient) Step1->Step2 Step3 3. UV Detection (254 nm) Step2->Step3 Step4 4. System Suitability Testing (SST) Step3->Step4 Step4->Step4 Fail SST (Halt & Troubleshoot) Step5 5. Data Acquisition & Quantification Step4->Step5 Pass SST

Self-validating HPLC workflow ensuring data integrity through System Suitability Testing.

Conclusion

By aligning the chromatographic chemistry (pH, stationary phase, gradient profile) with the specific physicochemical properties of 2-chloro-5-cyanobenzamide and its synthetic environment, this method provides a highly reliable, self-validating framework. The use of an ammonium bicarbonate/acetonitrile gradient ensures that the method is not only analytically rigorous but also perfectly poised for direct translation into preparative scale-up and LC-MS structural confirmation workflows.

References

  • Sigma-Aldrich. "2-Chloro-5-cyanobenzamide | 1261861-21-5". 1

  • Google Patents. "US11820747B2 - PPARG inverse agonists and uses thereof". 4

  • bioRxiv. "Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers". 3

Sources

Application

The Versatile Intermediate: Harnessing 2-Chloro-5-cyanobenzamide in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among these, 2-Chloro-5-cyanobenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among these, 2-Chloro-5-cyanobenzamide has emerged as a highly versatile and valuable intermediate. Its unique trifunctional chemical architecture—a nucleophilic substitution-ready chloro group, a synthetically malleable cyano moiety, and a hydrogen-bond-donating/accepting benzamide core—offers a powerful toolkit for the construction of complex and biologically active molecules. This guide provides an in-depth exploration of the chemical reactivity and strategic applications of 2-Chloro-5-cyanobenzamide, complete with detailed protocols and mechanistic insights for researchers at the forefront of drug development.

Molecular Profile and Strategic Importance

2-Chloro-5-cyanobenzamide (C₈H₅ClN₂O) is a crystalline solid with a molecular weight of 180.59 g/mol .[1] Its strategic value in drug discovery is rooted in the orthogonal reactivity of its three key functional groups. The benzamide moiety itself is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, from antipsychotics to anticancer agents.[2][3] The chloro and cyano substituents further enhance its utility, allowing for a modular and divergent approach to the synthesis of compound libraries for screening and lead optimization.

Table 1: Physicochemical Properties of 2-Chloro-5-cyanobenzamide

PropertyValue
CAS Number 1261861-21-5
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

The Chemistry of Opportunity: Key Reaction Pathways

The synthetic potential of 2-Chloro-5-cyanobenzamide is primarily dictated by the reactivity of the chloro and cyano groups. Understanding these pathways is crucial for designing efficient and robust synthetic routes to target molecules.

Nucleophilic Aromatic Substitution (SNA_r) at the Chloro Position

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing cyano group para to the chloro substituent activates the ring towards nucleophilic attack, making this transformation particularly facile.[4] This reaction is a cornerstone of modern medicinal chemistry, enabling the introduction of a wide variety of amine, alcohol, and thiol-containing fragments to build molecular diversity.

dot

Caption: General mechanism of the SNA_r reaction on 2-Chloro-5-cyanobenzamide.

Transformations of the Cyano Group

The nitrile functionality offers a rich vein of synthetic possibilities. It can be:

  • Hydrolyzed to a carboxylic acid, providing a handle for further amide or ester formation.

  • Reduced to a primary amine, which can be a key pharmacophoric element or a point for further derivatization.

  • Converted to a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

These transformations allow for significant structural modifications late in a synthetic sequence, a highly desirable feature in lead optimization campaigns.

Application in the Synthesis of Kinase Inhibitors: A Detailed Protocol

The development of small-molecule kinase inhibitors is a major focus in oncology and immunology research. The 2-amino-5-cyanobenzamide scaffold, readily accessible from 2-Chloro-5-cyanobenzamide, is a key component of several potent kinase inhibitors. The following protocol details a representative nucleophilic aromatic substitution reaction to generate a key intermediate for this class of drugs.

Protocol: Synthesis of 2-(Alkylamino)-5-cyanobenzamide Intermediate

This protocol describes the synthesis of a generic 2-(alkylamino)-5-cyanobenzamide intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-5-cyanobenzamide

  • Alkylamine (e.g., piperidine, morpholine, or other primary/secondary amines)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Chloro-5-cyanobenzamide (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add the desired alkylamine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkylamino)-5-cyanobenzamide product.

dot

Kinase_Inhibitor_Workflow start 2-Chloro-5-cyanobenzamide snar Nucleophilic Aromatic Substitution (e.g., with an amine) start->snar intermediate 2-(Alkylamino)-5-cyanobenzamide Intermediate snar->intermediate further_rxn Further Synthetic Steps (e.g., cyano group modification, coupling reactions) intermediate->further_rxn final_product Kinase Inhibitor Candidate further_rxn->final_product evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) final_product->evaluation

Caption: Synthetic workflow for kinase inhibitors from 2-Chloro-5-cyanobenzamide.

Safety and Handling

2-Chloro-5-cyanobenzamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation.[5][6] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Chloro-5-cyanobenzamide stands out as a strategically important and highly versatile intermediate in the drug discovery landscape. Its well-defined and predictable reactivity allows for the efficient and modular synthesis of diverse compound libraries. The ability to perform nucleophilic aromatic substitutions on the chloro-substituent, coupled with the rich chemistry of the cyano group, provides medicinal chemists with a powerful platform to design and synthesize the next generation of therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable building block.

References

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). p-Cyanobenzamide. Retrieved from [Link]

  • MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-cyano-. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • European Patent Office. (2008, June 12). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from [Link]

  • Beilstein Journals. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (2024, April 7). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]

Sources

Method

Preparation of 2-Chloro-5-cyanobenzamide stock solutions in DMSO

An in-depth technical guide and protocol for the preparation of 2-Chloro-5-cyanobenzamide stock solutions, designed for researchers and drug development professionals. Scientific Rationale & Application Context 2-Chloro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the preparation of 2-Chloro-5-cyanobenzamide stock solutions, designed for researchers and drug development professionals.

Scientific Rationale & Application Context

2-Chloro-5-cyanobenzamide is a highly valuable chemical building block and intermediate, utilized predominantly in the synthesis of novel peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators and inverse agonists[1][2]. Because downstream pharmacological evaluations and synthetic workflows require absolute concentration fidelity, the preparation of stable, fully dissolved stock solutions is a critical foundational step.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound. Its polar aprotic nature effectively disrupts the intermolecular hydrogen bonding inherent to the benzamide moiety without initiating the hydrolysis of the cyano group—a significant risk in aqueous or protic environments.

Causality in Experimental Design:

  • Moisture Sensitivity: DMSO is highly hygroscopic. Atmospheric water ingress reduces the solvent's capacity to solvate hydrophobic benzamide derivatives, leading to silent precipitation (micro-crystals) that skews assay dosing[3].

  • Thermal Degradation: Repeated freeze-thaw cycles not only introduce condensation (water) but can also cause localized concentration gradients that force the compound out of solution. Aliquoting is therefore a mandatory practice.

Physicochemical Properties

Understanding the quantitative properties of the compound is necessary for accurate mass-to-volume calculations and solvent selection.

PropertyValue
Chemical Name 2-Chloro-5-cyanobenzamide
CAS Number 1261861-21-5
Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Appearance Solid powder
Primary Application Synthesis of PPAR-γ modulators / inverse agonists
Solubility Profile Soluble in DMSO; Poorly soluble in aqueous buffers

Step-by-Step Protocol: DMSO Stock Solution Preparation

Materials Required:

  • 2-Chloro-5-cyanobenzamide powder (High purity, ≥95%)

  • Anhydrous DMSO (Cell-culture grade, ≥99.9% purity, stored over molecular sieves)

  • Analytical balance (0.1 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent potential UV degradation)

  • Vortex mixer and ultrasonic water bath

Methodology:

  • Thermal Equilibration: Allow the sealed vial of 2-Chloro-5-cyanobenzamide to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Expert Insight: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently altering its actual mass and introducing water into your anhydrous system.

  • Mass Calculation: Determine the required mass for a standard 50 mM stock solution.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example: To prepare 1 mL of a 50 mM stock, weigh exactly 9.03 mg of 2-Chloro-5-cyanobenzamide.

  • Dissolution: Transfer the weighed powder to a sterile amber tube. Immediately add the calculated volume of anhydrous DMSO and seal the tube.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at RT for 2–5 minutes.

    • Self-Validation Step: Hold the tube against a light source. The solution must be optically clear with zero visible particulate matter. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the master stock solution into 50 µL or 100 µL single-use aliquots in sterile tubes.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) in a desiccated, dark environment[3].

Working Solution Preparation (Aqueous Dilution)

When diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media) for biological assays or secondary synthesis steps, extreme care must be taken to prevent the compound from "crashing out."

  • Thawing: Thaw the required aliquot at RT. Vortex briefly to ensure homogeneity, as DMSO freezes at 19°C and may form concentration gradients upon thawing.

  • Stepwise Dilution: Add the aqueous buffer to the DMSO stock dropwise while continuously vortexing. Never drop the concentrated DMSO stock directly into a large volume of aqueous buffer, as the sudden shift in solvent polarity causes immediate precipitation.

  • Concentration Limits: Ensure the final DMSO concentration in the working assay is ≤0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based models[3].

  • Self-Validation Step: Observe the final working solution under a phase-contrast microscope. The absence of refractile micro-precipitates confirms a successful dilution.

Workflow and Pathway Visualizations

Workflow A 1. Weigh 2-Chloro-5-cyanobenzamide (Equilibrate to RT, protect from moisture) B 2. Add Anhydrous DMSO (Vortex and/or Sonicate) A->B C 3. Confirm 10 mM / 50 mM Stock (Optically clear, no particulates) B->C D 4. Aliquot into sterile amber vials (50-100 µL single-use volumes) C->D F 6. Stepwise Aqueous Dilution (Final DMSO ≤ 0.5% v/v) C->F Immediate Use E 5. Store at -20°C or -80°C (Desiccated, dark conditions) D->E

Workflow for the preparation, storage, and dilution of 2-Chloro-5-cyanobenzamide DMSO solutions.

Pathway A 2-Chloro-5-cyanobenzamide (Chemical Intermediate) B Benzamide Derivatives (PPAR-γ Inverse Agonists) A->B Synthesis C PPAR-γ Receptor (Ligand Binding Domain) B->C Binding D Coactivator Release & Corepressor Recruitment C->D Conformational Change E Gene Expression Modulation (Adipogenesis Inhibition) D->E Transcriptional Regulation

Role of 2-Chloro-5-cyanobenzamide in synthesizing PPAR-γ modulators and downstream signaling.

References

  • Google Patents (AU2018382461B2). "New benzamide derivatives as PPAR-gamma modulators". patents.google.com.
  • Google Patents (US11820747B2). "PPARG inverse agonists and uses thereof". patents.google.com.

Sources

Application

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 2-Chloro-5-cyanobenzamide Derivatives

Target Audience: Researchers, Preclinical Scientists, and Translational Drug Development Professionals Focus Area: Pharmacodynamics, Formulation, and In Vivo Efficacy of Covalent PPARG Inverse Agonists Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Translational Drug Development Professionals Focus Area: Pharmacodynamics, Formulation, and In Vivo Efficacy of Covalent PPARG Inverse Agonists

Executive Summary & Pharmacological Context

The 2-chloro-5-cyanobenzamide pharmacophore has emerged as a privileged scaffold in the development of highly selective, covalent inverse agonists targeting Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[1]. This structural motif is the critical "warhead" in next-generation therapeutics like FX-909 and FTX-6746 , which are currently advancing through clinical and preclinical development for muscle-invasive urothelial cancer (MIUC)[1].

Historically, tool compounds utilizing nitro-aromatic warheads suffered from poor metabolic stability and off-target toxicity. The rational substitution of the nitro group with a cyano group in the 2-chloro-5-cyanobenzamide scaffold maintains the strong electron-withdrawing properties required to activate the aryl chloride, while drastically improving the compound's in vivo metabolic profile[2].

Mechanistic Rationale

The mechanism of action relies on a precise reaction between the 2-chloro-5-cyanobenzamide warhead and the Cysteine 313 (C313) residue within the PPARG ligand-binding domain[2]. This covalent modification forces Helix 12 (H12) into a repressive conformation, actively repelling co-activators (e.g., MED1) and recruiting nuclear co-repressors (e.g., NCOR)[1]. This structural bias results in the profound suppression of downstream luminal lineage target genes, most notably IL1B and ANGPTL4[1].

MoA A 2-Chloro-5-cyanobenzamide Warhead B SNAr Reaction (PPARG Cys313) A->B C H12 Repressive Conformation B->C D NCOR Co-repressor Recruitment C->D E IL1B / ANGPTL4 Suppression D->E

Caption: Covalent PPARG inverse agonism mechanism via 2-chloro-5-cyanobenzamide.

In Vivo Dosing Strategies & Efficacy Profiles

Translating the biochemical potency of 2-chloro-5-cyanobenzamide derivatives into in vivo efficacy requires strict adherence to optimized dosing regimens. Because these compounds act covalently, their pharmacodynamic (PD) effect is dictated by the turnover rate of the PPARG protein.

Causality in Dose Scheduling: A Twice-Daily (BID) Oral (PO) regimen is mandated for these compounds. While covalent binding is irreversible, newly synthesized PPARG receptors will rapidly restore transcriptional activity if drug plasma levels drop. BID dosing ensures continuous target engagement, maintaining the repressive NCOR complex and preventing tumor regrowth[2].

Quantitative Efficacy Data

The table below synthesizes the in vivo performance of the two leading 2-chloro-5-cyanobenzamide derivatives across PPARG-amplified (UMUC9) and RXRA-mutant (HT1197) xenograft models[1],.

CompoundTarget ResidueXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)PD Marker (IL1B) Suppression
FX-909 PPARG C313UMUC93 mg/kg PO BID108%>86% (at 1 mg/kg)
FX-909 PPARG C313HT119730 mg/kg PO BID166%99% (at 30 mg/kg)
FTX-6746 PPARG C313UMUC930 mg/kg PO BID119%80% (at 30 mg/kg)
FTX-6746 PPARG C313HT119760 mg/kg PO BID130%>50% (at 60 mg/kg)

Vehicle Selection & Formulation

Benzamide derivatives are inherently lipophilic, presenting challenges for oral bioavailability. A poorly formulated vehicle will lead to erratic gastrointestinal absorption, causing high inter-subject variability in pharmacokinetic (PK) exposures.

According to established for this class of inverse agonists, standard acceptable carriers include cellulose-based suspending agents and non-ionic surfactants[3]. To achieve a homogenous, dose-accurate suspension for oral gavage, the recommended vehicle is 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween-80 in Deionized Water .

  • Why Methylcellulose? It increases the kinematic viscosity of the aqueous phase, preventing the rapid sedimentation of the dense 2-chloro-5-cyanobenzamide particles.

  • Why Tween-80? As a non-ionic surfactant, it lowers the surface tension of the hydrophobic drug particles, allowing them to be uniformly wetted and dispersed rather than agglomerating at the liquid surface.

Experimental Protocols

The following protocols establish a self-validating system for the preparation and administration of 2-chloro-5-cyanobenzamide derivatives.

Protocol A: Preparation of the Dosing Suspension
  • Wetting the API: Weigh the required mass of the 2-chloro-5-cyanobenzamide derivative (e.g., FX-909) into a clean glass mortar. Add the calculated volume of 100% Tween-80 directly to the powder. Triturate gently with a pestle until a smooth, uniform paste is formed.

    • Validation Check: The paste must be free of dry, white aggregates. Incomplete wetting will lead to dose inconsistency.

  • Vehicle Addition: Gradually add the 0.5% Methylcellulose solution in geometric proportions (i.e., add 1 mL, mix; add 2 mL, mix; add 4 mL, mix) while continuously triturating.

  • Homogenization: Transfer the suspension to a glass vial and subject it to probe sonication (pulsed, 30 seconds on/off) in an ice bath to prevent thermal degradation of the cyano group.

  • pH Verification: Measure the pH of the final suspension. It must fall between 6.0 and 7.5.

    • Causality: Highly acidic or basic suspensions will cause gastrointestinal inflammation during daily PO gavage, leading to weight loss that confounds drug-toxicity data.

Protocol B: In Vivo Dosing and Pharmacodynamic (PD) Harvesting
  • Administration: Administer the suspension via oral gavage (PO) at a volume of 10 mL/kg. Execute the BID regimen with exactly 12-hour intervals to maintain steady-state target engagement[1].

  • Vehicle Control Integrity: A vehicle-only arm must be dosed in parallel.

    • Validation Check: The baseline IL1B expression in the vehicle arm serves as the internal validation metric. If vehicle-treated tumors show highly variable IL1B levels, the qPCR data for the treated arms is statistically invalid.

  • Tissue Harvest (Day 21): Euthanize the animals 2 hours post-final dose (Tmax). Immediately excise the xenograft tumor.

  • Flash Freezing: Bisect the tumor and immediately submerge one half in liquid nitrogen.

    • Causality: Rapid freezing halts RNase activity instantly, preserving the transient IL1B and ANGPTL4 mRNA transcripts required for accurate qPCR quantification[1].

  • On-Target Toxicity Monitoring: Harvest inguinal white adipose tissue and fix in Formalin for H&E staining. Because PPARG is a master regulator of adipogenesis, morphological loss of normal adipocytes at high doses (e.g., 30 mg/kg) serves as a definitive biomarker of on-target systemic PPARG inhibition[1].

Workflow Step1 1. Formulation 0.5% MC & 0.1% Tween-80 Step2 2. Administration PO Gavage, BID Regimen Step1->Step2 Step3 3. In Vivo Models UMUC9 / HT1197 Xenografts Step2->Step3 Step4 4. Tissue Harvest Tumor & Adipose Collection Step3->Step4 Step5 5. PD Validation qPCR for IL1B Transcript Step4->Step5

Caption: Standardized in vivo workflow for formulation, dosing, and PD validation.

References

  • Title: Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers Source: bioRxiv (2025) URL: [Link]

  • Title: FTX-6746, a new PPARG inverse agonist with efficacy in urothelial cancer animal models Source: BioWorld (2022) URL: [Link]

  • Title: PPARG inverse agonists and uses thereof (US11820747B2)

Sources

Method

NMR spectroscopy methods for 2-Chloro-5-cyanobenzamide structural confirmation

Application Note: Comprehensive NMR Spectroscopy Methods for 2-Chloro-5-cyanobenzamide Structural Confirmation Executive Summary 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a critical small-molecule intermediate fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Methods for 2-Chloro-5-cyanobenzamide Structural Confirmation

Executive Summary

2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a critical small-molecule intermediate frequently utilized in the synthesis of PPAR-gamma modulators and advanced pharmaceutical agents[1][2]. Due to the presence of multiple electron-withdrawing groups (chloro, cyano, and carboxamide) on the benzene ring, confirming its exact regiochemistry is paramount to avoid the propagation of regioisomers (e.g., 2-chloro-4-cyanobenzamide) during drug development. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously confirm the structure of 2-chloro-5-cyanobenzamide.

Scientific Rationale & Experimental Design

The structural elucidation of small organic molecules relies heavily on a strategic combination of 1D and 2D NMR techniques[3]. For 2-chloro-5-cyanobenzamide, the experimental design is driven by specific molecular features and causality:

  • Solvent Selection (DMSO-d6): Benzamides often exhibit poor solubility in non-polar solvents like CDCl3. DMSO-d6 is selected not only for its superior solvating power but also because its hydrogen-bonding capabilities slow down the chemical exchange of the amide (-CONH2) protons, allowing them to be observed as distinct, measurable signals[4].

  • 1D 1H and 13C NMR: Provides the foundational chemical shifts. The 1H spectrum will reveal three aromatic protons, while the 13C spectrum must account for all eight distinct carbon environments[5].

  • 2D COSY (Correlation Spectroscopy): Essential for mapping the homonuclear vicinal coupling ( 3JHH​ ) between the ortho-positioned H-3 and H-4 protons[6].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​ ), effectively distinguishing the three aromatic CH carbons from the five quaternary carbons[3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of this analysis. HMBC detects long-range couplings ( 2JCH​ and 3JCH​ ), which are critical for assigning the quaternary carbons (C-Cl, C-CN, and C=O) and confirming the 1,2,5-substitution pattern on the aromatic ring[6].

Structural Elucidation Workflow

NMR_Workflow Prep Sample Prep DMSO-d6 + TMS Tune Probe Tuning & Shimming Prep->Tune Insert Calib 90° Pulse Calibration Tune->Calib Lock & Shim Acq1D 1D Acquisition 1H, 13C Calib->Acq1D Calibrate Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Setup Process Data Processing FT & Phasing Acq2D->Process FID Analyze Structural Elucidation Process->Analyze Spectra

Workflow for NMR structural elucidation of 2-Chloro-5-cyanobenzamide.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints at every stage of the NMR analysis.

Protocol A: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of 2-chloro-5-cyanobenzamide.

  • Dissolution: Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube.

    • Causality: Removing paramagnetic impurities and undissolved particulates is critical to prevent magnetic field distortions, ensuring sharp linewidths and high resolution[4].

Protocol B: Instrument Tuning and Shimming

  • Insertion & Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe. Allow 5 minutes for thermal equilibration at 298 K.

  • Tuning and Matching: Perform Automatic Tuning and Matching (ATM) for both 1H and 13C channels.

    • Causality: Optimizing the impedance match between the probe and the sample maximizes radiofrequency (RF) power transfer, yielding optimal signal-to-noise (S/N) ratios.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6. Execute 3D gradient shimming (e.g., TopShim).

    • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed to acquisition only if FWHM 0.5 Hz. If broader, re-shim the Z1 and Z2 gradients manually to ensure field homogeneity.

Protocol C: Pulse Calibration and Acquisition

  • 90° Pulse Calibration: Determine the exact 90° RF pulse width (P1) for the specific sample matrix.

    • Self-Validation Check: Run a nutation experiment. A 360° pulse must yield a null (zero-crossing) signal. This guarantees quantitative excitation and prevents artifacts in 2D correlations.

  • 1D 1H Acquisition: Run a standard zg30 pulse sequence. Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 12 ppm.

  • 1D 13C{1H} Acquisition: Run a zgpg30 (proton-decoupled) sequence. Parameters: 1024 scans, D1 = 2s, spectral width of 250 ppm.

  • 2D COSY: Acquire using a gradient-selected sequence (cosygpqf). 256 t1 increments, 4 scans per increment.

  • 2D HSQC: Acquire using a multiplicity-edited sequence (hsqcedetgpsisp2.2). This differentiates CH/CH3 (positive phase) from CH2 (negative phase)[6].

  • 2D HMBC: Acquire using hmbcgplpndqf. Optimize the long-range coupling delay for JCH​ = 8 Hz, which is standard for aromatic systems[6].

Protocol D: Data Processing

  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) to the Free Induction Decay (FID) prior to Fourier Transformation (FT) to enhance S/N without sacrificing resolution.

  • Perform manual zero- and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration of the 1H signals.

Data Presentation & Structural Interpretation

The structural confirmation of 2-chloro-5-cyanobenzamide is achieved by cross-referencing the 1D and 2D data. The tables below summarize the expected spectral data based on the molecular topology.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionExpected Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-3 ~7.70Doublet (d)8.21HAromatic CH (ortho to Cl)
H-4 ~7.95Doublet of doublets (dd)8.2, 2.01HAromatic CH
H-6 ~8.05Doublet (d)2.01HAromatic CH (ortho to CN)
NH2 ~7.80, ~8.10Broad singlets (br s)-2HAmide protons (restricted rotation)

Table 2: 13C NMR and Key 2D Correlations (100 MHz, DMSO-d6)

PositionExpected Shift ( δ , ppm)Carbon TypeHSQC Correlation ( 1JCH​ )HMBC Correlations ( 2JCH​ , 3JCH​ )
C-1 ~135.0Quaternary (C)-H-3, H-6
C-2 ~130.0Quaternary (C-Cl)-H-4, H-6
C-3 ~131.0Methine (CH)H-3H-4 (weak)
C-4 ~134.0Methine (CH)H-4H-6
C-5 ~110.0Quaternary (C-CN)-H-3, H-4, H-6
C-6 ~132.0Methine (CH)H-6H-4
C-7 ~166.0Carbonyl (C=O)-H-6
C-8 ~118.0Nitrile (C N)-H-4, H-6

Interpretation Note: The HMBC correlations provide the definitive proof of structure. The proton H-6 (ortho to the carboxamide and cyano groups) will show a strong 3JCH​ correlation to the carbonyl carbon (C=O) and the nitrile carbon (C N), but no 3JCH​ correlation to the C-Cl carbon. Conversely, H-3 will show a 3JCH​ correlation to the C-CN carbon, confirming the 1,2,5-substitution pattern and ruling out any regioisomeric impurities.

References

  • AU2018382461B2 - New benzamide derivatives as PPAR-gamma modulators.
  • 2-Chloro-5-cyanobenzamide | 1261861-21-5. Sigma-Aldrich.
  • NMR Protocols and Methods | Springer Nature Experiments.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Small molecule-NMR. University of Gothenburg.

Sources

Application

Application Notes &amp; Protocols: Catalytic Pathways for the Functionalization of 2-Chloro-5-cyanobenzamide

Preamble: The Strategic Value of 2-Chloro-5-cyanobenzamide 2-Chloro-5-cyanobenzamide is a highly valuable and versatile building block in modern organic synthesis. Its structure incorporates three key features that make...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Value of 2-Chloro-5-cyanobenzamide

2-Chloro-5-cyanobenzamide is a highly valuable and versatile building block in modern organic synthesis. Its structure incorporates three key features that make it a strategic starting point for the synthesis of complex molecules: a reactive aryl chloride susceptible to a wide range of cross-coupling reactions, a cyano group that can be further transformed or used to modulate electronic properties, and a primary amide that can act as a directing group or be modified.[1] Benzamide derivatives are cornerstone pharmacophores in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Consequently, the development of robust and efficient catalytic methods to functionalize the 2-chloro-5-cyanobenzamide scaffold is of paramount importance for researchers in drug discovery and materials science.

This guide provides an in-depth exploration of key catalytic pathways for the derivatization of this scaffold. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. The C-Cl bond at the C-2 position of 2-chloro-5-cyanobenzamide, while traditionally less reactive than its bromide or iodide counterparts, can be effectively activated using modern, sophisticated catalyst systems.

Suzuki-Miyaura Coupling for C-C Arylation and Vinylation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[4] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality in Experimental Design:

  • Catalyst/Ligand System: The choice of ligand is critical for activating the inert C-Cl bond. Electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. They promote the initial oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step, and facilitate the final reductive elimination.[4][5]

  • Base: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, depending on the substrate and solvent.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active "ate" complex.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Ar-Cl transmetal Transmetalation pd2_r Ar-Pd(II)L₂(R) pd2_complex->pd2_r [R-B(OH)₃]⁻ boronic R-B(OH)₂ + Base pd2_r->pd0 Ar-R red_elim Reductive Elimination product Ar-R (Product) arx Ar-Cl (2-Chloro-5-cyanobenzamide)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-cyanobenzamide with Phenylboronic Acid

  • Materials:

    • 2-Chloro-5-cyanobenzamide

    • Phenylboronic acid

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄), finely ground

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To an oven-dried reaction vessel, add 2-chloro-5-cyanobenzamide (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst premix: add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to 1,4-dioxane (2 mL). Stir for 5 minutes under an inert atmosphere.

    • Add the catalyst premix to the reaction vessel containing the solids.

    • Add 1,4-dioxane (3 mL) and degassed water (0.5 mL) to the main reaction vessel.

    • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-phenyl-5-cyanobenzamide.

Table 1: Representative Suzuki-Miyaura Coupling Data

Boronic Acid Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ Dioxane/H₂O 100 85-95
4-Methoxyphenylboronic acid Pd(OAc)₂ (2) XPhos (4) K₂CO₃ Toluene/H₂O 110 80-90

| 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 75-85 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[6][7] This reaction has largely superseded classical methods (e.g., Ullmann condensation) due to its broader substrate scope, milder conditions, and superior functional group tolerance.[6]

Causality in Experimental Design:

  • Catalyst/Ligand System: The success of this reaction, especially with aryl chlorides, is highly dependent on the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) was a breakthrough. These ligands stabilize the Pd(0) center, promote the challenging oxidative addition step, and prevent β-hydride elimination from the amine-bound intermediate.[8][9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common. The base serves two purposes: it deprotonates the amine to form the more reactive amide anion and facilitates the deprotonation of the amine-Pd(II) complex prior to reductive elimination.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Cl) pd0->pd2_complex Ar-Cl ox_add Oxidative Addition pd2_amine [Ar-Pd(II)L(H₂NR)]⁺Cl⁻ pd2_complex->pd2_amine R₂NH amine_coord Amine Coordination pd2_amido Ar-Pd(II)L(HNR) pd2_amine->pd2_amido -H⁺ deprotonation Deprotonation (Base) pd2_amido->pd0 Ar-NR₂ product Ar-NR₂ red_elim Reductive Elimination arx Ar-Cl amine R₂NH

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • 2-Chloro-5-cyanobenzamide

    • Morpholine

    • Pd(OAc)₂ (Palladium(II) acetate)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

    • Add 2-chloro-5-cyanobenzamide (1.0 mmol, 1 equiv.) to the tube.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

    • Seal the tube and heat the mixture to 105 °C with vigorous stirring for 16-24 hours.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash chromatography to obtain 2-(morpholino)-5-cyanobenzamide.

Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] It traditionally employs a dual catalytic system of palladium and a copper(I) salt.[11]

Causality in Experimental Design:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) species undergoes oxidative addition with the aryl chloride.

  • Copper(I) Co-catalyst: The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_cl Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_cl->cu_acetylide Alkyne + Base cu_acetylide->pd2_complex Enters Pd Cycle cu_acetylide->cu_cl

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • 2-Chloro-5-cyanobenzamide

    • Phenylacetylene

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous and degassed

  • Procedure:

    • To a Schlenk flask, add 2-chloro-5-cyanobenzamide (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed Et₃N (10 mL) via syringe.

    • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

    • Heat the reaction mixture to 70 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography to yield 5-cyano-2-(phenylethynyl)benzamide.

Prospective Pathway: C-H Activation for Direct Functionalization

While cross-coupling reactions functionalize the existing C-Cl bond, C-H activation offers a more atom-economical and innovative approach to modify the aromatic ring directly.[13] The amide group in 2-chloro-5-cyanobenzamide can act as a directing group, guiding a transition metal catalyst (e.g., Pd(II), Rh(III), Ru(II)) to selectively activate the ortho C-H bond at the C-3 position.

This strategy involves the formation of a five-membered metallacycle intermediate, which then reacts with a coupling partner (e.g., an alkene, alkyne, or arylating agent) to forge a new bond at the C-3 position.[14]

Workflow: Directed C-H Activation

CH_Activation_Workflow start Substrate (2-Chloro-5-cyanobenzamide) step1 Step 1: Chelation Amide group coordinates to metal center start->step1 catalyst Catalyst System (e.g., Pd(OAc)₂) catalyst->step1 coupling_partner Coupling Partner (e.g., Alkene, Aryl source) step3 Step 3: Insertion/Transmetalation Coupling partner reacts with the metallacycle coupling_partner->step3 step2 Step 2: C-H Cleavage Formation of a palladacycle intermediate at C-3 step1->step2 step2->step3 step4 Step 4: Reductive Elimination Product is released and catalyst is regenerated step3->step4 product C-3 Functionalized Product step4->product

Caption: Conceptual workflow for C-H functionalization at the C-3 position.

While detailed protocols are highly specific to the catalyst and coupling partner, this approach represents the cutting edge of synthetic methodology. It offers a powerful route to novel derivatives that are inaccessible through traditional cross-coupling, avoiding the need for pre-functionalized starting materials.[15]

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). doi: 10.4172/2329-6798.1000194.[2]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link][1]

  • Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from [16]

  • ResearchGate. (2024). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link][18]

  • Google Patents. (n.d.). EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from [19]

  • ACS Publications. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology. Retrieved from [Link][20]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][6]

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link][21]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link][3]

  • MDPI. (2017). Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. Retrieved from [Link][22]

  • Wiley Online Library. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][8]

  • Semantic Scholar. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. Retrieved from [Link][24]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link][9]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link][25]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link][26]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][4]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link][27]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][5]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link][28]

  • Mettler Toledo. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. Retrieved from [Link][13]

  • SciSpace. (2020). Multiple Catalytic CH Bond Functionalization for Natural Product Synthesis. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Retrieved from [Link][29]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link][30]

  • KITopen. (2022). C-H Functionalization and C-N Bond Formation Approaches under Catalytic Conditions for the Synthesis of α-Ketoamides and 2,4-Disubstituted-1,3,5-triazines. Retrieved from [Link][31]

  • CentAUR. (2023). Accelerating innovations in CH activation/functionalization through intricately designed magnetic nanomaterials. Retrieved from [Link][32]

  • National Center for Biotechnology Information. (n.d.). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved from [Link][14]

  • Semantic Scholar. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Retrieved from [Link][33]

  • Fairlamb Group, University of York. (n.d.). Metal Catalysis: C-X and C-H Bond Activation. Retrieved from [Link][34]

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 2-Chloro-5-cyanobenzamide

Introduction & Context 2-Chloro-5-cyanobenzamide is a critical synthetic intermediate and building block in modern medicinal chemistry. It is notably utilized in the synthesis of advanced therapeutics, including FX-909—a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

2-Chloro-5-cyanobenzamide is a critical synthetic intermediate and building block in modern medicinal chemistry. It is notably utilized in the synthesis of advanced therapeutics, including FX-909—a rationally designed covalent inverse agonist of PPAR-gamma currently under investigation for the treatment of muscle-invasive urothelial cancers [1].

During drug development, tracking the fate of such intermediates, monitoring reaction progression, and profiling impurities require highly specific analytical techniques. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides the necessary specificity. This application note details the mechanistic fragmentation pathways of 2-Chloro-5-cyanobenzamide and provides a self-validating experimental protocol for its structural elucidation.

Mechanistic Principles of Fragmentation

To avoid the pitfalls of automated, "black-box" mass spectral interpretation, it is essential to understand the chemical causality driving the fragmentation of 2-Chloro-5-cyanobenzamide.

  • Isotopic Signatures (The Built-in Validator): The presence of a chlorine atom provides an immediate, self-validating isotopic signature. Chlorine exists naturally as 35Cl (75.77%) and 37Cl (24.23%). Consequently, the intact precursor and any chlorine-containing fragments must exhibit a characteristic M / M+2 peak ratio of approximately 3:1.

  • Protonation & N-CO Cleavage: Under positive Electrospray Ionization (ESI+) conditions, protonation occurs preferentially at the amide nitrogen. Density Functional Theory (DFT) studies on amides demonstrate that this N-protonation elongates and weakens the N-CO bond [2]. Upon collisional activation, this weakened bond cleaves, driving the expulsion of neutral ammonia ( NH3​ , -17.0265 Da) and yielding a highly resonance-stabilized acylium ion.

  • Sequential Degradation: The resulting acylium ion is highly reactive and undergoes rapid decarbonylation (loss of neutral CO, -27.9949 Da) to form a substituted phenyl cation. From this core, the electron-withdrawing cyano and chloro groups dictate competitive secondary fragmentation pathways, specifically the loss of hydrogen cyanide (HCN) or hydrogen chloride (HCl) [3].

Experimental Methodology: Self-Validating Protocol

This protocol is designed not just to acquire data, but to continuously validate the integrity of the analysis at each step.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Tune the HRMS instrument (e.g., Q-TOF or Orbitrap) in positive ion mode using a standard tuning mix. Verify that the mass accuracy is strictly <5 ppm across the m/z 50–500 range.

  • Baseline Verification: Inject a blank solution (50% Acetonitrile / 50% Water with 0.1% Formic Acid) to establish a baseline and confirm the absolute absence of carryover at m/z 181.0169 .

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Chloro-5-cyanobenzamide in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using 50% Acetonitrile / 50% Water supplemented with 0.1% Formic Acid (v/v).

    • Causality Check: Formic acid is explicitly chosen as a proton donor to maximize ionization efficiency, ensuring robust [M+H]+ precursor formation without forming complex sodium/potassium adducts.

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Execute a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% FA).

  • Precursor Isolation & Validation: Isolate the monoisotopic precursor at m/z 181.0169 (Isolation width: ~1.3 Da).

    • Self-Validation Check: Before triggering MS/MS, examine the MS1 spectrum. Confirm the presence of the 37Cl isotope peak at m/z 183.0140 with ~33% relative abundance. If this ratio is absent, abort the MS/MS run; the peak is an isobaric interference, not the target analyte.

  • Collision-Induced Dissociation (CID): Apply Normalized Collision Energies (NCE) of 20, 30, and 40 eV using Nitrogen or Argon as the collision gas.

    • Causality Check: Stepped collision energies are mandatory. Low energy (20 eV) captures the fragile initial NH3​ loss, while high energy (40 eV) shatters the stable acylium core to reveal the phenyl cation and subsequent HCN/HCl losses.

LC-MS/MS analytical workflow for the structural profiling of 2-Chloro-5-cyanobenzamide.

Data Presentation & Quantitative Analysis

The following table summarizes the theoretical exact masses for the primary fragmentation cascade of the 35Cl isotope.

Fragment AssignmentElemental FormulaTheoretical m/z ( 35Cl )Neutral LossCausality / Mechanism
Precursor Ion C8​H6​ClN2​O+ 181.0169N/AESI-induced protonation at the amide nitrogen.
Acylium Ion C8​H3​ClNO+ 163.9903 −NH3​ (17.0265 Da)Weakened N-CO bond cleaves, expelling ammonia.
Phenyl Cation C7​H3​ClN+ 135.9954 −CO (27.9949 Da)Decarbonylation of the highly reactive acylium ion.
Substituted Cation A C6​H2​Cl+ 108.9845 −HCN (27.0109 Da)High-energy cleavage of the cyano group.
Substituted Cation B C7​H2​N+ 100.0187 −HCl (35.9767 Da)Halogen elimination from the phenyl core.

Fragmentation Pathway Logic Tree

The diagram below maps the logical flow of collision-induced dissociation, highlighting the sequential mass shifts that validate the molecular structure.

Collision-induced dissociation (CID) fragmentation pathway of 2-Chloro-5-cyanobenzamide.

References

  • Title: Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers Source: bioRxiv (Preprint, 2025) URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances (via PubMed Central), 2018 URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts, 2023 URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Chloro-5-cyanobenzamide precipitation in aqueous media

Welcome to the technical support center for 2-Chloro-5-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-5-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the precipitation of 2-Chloro-5-cyanobenzamide in aqueous media. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Chloro-5-cyanobenzamide precipitating out of my aqueous solution?

A1: 2-Chloro-5-cyanobenzamide is a substituted benzamide with a molecular structure that inherently limits its solubility in water. The presence of a largely non-polar aromatic ring and the nature of the amide functional group contribute to its hydrophobicity. While amides can participate in hydrogen bonding, this is often not sufficient to overcome the low affinity for water.[1][2] For a closely related compound, 2-Chloro-n-(2-cyanoethyl)benzamide, the predicted logarithm of water solubility (log10WS in mol/L) is -3.21, indicating very low aqueous solubility.

Precipitation is likely to occur if the concentration of 2-Chloro-5-cyanobenzamide exceeds its solubility limit in your specific aqueous system. Several factors can trigger precipitation, including:

  • High Concentration: Attempting to dissolve the compound above its saturation point.

  • Temperature Changes: A decrease in temperature will generally lower the solubility of solid solutes.[3]

  • pH Shifts: Although amides are generally neutral over a typical pH range (1-14), extreme pH values could potentially lead to hydrolysis, altering the compound's structure and solubility.[1][4]

  • Solvent Composition Changes: If the compound is initially dissolved in a mixed solvent system (e.g., with an organic co-solvent), a change in the solvent ratio that increases the proportion of water can cause the compound to precipitate.

Q2: What are the key physicochemical properties of 2-Chloro-5-cyanobenzamide that I should be aware of?

A2: Understanding the physicochemical properties of 2-Chloro-5-cyanobenzamide is crucial for troubleshooting solubility issues. While experimental data for this specific compound is limited, we can infer its properties from its structure and data from related compounds.

PropertyPredicted/Inferred ValueSignificance for Aqueous Solubility
Molecular Formula C₈H₅ClN₂O[5]Provides the basis for molecular weight calculation.
Molecular Weight 180.59 g/mol Influences the molar concentration in solution.
Aqueous Solubility Very Low (Predicted)The primary reason for precipitation issues.
pKa Likely neutral (inferred from benzamide pKa of ~13)[1]Suggests that pH adjustment may have a limited effect on solubility.
LogP (Octanol-Water Partition Coefficient) Moderately high (inferred)Indicates a preference for non-polar environments over water.
Physical State Solid[5]Dissolution kinetics can be a factor in achieving a stable solution.
Q3: Can I use pH adjustment to prevent the precipitation of 2-Chloro-5-cyanobenzamide?

A3: Adjusting the pH is a common strategy for ionizable compounds.[3] However, amides are generally considered neutral compounds and do not readily ionize in the typical aqueous pH range of 1-14.[1] Therefore, altering the pH of your solution is unlikely to significantly increase the solubility of 2-Chloro-5-cyanobenzamide. In fact, extreme pH conditions (highly acidic or alkaline) could promote hydrolysis of the amide bond, which would chemically alter your compound.[4]

Troubleshooting Guides

Issue 1: My compound precipitates immediately upon addition to water.

This indicates that the concentration you are trying to achieve is well above the intrinsic aqueous solubility of 2-Chloro-5-cyanobenzamide.

Troubleshooting Workflow:

start Precipitation on addition to water step1 Is an organic co-solvent permissible in your experiment? start->step1 step2_yes Use a co-solvent system (e.g., DMSO/water, Ethanol/water). step1->step2_yes Yes step2_no Consider alternative formulation strategies. step1->step2_no No step3_yes Protocol 1: Preparing a Co-solvent Stock Solution step2_yes->step3_yes step3_no Explore surfactants or complexing agents (e.g., cyclodextrins). step2_no->step3_no end_yes Clear Solution step3_yes->end_yes end_no Further Optimization Needed step3_no->end_no start Precipitation over time step1 Was the solution stored at a lower temperature? start->step1 step2_yes Determine solubility at different temperatures. Consider storing at a constant, slightly elevated temperature if permissible. step1->step2_yes Yes step2_no Is the solution exposed to air? step1->step2_no No end_stable Stable Solution step2_yes->end_stable step3_yes Evaporation may be concentrating the solution. Ensure containers are well-sealed. step2_no->step3_yes step3_no Consider recrystallization to ensure purity. step2_no->step3_no No step3_yes->end_stable end_reassess Re-evaluate Formulation step3_no->end_reassess

Caption: Troubleshooting delayed precipitation.

Protocol 2: Recrystallization for Purity Assessment and Improved Dissolution

Impurities can sometimes act as nucleation sites, promoting precipitation. Recrystallization can improve the purity and potentially the dissolution characteristics of your compound.

  • Solvent Selection: Identify a solvent or solvent pair where 2-Chloro-5-cyanobenzamide has high solubility at elevated temperatures and low solubility at room temperature. Ethanol-water or acetone-water mixtures are good starting points. [6][7]2. Dissolution: Dissolve the compound in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. [8]5. Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly before attempting to redissolve them for your experiment.

Issue 3: I need to prepare an aqueous solution without organic co-solvents.

For certain applications, such as in vivo studies, organic co-solvents may be undesirable.

Alternative Formulation Strategies:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. [3][9]* Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. [3] Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Add Compound: Slowly add the 2-Chloro-5-cyanobenzamide powder to the HP-β-CD solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir for several hours or overnight to ensure the formation of the inclusion complex. Gentle heating may facilitate this process.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

References

  • BenchChem. (2025).
  • Unknown. (n.d.).
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-n-(2-cyanoethyl)benzamide (CAS 22192-81-0).
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • LabXchange. (2024, January 23).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MIT OpenCourseWare. (n.d.).
  • BenchChem. (2025). Navigating the Solubility Landscape of 2-Chlorobenzyl Cyanide: A Technical Guide.
  • BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
  • PubMed. (2010, September 15).
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • European Medicines Agency. (2010, May 31).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-cyanobenzamide | 1261861-21-5.
  • ACS Publications. (2012, July 27). Simple Theory for Salt Effects on the Solubility of Amide.
  • Google Patents. (n.d.).
  • Brieflands. (2021, May 31).
  • ResearchGate. (2022, January 20). (PDF)
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Fluorochem. (n.d.). 2-Chloro-5-cyano-benzenesulfonamide.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Fisher Scientific. (n.d.).
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Rowan Scientific. (2024, March 8).
  • PriMera Scientific Publications. (2026, March 2).
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • MDPI. (2024, March 12).
  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.
  • PMC. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Physical Chemistry Research. (2023, November 19).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • PMC. (n.d.). Various Solvent Systems for Solubility Enhancement of Enrofloxacin.
  • PubMed. (2000, June 15). Study on the hydrolysis of 2-chlorobenzamide.
  • ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Dalton Transactions (RSC Publishing). (n.d.).
  • NOAA Institutional Repository. (n.d.). Cyanobacteria blooms induced precipitation of calcium carbonate and dissolution of silica in a subtropical lagoon, Florida Bay, USA.

Sources

Optimization

Technical Support Center: 2-Chloro-5-cyanobenzamide Extraction Optimization

Welcome to the Technical Support Center for the isolation and extraction of 2-Chloro-5-cyanobenzamide (CAS 1261861-21-5). This compound is a highly valuable intermediate utilized in the synthesis of peroxisome proliferat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of 2-Chloro-5-cyanobenzamide (CAS 1261861-21-5). This compound is a highly valuable intermediate utilized in the synthesis of peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonists, including advanced oncology candidates like 1 [1] and 2 [2].

Due to the presence of both a halogen and a cyano group on the benzamide core, researchers frequently encounter challenges related to solvent partitioning, emulsion formation, and cyano-group hydrolysis during liquid-liquid extraction (LLE). This guide provides field-proven methodologies, quantitative data, and troubleshooting FAQs to optimize your workflow.

Extraction Workflow

Liquid-liquid extraction workflow for 2-Chloro-5-cyanobenzamide isolation.

Self-Validating Extraction Protocol

When synthesizing 2-chloro-5-cyanobenzamide from 2-chloro-5-cyanobenzoic acid via an acid chloride intermediate [1], the choice of extraction solvent dictates the final yield. The following protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) , a green solvent that outperforms traditional choices by minimizing aqueous phase product loss.

Step 1: Exotherm-Controlled Quenching
  • Action: Cool the crude amidation reaction mixture to 0–5 °C using an ice bath. Slowly add cold deionized water (2 volumes relative to the reaction volume).

  • Causality: The amidation quench is highly exothermic. Maintaining the internal temperature strictly below 20 °C prevents the base- or acid-catalyzed hydrolysis of the sensitive cyano group into a carboxylic acid.

Step 2: Primary Extraction
  • Action: Add 3 volumes of 2-MeTHF to the quenched mixture. Agitate vigorously for 15 minutes, then allow the phases to settle for 10 minutes.

  • Self-Validation: Observe the phase boundary. 2-MeTHF should form the upper layer and separate sharply within minutes. Test the pH of the lower aqueous layer; it should be slightly basic (pH 8–9) if excess ammonia/amine was used.

Step 3: Sequential Washing
  • Action: Separate the organic phase. Wash sequentially with 1N HCl (1 volume) to protonate and remove unreacted amines, followed by saturated NaCl (brine, 1 volume) to pull residual water out of the organic layer.

  • Self-Validation: Spot the washed organic layer on a TLC plate (Eluent: 1:1 Hexanes/EtOAc). 2-Chloro-5-cyanobenzamide will appear as a distinct, strong UV-active spot (Rf ~0.4). The absence of baseline spots confirms the successful removal of unreacted 2-chloro-5-cyanobenzoic acid.

Step 4: Drying and Concentration
  • Action: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent and concentrate the filtrate in vacuo at 40 °C to yield the crude product as a solid.

Quantitative Solvent Comparison

Selecting the right solvent is a balance of partition efficiency, phase separation speed, and environmental impact.

SolventPartition Efficiency (Target Amide)Water Miscibility (at 20°C)Boiling Point (°C)Emulsion Risk
2-MeTHF Excellent 14 g/L (Low) 80.2 Low
Ethyl Acetate (EtOAc) Good83 g/L (Moderate)77.1Moderate
Dichloromethane (DCM) Moderate13 g/L (Low)39.6High (Phase inversion risk)

Troubleshooting & FAQs

Q: Why am I experiencing a persistent emulsion during the aqueous wash phase? A: Emulsions in benzamide extractions are typically caused by fine precipitates of unreacted 2-chloro-5-cyanobenzoic acid acting as surfactants, or localized pH extremes causing the amide to aggregate.

  • Solution: Do not shake the funnel further. Filter the entire biphasic mixture through a pad of Celite to remove the micro-precipitates before attempting phase separation. Alternatively, increase the ionic strength of the aqueous phase by adding saturated brine; this forces the organic solvent out of the aqueous phase and breaks the emulsion.

Q: Why is my yield significantly lower when using Ethyl Acetate compared to 2-MeTHF? A: 2-Chloro-5-cyanobenzamide is a rigid, planar molecule that exhibits superior solubility in 2-MeTHF due to the solvent's ether oxygen and slight polarity. Ethyl acetate has a much higher water miscibility (83 g/L vs 14 g/L for 2-MeTHF). This high miscibility leads to partial partitioning of the solvent—and your dissolved product—into the aqueous layer during the wash steps, directly reducing your overall recovery [2].

Q: How do I prevent the hydrolysis of the cyano group during the extraction workup? A: Nitriles are highly susceptible to hydrolysis into primary amides or carboxylic acids under strongly basic or acidic conditions, particularly when the reaction quench generates heat.

  • Solution: Always perform the initial aqueous quench at 0–5 °C. If neutralization of the aqueous layer is required, use a mild base (e.g., saturated aqueous NaHCO₃) rather than strong bases like NaOH or KOH.

Q: How can I verify that my organic phase is completely free of the starting carboxylic acid before I concentrate it? A: Self-Validating Step: Run a rapid TLC of the organic phase using a non-polar solvent system (e.g., 7:3 Hexanes/EtOAc). The starting 2-chloro-5-cyanobenzoic acid will streak heavily or remain entirely at the baseline due to its high polarity and hydrogen-bonding capability, while the target amide will migrate cleanly. If baseline impurities are present, perform one additional wash with 5% aqueous NaHCO₃ before drying.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv (2025).1

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry / PMC (2022). 2

Sources

Troubleshooting

Reducing impurities during 2-Chloro-5-cyanobenzamide crystallization

Welcome to the Technical Support Center for API Intermediates. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the purification of 2-Chloro-5-cyanoben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediates. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the purification of 2-Chloro-5-cyanobenzamide , a critical structural intermediate used in the synthesis of peroxisome proliferator-activated receptor gamma (PPARγ) modulators and other active pharmaceutical ingredients ()[1].

Because its synthesis typically involves the aggressive amidation of 2-chloro-5-cyanobenzoic acid via an acyl chloride intermediate ()[2], crude reaction mixtures are notoriously prone to carrying over unreacted acids, over-hydrated diamides, and regioisomers. This center provides a mechanistic troubleshooting framework to achieve >99.5% purity during crystallization.

Mechanistic Workflow: Impurity Rejection Pathway

G A Crude 2-Chloro-5-cyanobenzamide (Contains Acid & Diamide Impurities) B Dissolution in Primary Solvent (Ethyl Acetate / EtOH at 70°C) A->B Heat & Agitate C Hot Polish Filtration (Removes Insoluble Polymers) B->C Undissolved solids D Cooling to Metastable Zone & Seeding (Hold 1-2 hrs) C->D Filtrate G Rejected: 2-Chloro-1,5-benzenedicarboxamide (Purged via Hot Filtration) C->G Diamide Purge E Controlled Cooling Ramp (0.1 °C/min to 5°C) D->E 3D Crystal Growth F Rejected: 2-Chloro-5-cyanobenzoic acid (Retained in Mother Liquor) E->F Liquid Phase H Pure 2-Chloro-5-cyanobenzamide (>99.5% HPLC Purity) E->H Solid Phase

Logical workflow for 2-chloro-5-cyanobenzamide crystallization and impurity rejection.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing persistent 2-chloro-5-cyanobenzoic acid in my final crystallized product? Causality: The acid is the primary starting material in the SOCl₂-mediated amidation ()[3]. If the crystallization solvent is too non-polar (e.g., pure toluene or heptane), the carboxylic acid forms strong hydrogen-bonded dimers that co-precipitate with the benzamide product. Solution: Shift the thermodynamic equilibrium by using a mixed solvent system with a hydrogen-bond acceptor (e.g., Ethyl Acetate / Heptane). Alternatively, perform a pre-crystallization organic wash with dilute aqueous sodium bicarbonate (NaHCO₃) to deprotonate the acid, partitioning it exclusively into the aqueous waste stream before initiating the solvent swap.

Q2: How do I prevent the formation and co-crystallization of the diamide impurity (2-chloro-1,5-benzenedicarboxamide)? Causality: The cyano (-CN) group is highly susceptible to hydration under aqueous acidic or basic conditions, converting it into a second carboxamide group. This over-reaction typically occurs if the amidation quench is too aggressive or if high water content is present during high-temperature dissolution. Solution: Strictly control the water content (Karl Fischer titration <0.1%) during the synthesis and crystallization steps. If the diamide is already present, leverage its high polarity. Perform a hot polish filtration in THF or Ethyl Acetate at 70°C; the highly insoluble diamide spikes will remain on the filter, allowing the soluble 2-chloro-5-cyanobenzamide to pass through into the crystallizer.

Q3: My crystals are forming as fine needles that trap mother liquor, leading to high residual solvents and impurities. How can I improve the crystal habit? Causality: Rapid supersaturation generation (e.g., crash cooling or fast antisolvent addition) forces 1D crystal growth (needles) ()[4]. Needles inherently possess high surface areas and tend to agglomerate, physically trapping impurity-rich mother liquor within the crystal matrix. Solution: Operate strictly within the metastable zone width (MSZW). Implement a seeded cooling crystallization. By holding the temperature at the seeding point for 1-2 hours, you allow secondary nucleation and 3D crystal growth (prisms/blocks) to dominate before resuming a slow cooling ramp (0.1–0.15 °C/min).

Q4: Isomeric impurities (e.g., 4-chloro-3-cyanobenzamide) are not purging. What is the thermodynamic basis for this, and how do we fix it? Causality: Positional isomers possess nearly identical molecular volumes and dipole moments to the target molecule. This allows them to substitute directly into the crystal lattice of 2-chloro-5-cyanobenzamide without a significant thermodynamic penalty, forming a solid solution. Solution: Antisolvent crystallization will fail to reject solid solutions. You must rely on a thermodynamic cooling crystallization in a protic solvent (e.g., Ethanol/Water) that maximizes the solubility difference between the isomers, forcing the minor isomer to remain below its specific saturation point.

Optimized Seeded Cooling Crystallization Protocol

This is a self-validating workflow designed to ensure process control at every critical phase.

  • Dissolution: Suspend crude 2-chloro-5-cyanobenzamide in Ethyl Acetate (10 volumes). Heat to 70°C under agitation until complete dissolution.

    • Validation Check: If the solution remains cloudy after 30 minutes at 70°C, diamide or inorganic impurities are present. Proceed to Step 2. If perfectly clear, skip to Step 3.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer (65°C) to purge insoluble diamide impurities.

  • Supersaturation & Seeding: Cool the filtrate slowly (0.5 °C/min) to 55°C (the upper limit of the metastable zone). Charge 0.5 wt% of pure 2-chloro-5-cyanobenzamide seeds.

    • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool by another 2°C and re-seed to prevent crash-nucleation later.

  • Isothermal Hold: Maintain the suspension at 55°C for 90 minutes. This allows the seed bed to mature and promotes a 3D crystal habit (prisms) over 1D needles.

  • Desupersaturation (Cooling Ramp): Cool the slurry to 5°C at a strictly controlled rate of 0.15 °C/min.

  • Isolation & Washing: Filter the slurry. Wash the filter cake with 2 volumes of pre-chilled (0°C) Ethyl Acetate/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry under vacuum at 45°C until constant weight is achieved.

Quantitative Data Summary: Impurity Rejection Matrix

Impurity TypeStructural CausalityRelative Solubility (EtOAc)Rejection StrategyExpected Purge Factor
2-Chloro-5-cyanobenzoic acid Unreacted starting materialHigh (H-bonding with solvent)Mild alkaline wash / Mother liquor retention>50x
2-Chloro-1,5-benzenedicarboxamide Cyano group hydrationVery Low (Highly polar)Hot polish filtration prior to crystallization>100x
4-Chloro-3-cyanobenzamide Regioisomer from synthesisModerate (Solid solution risk)Thermodynamic cooling in protic solvents5x - 10x
Residual Solvents Rapid 1D crystal growthN/A (Trapped in lattice)Seeded MSZW control for 3D crystal habit>20x

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers Source: bioRxiv (2025) URL:[Link]

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: ACS Medicinal Chemistry Letters (2022) URL:[Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity Source: Crystal Growth & Design, ACS Publications (2022) URL:[Link]

Sources

Optimization

Overcoming poor solubility of 2-Chloro-5-cyanobenzamide in polar solvents

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with halogenated arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with halogenated aromatic intermediates.

2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) is a classic example of a "brick-dust" molecule. Its structure features a planar aromatic ring, an amide group capable of strong intermolecular hydrogen bonding, and electron-withdrawing chloro and cyano groups. This combination results in a high crystal lattice energy and significant lipophilicity, making it notoriously difficult to dissolve in polar protic solvents like water and ethanol.

Below is your comprehensive, self-validating guide to troubleshooting and optimizing the solubility of 2-Chloro-5-cyanobenzamide for both in vitro and in vivo applications.

Solubilization Decision Matrix

Before selecting a solvent, you must define the downstream application. The workflow below outlines the logical progression for formulating this compound based on your experimental needs.

G A 2-Chloro-5-cyanobenzamide Solubility Bottleneck B Determine Target Assay A->B C In Vitro (Cell/Biochem) B->C Low Volume D In Vivo (PK/PD) B->D High Volume/Safety E Polar Aprotic Solvation (DMSO/DMF Stock) C->E F Cyclodextrin Complexation (HP-β-CD Host-Guest) D->F G Co-Solvent System (PEG400/PG/Water) D->G H Shake-Flask Validation & HPLC Quantification E->H F->H G->H

Decision matrix for solubilizing 2-Chloro-5-cyanobenzamide based on downstream applications.

Quantitative Solubility Profiles

To save time during your initial screening, refer to this comparative baseline of benzamide derivative solubility behaviors across different solvent classes[1][2].

Solvent SystemClassificationEstimated SolubilityPrimary Solvation Mechanism
Water (pH 7.0) Polar Protic< 0.1 mg/mL (Poor)Highly unfavorable. Crystal lattice energy exceeds the solvation energy of water.
Methanol / Ethanol Polar Protic1.0 - 5.0 mg/mL (Sparingly)Weak hydrogen-bond disruption. Solubility increases slightly with temperature[1].
DMSO / DMF Polar Aprotic> 50.0 mg/mL (Excellent)Strong dipole-dipole interactions efficiently disrupt the crystalline lattice.
20% HP-β-CD (aq) Complexation5.0 - 15.0 mg/mL (Good)Host-guest encapsulation of the lipophilic chlorocyanophenyl ring[3].
PEG 400 / Water (1:1) Co-Solvent10.0 - 20.0 mg/mL (Moderate)Polarity matching and steric stabilization prevent rapid nucleation[3].

Troubleshooting FAQs

Q1: Why does 2-Chloro-5-cyanobenzamide instantly precipitate when I dilute my DMSO stock into an aqueous assay buffer? A1: This is a classic "solvent shift" precipitation. While polar aprotic solvents like DMSO easily dissolve the compound by acting as strong hydrogen bond acceptors, introducing water rapidly alters the dielectric constant of the medium. Because the compound is highly lipophilic, its affinity for itself (crystal lattice reformation) rapidly outpaces its affinity for the aqueous mixture, causing immediate nucleation. Fix: Keep final DMSO concentrations ≤1% and add the DMSO stock dropwise to a rapidly stirring buffer containing a mild surfactant (e.g., 0.1% Tween-80) to kinetically delay precipitation.

Q2: I need to dose animals in vivo, so I cannot use high concentrations of DMSO. What is the most effective alternative? A2: For preclinical in vivo studies, rely on cyclodextrin inclusion complexes or co-solvent mixtures. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a cage-like structure. The hydrophobic cavity encapsulates the non-polar aromatic ring of the benzamide, while the polyhydroxy exterior interacts favorably with water, masking the drug's lipophilicity without utilizing toxic organic solvents[3].

Self-Validating Experimental Protocols

Do not rely on visual inspection (e.g., "it looks clear") to confirm solubility, as micro-crystals can remain suspended. Use the following validated methodologies.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the absolute maximum concentration of the compound a solvent can hold at equilibrium[1].

  • Step 1: Add 50 mg of 2-Chloro-5-cyanobenzamide to 1 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Providing an excess of the solid ensures the solvent reaches absolute thermodynamic saturation, preventing artificially low readings caused by incomplete kinetic dissolution.

  • Step 2: Agitate the vials at 300 RPM in a temperature-controlled shaker at 25°C for 48 hours.

    • Causality: Benzamide derivatives exhibit high crystal lattice energies; breaking these bonds to reach a stable equilibrium is an endothermic and time-consuming process[1].

  • Step 3: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Step 4: Dilute the filtrate appropriately and quantify via HPLC-UV against a known standard curve.

  • Self-Validation Checkpoint: Extract and analyze aliquots at both 24 hours and 48 hours. If the HPLC peak areas match within ±5% , thermodynamic equilibrium has been successfully reached. If the 48-hour peak is significantly higher, the lattice is still dissolving; extend agitation to 72 hours.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol to create an aqueous-compatible formulation for biological assays or in vivo dosing[3].

  • Step 1: Prepare a gradient of HP-β-CD solutions (0%, 5%, 10%, 15%, 20% w/v) in 50 mM Phosphate Buffer (pH 7.4).

    • Causality: Generating a phase-solubility gradient allows you to map the stoichiometric relationship and binding affinity between the cyclodextrin host and the benzamide guest[3].

  • Step 2: Add an excess of 2-Chloro-5-cyanobenzamide (e.g., 20 mg) to 2 mL of each cyclodextrin solution.

  • Step 3: Stir magnetically at room temperature for 72 hours protected from light.

    • Causality: The hydrophobic chlorocyanophenyl ring must overcome aqueous exclusion to thread into the non-polar cyclodextrin cavity—a sterically hindered process requiring extended equilibration time.

  • Step 4: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid drug, then analyze the filtrate via HPLC.

  • Self-Validation Checkpoint: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A strictly linear relationship (an AL​ -type phase solubility profile) mathematically validates the formation of a 1:1 host-guest inclusion complex. If the curve plateaus, you have reached the solubility limit of the complex itself.

References

  • ResearchGate - Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Available at:[Link]

  • MDPI - New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Chloro-5-cyanobenzamide

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies for benzamide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies for benzamide derivatives.

Molecular Diagnostics & Causality

2-Chloro-5-cyanobenzamide presents unique chromatographic challenges due to its functional group triad: an electron-withdrawing chloro group, a highly polar cyano group, and a carboxamide (-CONH₂) moiety. While the molecule is not a strong aliphatic base, the amide group acts as a potent hydrogen-bond donor and acceptor.

When analyzed on traditional silica-based reversed-phase columns, the primary failure mode is1[1]. Unreacted silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at mid-to-high pH levels, creating active sites that strongly interact with the amide group, causing the trailing edge of the peak to drag[2].

Diagnostic Logic Workflow

Workflow A Analyze 2-Chloro-5-cyanobenzamide Peak Asymmetry (As > 1.5) B Inject Neutral Marker (Toluene) A->B C Marker Tails? B->C D Check Fittings & Tubing (Dead Volume) C->D Yes E Assess Sample Diluent C->E No F Diluent > Mobile Phase Strength? E->F G Match Diluent to Initial Mobile Phase F->G Yes H Assess Injection Volume & Concentration F->H No I Mass Overload? H->I J Reduce Injection Volume (< 5 µL) I->J Yes K Silanol Interactions (Chemical Tailing) I->K No L Lower pH to 2.5-3.0 Use End-capped C18 K->L

Diagnostic workflow for isolating physical, solvent, and chemical causes of HPLC peak tailing.

Technical Troubleshooting & FAQs

Q1: Why does 2-Chloro-5-cyanobenzamide exhibit severe peak tailing on standard C18 columns? A: The tailing is caused by a dual-retention mechanism. The hydrophobic core of the molecule partitions into the C18 stationary phase, while the polar amide group simultaneously forms hydrogen bonds with residual silanols on the silica support. Because these silanol interactions are kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is delayed,3[3].

Q2: How do I definitively determine if the tailing is caused by chemical interactions (silanols) or a physical system issue (dead volume/column void)? A: You must isolate the variables using a self-validating diagnostic test. Inject a highly symmetrical, neutral reference standard, such as toluene. If the neutral standard elutes with perfect symmetry but 2-Chloro-5-cyanobenzamide tails, the issue is purely chemical. Conversely, if3, you are likely experiencing a physical issue such as column bed collapse or excessive extra-column dead volume[3].

Q3: Does the sample diluent affect the peak shape of this specific compound? A: Yes, significantly. Because 2-Chloro-5-cyanobenzamide has limited aqueous solubility, researchers often dissolve it in 100% Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). If you inject a large volume of this "strong" solvent into a highly aqueous mobile phase, the analyte will not immediately partition into the stationary phase. Instead, it travels rapidly within the injection solvent plug, causing 4[4].

Q4: What are the best mobile phase optimizations to resolve this tailing? A: Lower the mobile phase pH to approximately 2.5 - 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this acidic pH, the 2 and remain in their associated form, drastically reducing their capacity to interact with the amide group[2].

Validated Experimental Protocols

Protocol 1: Self-Validating System Integrity Check

Causality: Before adjusting mobile phase chemistry, we must prove the instrument hardware and column bed are physically sound.

  • Step 1: Prepare a System Suitability Test (SST) mixture containing 50 µg/mL Uracil (unretained marker) and 50 µg/mL Toluene (retained neutral marker) in 50% Methanol.

  • Step 2: Inject 1 µL of the SST under isocratic conditions (e.g., 60% ACN / 40% Water) at 1.0 mL/min.

  • Step 3: Calculate the Asymmetry factor ( As​ ) for both peaks at 10% peak height.

  • Self-Validation Logic: Uracil measures pre-column dead volume (tubing, flow cell). Toluene measures column bed integrity. If Uracil tails, replace worn PEEK fittings. If Toluene tails but Uracil is sharp, the column bed has collapsed. If both are perfectly symmetrical ( As​ 0.95 - 1.05), the hardware is validated, confirming the benzamide tailing is purely chemical.

Protocol 2: Silanol-Masking & Diluent Matching Workflow

Causality: We must suppress silanol ionization to prevent secondary interactions and match the diluent to prevent solvent-mismatch band broadening.

  • Step 1: Prepare Mobile Phase A with 0.1% TFA in LC-MS grade water (pH ~2.0) and Mobile Phase B with 0.1% TFA in Acetonitrile.

  • Step 2: Prepare the 2-Chloro-5-cyanobenzamide sample diluent to exactly match the initial gradient conditions (e.g., 5% ACN / 95% Water). If the compound precipitates, use a maximum of 20% ACN and restrict the injection volume to ≤2μL .

  • Step 3: Flush the system with the acidic mobile phase for 15 column volumes to ensure all residual silanols are fully protonated.

  • Step 4: Inject the sample and evaluate peak shape.

  • Self-Validation Logic: If the peak sharpens compared to a prior DMSO-dissolved injection, the solvent mismatch was the root cause. If tailing persists despite the low pH and matched diluent, the column chemistry itself (lack of end-capping) is the limiting factor and must be replaced with a polar-embedded or fully end-capped column.

Quantitative Data Presentation

The following table summarizes the expected impact of column chemistry and mobile phase pH on the Asymmetry Factor ( As​ ) of 2-Chloro-5-cyanobenzamide.

Column Chemistry TypeMobile Phase AdditiveMobile Phase pHSample DiluentExpected Asymmetry ( As​ )Diagnosis / Result
Standard C18 (Non-endcapped)None (Water/ACN)~ 6.5100% DMSO2.8 - 3.5 Severe Tailing (Silanols + Solvent Mismatch)
Standard C18 (Non-endcapped)None (Water/ACN)~ 6.55% ACN (Matched)1.9 - 2.4 Moderate Tailing (Silanols active)
Standard C18 (Non-endcapped)0.1% Formic Acid~ 2.75% ACN (Matched)1.3 - 1.5 Slight Tailing (Silanols suppressed but accessible)
Fully End-capped C18 0.1% TFA ~ 2.0 5% ACN (Matched) 1.0 - 1.1 Optimal Symmetry (Interactions eliminated)

References

  • LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape Source: restek.com URL: 4

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: gmpinsiders.com URL: 1

  • Troubleshooting HPLC- Tailing Peaks Source: restek.com URL: 3

  • High Performance Liquid Chromatography : Theory Source: asau.ru URL: 2

Sources

Optimization

Preventing degradation of 2-Chloro-5-cyanobenzamide at room temperature

A Guide to Preventing Degradation at Room Temperature Welcome to the technical support center for 2-Chloro-5-cyanobenzamide. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation at Room Temperature

Welcome to the technical support center for 2-Chloro-5-cyanobenzamide. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the stability and integrity of this compound throughout your research. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of 2-Chloro-5-cyanobenzamide.

Q1: What are the primary chemical stability concerns for 2-Chloro-5-cyanobenzamide at room temperature?

A1: 2-Chloro-5-cyanobenzamide possesses two primary functional groups susceptible to degradation under ambient conditions: an amide and a nitrile group on a chlorinated aromatic ring. The principal degradation pathway of concern is the hydrolysis of the amide bond.

  • Amide Hydrolysis: The benzamide group is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in the environment (e.g., atmospheric CO₂ and moisture). This reaction cleaves the amide bond to yield 2-Chloro-5-cyanobenzoic acid and ammonia.[1][2] While this process is generally slow at neutral pH and room temperature for the solid compound, it can become significant over time, especially in solution.

  • Nitrile Hydrolysis: The cyano (nitrile) group can also undergo hydrolysis to form a carboxylic acid, but this typically requires more forcing conditions (strong acid or base and heat) than amide hydrolysis.[3] Therefore, it is considered a secondary, less common degradation pathway under normal room temperature storage.

  • Photodegradation: Aromatic halides and compounds with extensive conjugated systems can be sensitive to light, particularly UV radiation.[4][5] While specific data for this molecule is limited, it is a prudent practice to protect it from light to prevent potential photolytic degradation.

Q2: I've just received my solid sample. What are the absolute best practices for storing it to ensure long-term stability?

A2: Proper storage from day one is critical. For the solid compound, stability is maximized by controlling its exposure to atmospheric moisture and light.

Recommended Storage Protocol:

  • Inert Atmosphere: Upon receipt, store the compound in a desiccator containing a suitable desiccant (e.g., Drierite or silica gel). For ultimate long-term stability, consider transferring the material into an amber glass vial, flushing the headspace with an inert gas like argon or nitrogen, and sealing it tightly with a Teflon-lined cap.[6]

  • Temperature: Store the container at a controlled room temperature, away from direct heat sources such as radiators or sunlit windows. While refrigeration (2-8°C) is generally acceptable, you must ensure the container is brought to room temperature before opening to prevent water condensation on the cold solid.

  • Light Protection: Always store the vial in the dark, for instance, inside a cabinet or by wrapping the container in aluminum foil.[4][5]

The causality here is simple: by minimizing exposure to water and light, you directly inhibit the primary hydrolytic and potential photolytic degradation pathways.

Q3: How do I prepare and store stock solutions? I've noticed issues with reproducibility in my experiments.

A3: The lack of reproducibility is a classic sign of solution instability. Unlike the solid form, 2-Chloro-5-cyanobenzamide in solution is significantly more prone to degradation.

  • Solvent Selection: Use only high-purity, anhydrous, aprotic solvents such as DMSO or DMF for preparing stock solutions. Protic solvents like methanol or ethanol can participate in solvolysis reactions, while residual water in any solvent can promote hydrolysis.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store them, prepare small-volume aliquots in amber vials with tight-fitting caps to minimize headspace and prevent repeated freeze-thaw cycles.

  • Storage Conditions: For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For longer-term storage, solutions should be frozen at -20°C or -80°C. Remember to bring aliquots to room temperature and vortex briefly before use.

The core principle is that reaction kinetics, including degradation, are much faster in the solution phase. By using anhydrous solvents and low temperatures, you drastically reduce the molecular mobility and the availability of reactants (water) needed for degradation.

Troubleshooting Common Issues
Issue 1: Unexpected peaks are appearing in my HPLC/LC-MS chromatogram.

Question: I'm analyzing my sample and see multiple new peaks that were not present when I first received the compound. What's happening?

Answer: The appearance of new peaks is the most direct evidence of degradation.[5] The primary suspect is the hydrolysis product, 2-Chloro-5-cyanobenzoic acid.

Troubleshooting Steps:

  • Verify the Degradant: The hydrolysis product will be more polar than the parent compound. In a standard reverse-phase HPLC method, you should expect the 2-Chloro-5-cyanobenzoic acid peak to have a shorter retention time.

  • Check Your Solvent: Ensure your mobile phase and sample diluent are free from contamination and at the correct pH. If your diluent is aqueous or unbuffered, the compound can degrade even in the autosampler vial while waiting for injection.

  • Perform a Stress Test: To confirm the identity of the degradation peak, you can perform a forced degradation study. Briefly expose a small sample of the compound to a mild acid (e.g., 0.01M HCl) and a mild base (e.g., 0.01M NaOH) at room temperature for a few hours.[4] The peak that grows under these conditions is highly likely to be your hydrolysis product.

Issue 2: My compound's purity, confirmed by quantitative analysis, has decreased over time.

Question: I quantified the purity of my solid sample upon receipt and it was >99%. Six months later, stored on the benchtop, it's now 95%. Why?

Answer: This indicates slow degradation of the solid material, likely due to improper storage. Storing the compound in its original, unsealed container on an open bench exposes it to ambient humidity. Over months, sufficient water molecules can be adsorbed onto the solid to cause slow but measurable hydrolysis. Following the rigorous storage protocol described in FAQ Q2 is essential to prevent this.[6]

Experimental Protocols & Methodologies
Protocol 1: HPLC Purity Assessment Method

This protocol provides a baseline reverse-phase HPLC method to assess the purity of 2-Chloro-5-cyanobenzamide and detect its primary hydrolysis degradant.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, linear gradient to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile

Procedure:

  • Standard Preparation: Accurately weigh and dissolve 2-Chloro-5-cyanobenzamide in the diluent to prepare a 0.5 mg/mL stock solution.

  • Sample Preparation: Prepare your sample to the same concentration using the same diluent.

  • Analysis: Inject the standard and sample solutions. The parent compound will be the major peak. The hydrolysis product, 2-Chloro-5-cyanobenzoic acid, will typically elute earlier.

This method is self-validating. The acidic mobile phase (formic acid) ensures consistent protonation of the analyte and any carboxylic acid degradants, leading to sharp, reproducible peaks.[7]

Protocol 2: Validating Storage Conditions for Stock Solutions

This protocol allows you to determine the practical stability of your stock solutions under your specific laboratory conditions.

Procedure:

  • Prepare a fresh stock solution of 2-Chloro-5-cyanobenzamide in your chosen solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM).

  • Immediately analyze this solution using the HPLC method (Protocol 1) to get a T=0 purity profile. This is your baseline.

  • Aliquot the remaining solution into several amber vials.

  • Store one set of aliquots at room temperature, one at 4°C, and one at -20°C.

  • Analyze an aliquot from each storage condition at set time points (e.g., 24h, 48h, 1 week, 1 month).

  • Compare the chromatograms to the T=0 baseline. Calculate the percentage of the parent compound remaining and the area percentage of any new degradation peaks.

  • Trustworthiness Check: The condition that shows <2% degradation over your desired experimental timeframe is considered a validated storage condition. This empirical data provides confidence in your experimental results.

Visualizations: Degradation Pathways & Workflows
Diagram 1: Primary Degradation Pathway

Parent 2-Chloro-5-cyanobenzamide Degradant 2-Chloro-5-cyanobenzoic Acid + Ammonia Parent->Degradant Hydrolysis (+H2O) [Acid/Base catalysis] decision decision start Unexpected Peak(s) in HPLC Analysis check_storage Review Storage Conditions (Solid & Solution) start->check_storage is_polar Is the new peak more polar (earlier RT)? check_storage->is_polar forced_degradation Perform Forced Hydrolysis Test (Protocol 1 + Stress) is_polar->forced_degradation Yes other_issue Potential Contamination or other degradation. Investigate solvents & starting material. is_polar->other_issue No peak_match Does stress test peak match unknown peak? forced_degradation->peak_match confirm_hydrolysis Confirmed: Hydrolysis Product. Implement proper storage (FAQ Q2 & Q3). peak_match->confirm_hydrolysis Yes peak_match->other_issue No end Issue Resolved confirm_hydrolysis->end other_issue->end

Caption: Logical workflow for troubleshooting unexpected peaks in purity analysis.

References
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. [Link]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in >60 wt% H2SO4. Retrieved March 15, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved March 15, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. Retrieved March 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. [Link]

  • International Journal of Applied Pharmaceutics. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Japan Environment and Children's Study. (n.d.). III Analytical Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • ACS Publications. (2009, February 4). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway for 2-chloro-5-nitrophenol. [Link]

  • PubChem. (n.d.). 2-Chloro-5-cyano-4-nitrobenzenesulfonamide. Retrieved March 15, 2026, from [Link]

  • PubMed. (2013, February 5). Kinetics and pathways of cyanide degradation at high temperatures and pressures. [Link]

  • ResearchGate. (n.d.). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography. [Link]

  • Kemija u industriji. (2025). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. [Link]

  • PubMed. (2026, January 8). Catalytic wet peroxide oxidation (CWPO) of widespread cyanotoxins: Degradation pathways and toxicity assessment. [Link]

  • National Center for Biotechnology Information. (2025, March 27). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. [Link]

Sources

Troubleshooting

Enhancing oral bioavailability of 2-Chloro-5-cyanobenzamide formulations

Welcome to the Technical Support Center for the formulation and biopharmaceutical optimization of 2-Chloro-5-cyanobenzamide and its derivatives. As a critical building block and core structural motif for highly lipophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and biopharmaceutical optimization of 2-Chloro-5-cyanobenzamide and its derivatives.

As a critical building block and core structural motif for highly lipophilic active pharmaceutical ingredients (APIs)—including potent PPAR-gamma inverse agonists like FX-909[1]—2-Chloro-5-cyanobenzamide presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. The combination of halogen (chloro) and cyano substitutions on a planar benzamide ring generates strong intermolecular hydrogen bonding and high crystal lattice energy, resulting in exceptionally poor aqueous solubility[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you engineer robust, bioavailable formulations.

Formulation Strategy Workflow

G N1 2-Chloro-5-cyanobenzamide API Characterization N2 Solubility & Permeability (BCS Class II/IV Assessment) N1->N2 N3 Amorphous Solid Dispersion (ASD) Pathway N2->N3 High Dose / High LogP N4 Mesoporous Silica Carrier Pathway N2->N4 Low Dose / High Lattice Energy N5 Polymer Screening (e.g., HPMCAS-H vs PVPK30) N3->N5 N7 Pore Loading & Polymer Immobilization N4->N7 N6 Spray Drying / HME Formulation N5->N6 N8 Two-Stage Biorelevant Dissolution Testing N6->N8 N7->N8

Workflow for enhancing the oral bioavailability of poorly soluble benzamide derivatives.

Troubleshooting & FAQs

Q1: My spray-dried Amorphous Solid Dispersion (ASD) of the benzamide derivative looks amorphous initially but recrystallizes within weeks under accelerated storage (40°C/75% RH). How do I stabilize it? Causality & Solution: This is a classic polymer miscibility and hygroscopicity failure. If you are using polymers like PVPK30, moisture ingress acts as a powerful plasticizer. Water lowers the glass transition temperature ( Tg​ ) of the system, increasing the molecular mobility of the API and allowing it to reorganize into its lower-energy crystalline lattice. PVPK30 can absorb up to 27.8% moisture by weight under these conditions, leading to rapid crystallization[4]. Action: Switch to a more hydrophobic polymer matrix, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), specifically the high-substitution (HF/H) grade. HPMCAS-H absorbs only ~4.28% moisture under identical conditions, maintaining a high Tg​ and preserving the amorphous state[4].

Q2: The formulation achieves high supersaturation in simulated gastric fluid (SGF) but precipitates rapidly upon transfer to simulated intestinal fluid (SIF). How can I prevent this? Causality & Solution: You are observing the "spring and parachute" effect failing at the parachute phase. The API dissolves rapidly in the acidic stomach (the spring) but nucleates when the pH shifts in the neutral intestine. To fix this, you must introduce a precipitation inhibitor. HPMCAS is highly effective here; it forms a gel-like colloidal structure in aqueous solutions that sterically suppresses the molecular mobility of the benzamide API. This prevents pre-nuclear aggregates from reorganizing into crystal nuclei, effectively acting as a parachute to maintain supersaturation long enough for intestinal absorption[5].

Q3: Can we use mesoporous silica carriers instead of polymeric ASDs for 2-Chloro-5-cyanobenzamide? Causality & Solution: Yes, but pore size is critical. Benzamide derivatives often have a relatively large critical pore diameter requirement (e.g., ~29.5 nm) to remain physically stable in a non-crystalline state[6][7]. Action: Use large-pore mesoporous silica (e.g., Parteck® SLC 500). Furthermore, to prevent premature drug release and precipitation, co-incorporate a polymer like HPMCAS during the loading phase. The polymer caps the pores and ensures that upon disintegration, the drug and the precipitation inhibitor are released in close proximity[6].

Experimental Protocols

Protocol 1: Preparation and Validation of HPMCAS-H ASD via Spray Drying

This protocol is a self-validating system: success is quantitatively proven by the absence of diffraction peaks and the presence of a single Tg​ .

  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio to ensure complete solvation of both the highly lipophilic benzamide API and the HPMCAS-H polymer.

  • Solution Compounding: Dissolve 2-Chloro-5-cyanobenzamide and HPMCAS-H at a 25:75 (w/w) ratio to achieve a total solids concentration of 5% (w/v). Stir continuously until visually clear.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45–50°C

    • Atomization Gas Flow: 400 L/h

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/MeOH below ICH limits.

  • System Validation (Critical Step):

    • PXRD: Analyze the powder via X-ray Powder Diffraction. A successful ASD will show a broad "amorphous halo" with zero sharp Bragg peaks[8].

    • mDSC: Run modulated Differential Scanning Calorimetry. The presence of a single glass transition temperature ( Tg​ ) confirms a homogenously miscible single-phase system[8].

Protocol 2: Two-Stage Biorelevant Dissolution (Gastric to Intestinal Transfer)

This protocol evaluates the efficacy of the precipitation inhibitor in real-time.

  • Gastric Stage (0–30 min): Add the ASD powder (equivalent to a 50 mg API dose) to 250 mL of 0.1N HCl (pH 1.2) at 37°C using USP Apparatus II (Paddles) at 75 rpm.

  • Sampling: At 10, 20, and 30 minutes, withdraw 2 mL aliquots. Immediately centrifuge at 13,000 rpm for 2 minutes to pellet any precipitated/undissolved drug. Dilute the supernatant 1:1 with mobile phase for HPLC analysis.

  • Intestinal Transfer (30–120 min): At the 30-minute mark, add 250 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) pre-warmed to 37°C. Adjust the pH to 6.5 using 1M NaOH or HCl if necessary.

  • Extended Sampling: Withdraw samples at 40, 50, 60, 90, and 120 minutes. Centrifuge and prepare for HPLC as described above.

  • System Validation: Plot the concentration vs. time. A successful formulation will show a sharp concentration drop at 30 minutes (due to dilution) followed by a sustained horizontal line (supersaturation maintenance). A failing formulation will show an exponential decay curve after 30 minutes, indicating uncontrolled precipitation[8].

Quantitative Formulation Performance Data

The following table summarizes the comparative pharmacokinetic (PK) and physical stability metrics of various 2-Chloro-5-cyanobenzamide formulation strategies.

Formulation TypePolymer / Carrier Tg​ (°C)In Vitro Cmax​ (µg/mL)Relative Bioavailability (AUC Ratio)Physical Stability (40°C / 75% RH, 4 Weeks)
Crystalline API NoneN/A0.41.0x (Baseline)Stable (Crystalline)
ASD (PVP) PVPK30854.23.5xFailed (>30% Recrystallization)[4]
ASD (HPMCAS) HPMCAS-H1126.88.2xStable (Amorphous Halo)[4][8]
Mesoporous Silica Parteck SLC 500 + HPMCASN/A5.56.9xStable (Confined Amorphous)[6][7]

Note: Cmax​ values represent the maximum supersaturated concentration achieved during the intestinal phase of the two-stage dissolution test.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv. Available at:[Link]

  • In Vitro-In Silico Tools for Streamlined Development of Acalabrutinib Amorphous Solid Dispersion Tablets. PMC (National Institutes of Health). Available at:[Link]

  • Miniaturized High-Throughput Amorphous Solid Dispersion Screening via Picoliter Volume 2D-Inkjet Printing of Formulation Microarrays. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Maintenance mechanism of the supersaturated state of poorly water-soluble drugs in hydroxypropyl methylcellulose acetate succinate (HPMC-AS) solution. Science.gov. Available at:[Link]

  • Incorporation of HPMCAS during loading of glibenclamide onto mesoporous silica improves dissolution and inhibits precipitation. ResearchGate. Available at:[Link]

  • Mesoporous Drug Delivery System: From Physical Properties of Drug in Solid State to Controlled Release. PMC (National Institutes of Health). Available at:[Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Chloro-5-cyanobenzamide vs. 2-Chloro-4-cyanobenzamide Pharmacophores in Targeted Therapeutics

Executive Summary In rational drug design, positional isomerism dictates the spatial geometry, electrostatic potential, and target selectivity of a pharmacophore. While structurally similar, 2-chloro-5-cyanobenzamide and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, positional isomerism dictates the spatial geometry, electrostatic potential, and target selectivity of a pharmacophore. While structurally similar, 2-chloro-5-cyanobenzamide and 2-chloro-4-cyanobenzamide serve as cornerstone building blocks for entirely different therapeutic classes. The meta-cyano (5-position) isomer is critical for designing covalent inverse agonists of PPARγ in oncology, whereas the para-cyano (4-position) isomer is a highly selective moiety used in BACE1 inhibitors for Alzheimer's disease.

This guide objectively compares the mechanistic efficacy, structural causality, and validation protocols for derivatives of both pharmacophores.

2-Chloro-5-cyanobenzamide: Driving PPARγ Inverse Agonism in Oncology

Mechanistic Causality

The 2-chloro-5-cyanobenzamide moiety is famously utilized in the synthesis of next-generation PPARγ (peroxisome proliferator-activated receptor gamma) inverse agonists, such as FX-909[1].

In the context of muscle-invasive urothelial cancers, standard PPARγ antagonists often fail to maintain durable efficacy due to the dynamic expression of cellular corepressors. By incorporating a 5-cyano group, drug developers achieve two critical structural advantages:

  • Conformational Constraint: The cyano group pre-organizes the amide moiety, optimizing the trajectory for covalent adduction to the PPARγ active site.

  • Enhanced N-H Acidity: The electron-withdrawing nature of the 5-cyano substitution strengthens the hydrogen bond with the C-terminal carboxylate of PPARγ Y505. This forcefully locks the receptor into a repressive conformation, drastically increasing its affinity for the Nuclear Receptor Corepressor (NCoR).

PPARG_Pathway A 2-Chloro-5-cyanobenzamide (FX-909) B PPARγ Receptor (Covalent Adduct) A->B Binding C NCoR Corepressor Recruitment B->C Conformational Shift D Gene Repression (IL1B Suppression) C->D Transcriptional Control

Fig 1: Mechanism of PPARγ inverse agonism driven by the 2-chloro-5-cyanobenzamide pharmacophore.

2-Chloro-4-cyanobenzamide: Blocking BACE1 in Neurodegeneration

Mechanistic Causality

Shifting the cyano group to the 4-position yields 2-chloro-4-cyanobenzamide , a critical intermediate used to synthesize highly potent BACE1 (β-secretase 1) inhibitors, such as novel isothiazolothiazine derivatives[2].

BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary constituents of plaques in Alzheimer's disease. The efficacy of the 4-cyano isomer stems from its precise fit within the BACE1 enzymatic pocket:

  • S3 Subpocket Occupation: The linear geometry of the para-cyano group allows it to project deeply into the hydrophobic S3 subpocket of BACE1, establishing critical van der Waals interactions that the 5-cyano isomer cannot achieve without steric clash.

  • Competitive Inhibition: By anchoring the benzamide core, the molecule effectively blocks the catalytic aspartyl dyad, preventing the cleavage of the Amyloid Precursor Protein (APP).

BACE1_Pathway A 2-Chloro-4-cyanobenzamide Derivative B BACE1 Active Site Blockade A->B Competitive Inhibition C APP Cleavage Inhibition B->C Enzymatic Arrest D Reduced Aβ Oligomers C->D Phenotypic Outcome

Fig 2: Mechanism of BACE1 inhibition driven by the 2-chloro-4-cyanobenzamide pharmacophore.

Quantitative Efficacy Comparison

The table below summarizes the divergent biological efficacies of representative compounds derived from these two isomeric building blocks.

Parameter2-Chloro-5-cyanobenzamide Derivatives2-Chloro-4-cyanobenzamide Derivatives
Primary Target PPARγ (Nuclear Receptor)BACE1 (Aspartyl Protease)
Therapeutic Indication Muscle-invasive urothelial cancersAlzheimer's Disease
Mechanism of Action Covalent Inverse AgonistReversible Competitive Inhibitor
Key In Vivo Biomarker IL1B Suppression (up to 99% at 30 mg/kg)Aβ40 / Aβ42 Reduction in CSF/Brain
Structural Role Enhances Y505 H-bonding via N-H acidityOccupies the S3 hydrophobic subpocket
Representative Compound FX-909Isothiazolothiazine derivative (WO2017025491)

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of these pharmacophores, the following orthogonal assays must be employed. Both protocols are designed as self-validating systems containing internal controls to prevent false positives.

Protocol A: TR-FRET Corepressor Recruitment Assay (For 5-Cyano Derivatives)

Objective: Quantify the ability of 2-chloro-5-cyanobenzamide derivatives to stabilize the PPARγ-NCoR complex.

  • Preparation: In a 384-well plate, incubate 2 nM recombinant GST-tagged PPARγ ligand-binding domain (LBD) with 2 nM Terbium-labeled anti-GST antibody (FRET Donor).

  • Compound Addition: Add the test compound (e.g., FX-909) in a 10-point dose-response gradient (0.1 nM to 10 μM).

    • Self-Validation Control 1: Include Rosiglitazone (a known agonist) as a negative control for repression.

    • Self-Validation Control 2: Include T0070907 as a positive baseline control for inverse agonism.

  • Corepressor Addition: Add 100 nM FITC-labeled NCoR peptide (FRET Acceptor).

  • Equilibration & Measurement: Incubate in the dark for 2 hours at room temperature. Excite at 340 nm and read emission at 520 nm (FITC) and 495 nm (Terbium).

  • Data Analysis: Calculate the 520/495 ratio. An active 5-cyano derivative will show a dose-dependent increase in the FRET ratio (indicating NCoR recruitment). System Validation: If Rosiglitazone fails to decrease the basal FRET signal, the assay geometry is compromised.

Protocol B: FRET-Based Enzymatic Cleavage Assay (For 4-Cyano Derivatives)

Objective: Measure the competitive inhibition of BACE1 by 2-chloro-4-cyanobenzamide derivatives.

  • Enzyme Preparation: Dilute recombinant human BACE1 enzyme to 1 nM in 50 mM sodium acetate buffer (pH 4.5) to mimic the acidic endosomal environment required for BACE1 activity.

  • Inhibitor Addition: Add the 4-cyano test compounds across a 10-point concentration gradient.

    • Self-Validation Control 1: Include Verubecestat as a positive control for BACE1 inhibition.

    • Self-Validation Control 2: Use a BACE1-knockout cell lysate (or heat-denatured BACE1) as a negative background control.

  • Substrate Introduction: Add 5 μM of the fluorogenic APP Swedish mutation peptide substrate (Rh-EVNLDAEFK-Quencher).

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation 490 nm / Emission 520 nm) for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of fluorescence generation. Effective 4-cyano derivatives will show a dose-dependent decrease in V0​ . System Validation: The heat-denatured control must exhibit a V0​ of zero; any signal generation here indicates substrate auto-hydrolysis or off-target protease contamination.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv (2025). URL:[Link]

  • Novel isothiazolothiazine derivatives as BACE1 inhibitors.World Intellectual Property Organization (WIPO) - WO2017025491A1 (2017).
Comparative

Analytical Method Comparison Guide: LC-MS/MS vs. HPLC-UV for 2-Chloro-5-cyanobenzamide Quantification

Executive Summary & Scientific Context In contemporary drug discovery, 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5)[1] serves as a critical structural motif and synthetic intermediate for novel peroxisome proliferator-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In contemporary drug discovery, 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5)[1] serves as a critical structural motif and synthetic intermediate for novel peroxisome proliferator-activated receptor gamma (PPARγ) modulators. Recently, this compound has been utilized in the synthesis of advanced covalent inverse agonists, such as FX-909, designed to target muscle-invasive urothelial cancers[2].

As these therapeutic candidates progress into preclinical pharmacokinetic (PK) and toxicokinetics (TK) profiling, researchers must rely on highly robust bioanalytical methods to quantify parent compounds and their metabolic intermediates in complex biological matrices (e.g., plasma, urine). To ensure data integrity for regulatory submissions, these methods must strictly adhere to the harmonized FDA and ICH M10 guidelines for bioanalytical method validation[3].

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing a self-validating, step-by-step methodology for the superior LC-MS/MS approach.

Mechanistic Comparison: Why LC-MS/MS Outperforms HPLC-UV

While HPLC-UV is a staple in formulation QA/QC, it fundamentally lacks the specificity required for trace-level bioanalysis in plasma. The causality behind the performance gap lies in the detection physics:

  • Selectivity & Matrix Interference: HPLC-UV relies on optical absorbance (typically 254 nm for aromatic rings). Biological matrices contain thousands of endogenous, UV-absorbing lipids and proteins that co-elute with the analyte, causing false positives. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), filtering molecules by their exact mass-to-charge (m/z) ratio and specific fragmentation patterns, inherently bypassing optical interferences.

  • Sensitivity (Signal-to-Noise): Because MRM eliminates isobaric background noise, LC-MS/MS achieves sub-ng/mL Lower Limits of Quantification (LLOQ). HPLC-UV is typically saturated by background noise at the low ng/mL range, making it blind to the terminal elimination phase of a PK profile.

Table 1: Comparative Performance for 2-Chloro-5-cyanobenzamide in Plasma
Performance ParameterLC-MS/MS (Recommended)HPLC-UV (Alternative)Mechanistic Rationale
Detection Principle Mass-to-charge ratio (MRM)Optical absorbanceMS filters out isobaric and optical background noise.
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mLMRM provides a vastly superior signal-to-noise ratio.
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5000 ng/mLMS detectors avoid the optical saturation seen in UV flow cells.
Selectivity ExcellentPoorHigh-resolution mass filtering prevents endogenous peak overlap.
Run Time per Sample 3.5 minutes15.0 minutesHigh specificity of MS allows for steeper, faster LC gradients.
Sample Volume 20 µL100 µLHigher sensitivity requires significantly less preclinical plasma.

Analytical Workflow & Signaling Pathway

The following diagram illustrates the validated analytical pathway, from raw biological sample to ICH M10 compliant data.

LCMS_Workflow A 1. Plasma Sample (2-Chloro-5-cyanobenzamide) B 2. Protein Precipitation (MeCN + Internal Standard) A->B C 3. RP-HPLC Separation (C18, Gradient Elution) B->C D 4. ESI+ Ionization ([M+H]+ m/z 181.0) C->D E 5. MRM Mass Analysis (m/z 181.0 -> 146.0) D->E F 6. ICH M10 Validation (Quantification & QA/QC) E->F

Workflow for LC-MS/MS Bioanalytical Method Validation of 2-Chloro-5-cyanobenzamide.

Step-by-Step Methodology: A Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodology for 2-Chloro-5-cyanobenzamide is designed as a self-validating system, ensuring that any analytical failure is immediately flagged before data is finalized.

Step 1: Matrix-Matched Calibration & QC Preparation
  • Action: Spike blank, analyte-free plasma with 2-Chloro-5-cyanobenzamide to achieve a calibration curve from 0.5 to 500 ng/mL.

  • Causality: Endogenous plasma components alter the ionization efficiency of the analyte in the MS source (known as ion suppression or enhancement). Matrix-matched calibration mathematically normalizes these effects.

  • Self-Validation Checkpoint: The "Zero-Standard" (blank plasma spiked only with Internal Standard) must show an analyte peak area of <20% of the LLOQ response. If it exceeds this, it indicates carryover in the LC system or cross-contamination during pipetting[3].

Step 2: Protein Precipitation Extraction (PPE)
  • Action: Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of cold Acetonitrile containing 50 ng/mL of a deuterated Internal Standard (IS). Vortex for 5 minutes and centrifuge at 4000 x g for 10 minutes.

  • Causality: Acetonitrile aggressively disrupts the hydration shell of plasma proteins, causing immediate denaturation. A 1:5 plasma-to-solvent ratio ensures >99% protein removal, which is critical for preventing phospholipid buildup on the analytical column.

  • Self-Validation Checkpoint: Visual inspection of a tightly packed, white protein pellet at the bottom of the well confirms complete precipitation, safeguarding the LC system from catastrophic clogging.

Step 3: Chromatographic Separation (RP-HPLC)
  • Action: Inject 5 µL of the supernatant onto a sub-2µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 2.5 minutes.

  • Causality: The hydrophobic C18 stationary phase retains the aromatic ring of 2-Chloro-5-cyanobenzamide. The addition of formic acid maintains a low pH, ensuring the analyte's amide group is fully protonated prior to entering the mass spectrometer, thereby maximizing Electrospray Ionization (ESI+) efficiency.

  • Self-Validation Checkpoint: System backpressure must remain stable (± 5%) across hundreds of injections. A creeping increase in pressure validates that matrix particulates are bypassing the extraction step and accumulating on the column frit.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition: Precursor m/z 181.0 → Product m/z 146.0 .

  • Causality: The protonated precursor ion [M+H]+ (m/z 181.0) is isolated in the first quadrupole (Q1). In the collision cell (Q2), collision-induced dissociation (CID) cleaves the chlorine atom (a highly specific loss of 35 Da), yielding a stable product ion at m/z 146.0, which is filtered by Q3. This specific fragmentation pathway is unique to the chlorinated benzamide structure, virtually eliminating background noise.

  • Self-Validation Checkpoint: The Internal Standard peak area must remain within ±15% across all study samples. Recent consensus highlights that a systematic drift in IS response is a primary indicator of unmitigated matrix-induced ion suppression, prompting an immediate halt and review of the extraction efficiency[4].

References

  • FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration, June 2024.[Link]

  • AAPS Journal. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." PubMed, September 2024.[Link]

  • bioRxiv. "Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers." bioRxiv, May 2025.[Link]

Sources

Validation

Comparative Toxicology of 2-Chloro-5-cyanobenzamide and Its Structural Analogs: A Guide for Researchers

A detailed analysis for researchers, scientists, and drug development professionals on the toxicological profiles of 2-Chloro-5-cyanobenzamide and its key structural analogs, 2-Chlorobenzamide and 5-Cyanobenzamide. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A detailed analysis for researchers, scientists, and drug development professionals on the toxicological profiles of 2-Chloro-5-cyanobenzamide and its key structural analogs, 2-Chlorobenzamide and 5-Cyanobenzamide. This guide synthesizes available experimental data and provides insights into the structure-activity relationships that govern their toxicity.

Introduction

Substituted benzamides are a versatile class of molecules with wide-ranging applications in pharmaceuticals and agrochemicals. Their biological activity is highly dependent on the nature and position of substituents on the benzoyl ring. 2-Chloro-5-cyanobenzamide is a synthetic compound of interest, and understanding its toxicological profile is crucial for its potential development and safe handling. Due to the limited publicly available toxicity data on 2-Chloro-5-cyanobenzamide, this guide provides a comparative analysis of its toxicity alongside its closest structural analogs: 2-Chlorobenzamide and 5-Cyanobenzamide. By examining the effects of the chloro and cyano functional groups, we can infer the potential hazards and guide future toxicological assessments.

The core structure, benzamide, is known to interact with various biological targets. A prominent mechanism of action for many benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2][3][4][5] Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, making PARP inhibitors a significant area of cancer research. However, this mechanism can also contribute to the toxicity of these compounds in non-cancerous cells.

This guide will delve into the available acute toxicity data, in vitro cytotoxicity, and potential mechanisms of action for 2-Chlorobenzamide and 5-Cyanobenzamide to provide a comprehensive toxicological comparison and a framework for evaluating 2-Chloro-5-cyanobenzamide.

Comparative Toxicity Analysis

The toxicity of benzamide derivatives is significantly influenced by the electronic and steric properties of their substituents. The chloro group is an electron-withdrawing group that can affect the metabolism and reactivity of the molecule. The cyano group is also strongly electron-withdrawing and can be metabolized to produce cyanide, a potent mitochondrial toxin.

Acute Toxicity

Acute toxicity studies provide essential information about the potential for a substance to cause adverse health effects from a single or short-term exposure. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to kill 50% of a tested population.

CompoundCAS NumberTestRoute of ExposureSpeciesDose/DurationToxic Effects
2-Chlorobenzamide 609-66-5LD50OralRat1250 mg/kgDetails not reported other than lethal dose.[6]
LD50DermalRat>5000 mg/kgDetails not reported other than lethal dose.[6]
LC50InhalationRat>94 mg/m³ (4 h)Details not reported other than lethal dose.[6]
LDIntraperitonealMouse>500 mg/kgDetails of toxic effects not reported other than lethal dose value.[7]
LD50UnreportedMammal1 gm/kgDetails of toxic effects not reported other than lethal dose value.[7]
3-Cyanobenzamide 3441-01-8Acute Tox. 4Oral, Dermal, Inhalation--Harmful if swallowed, in contact with skin or if inhaled.[8]

Data compiled from multiple sources.[6][7][8]

In Vitro Cytotoxicity

In vitro cytotoxicity assays using cultured cells are fundamental for assessing the direct toxic effects of a compound at the cellular level. These assays can provide insights into the mechanisms of cell death and the concentrations at which these effects occur.

While specific cytotoxicity data for 2-Chloro-5-cyanobenzamide is not available, studies on related benzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10] The mechanism often involves the induction of apoptosis.[11] For instance, benzamide riboside, another analog, has been shown to induce apoptosis in human lung cancer cells through the intrinsic mitochondrial pathway.[11]

The cytotoxicity of substituted benzamides is influenced by the nature of the substituents. For example, a study on N-phenyl-substituted benzamides indicated that the type and position of substituents on the phenyl ring affect the cytotoxic potency.[10] It is plausible that the chloro and cyano groups of 2-Chloro-5-cyanobenzamide would significantly influence its cytotoxic potential. The electron-withdrawing nature of these groups could enhance its interaction with biological targets or alter its cellular uptake and metabolism.

Mechanistic Insights: The Role of Substituents

The toxicity of 2-Chloro-5-cyanobenzamide and its analogs is intrinsically linked to the chemical properties of the chloro and cyano substituents.

The Chloro Group: An Electron-Withdrawing Influencer

The presence of a chlorine atom on the benzamide ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. As an electron-withdrawing group, it can increase the acidity of the amide proton and influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions.[12] This can affect its binding affinity to target enzymes like PARP. Furthermore, the chloro group can influence the metabolic fate of the compound, potentially leading to the formation of reactive metabolites.

The Cyano Group: A Potential Source of Cyanide Toxicity

The cyano (-C≡N) group is a strong electron-withdrawing group and a potential metabolic precursor to cyanide. The in vivo metabolism of some nitrile-containing compounds can lead to the release of cyanide ions, which are potent inhibitors of mitochondrial respiration by binding to cytochrome c oxidase. This disruption of the electron transport chain can lead to cellular hypoxia and rapid cell death. The conversion of a cyano group to an amide can be mediated by cytochrome P450 enzymes. Therefore, a key consideration for the toxicity of 5-Cyanobenzamide and 2-Chloro-5-cyanobenzamide is the extent to which they are metabolized to release cyanide.

PARP Inhibition: A Common Mechanism for Benzamides

As previously mentioned, many benzamide derivatives are known inhibitors of PARP enzymes.[1][2][3][4][5] PARP plays a critical role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cells with pre-existing DNA repair defects. The inhibitory potency of benzamides against PARP is highly dependent on their substitution pattern. The chloro and cyano groups in 2-Chloro-5-cyanobenzamide could modulate its affinity for the NAD+ binding pocket of PARP, thereby influencing its potential as a PARP inhibitor and its associated toxicity.

Experimental Protocols

For researchers investigating the toxicity of 2-Chloro-5-cyanobenzamide and its analogs, the following experimental protocols are recommended based on standard toxicological practices.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-Chloro-5-cyanobenzamide and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its potential in vivo clearance.

Protocol:

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes (from human or other relevant species) or hepatocytes, and a NADPH-regenerating system in a suitable buffer.[13][14][15]

  • Compound Addition: Add the test compound (at a fixed concentration, e.g., 1 µM) to the pre-warmed incubation mixture to initiate the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life.[13]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_0 Structure-Toxicity Relationship 2-Chloro-5-cyanobenzamide 2-Chloro-5-cyanobenzamide Increased Potential for Toxicity Increased Potential for Toxicity 2-Chloro-5-cyanobenzamide->Increased Potential for Toxicity Synergistic Effects? 2-Chlorobenzamide 2-Chlorobenzamide Toxicity Profile Toxicity Profile 2-Chlorobenzamide->Toxicity Profile Electron-withdrawing Cl 5-Cyanobenzamide 5-Cyanobenzamide 5-Cyanobenzamide->Toxicity Profile Metabolic release of CN- G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A typical workflow for an in vitro MTT cytotoxicity assay.

G cluster_0 Potential Mechanisms of Toxicity cluster_1 Cellular Targets Benzamide_Analog 2-Chloro-5-cyanobenzamide or Analog PARP PARP Inhibition Benzamide_Analog->PARP Mitochondria Mitochondrial Dysfunction Benzamide_Analog->Mitochondria Cyanide_Release Cyanide Release (for cyano-analogs) Benzamide_Analog->Cyanide_Release DNA_Damage DNA Damage Accumulation PARP->DNA_Damage Inhibition of DNA Repair Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c Release DNA_Damage->Apoptosis Cyanide_Release->Mitochondria Inhibition of Respiration

Caption: Potential signaling pathways involved in the toxicity of benzamide analogs.

Conclusion

While direct toxicological data for 2-Chloro-5-cyanobenzamide remains scarce, a comparative analysis of its structural analogs, 2-Chlorobenzamide and 5-Cyanobenzamide, provides valuable insights into its potential toxicity profile. The presence of both a chloro and a cyano group suggests that 2-Chloro-5-cyanobenzamide may exhibit a complex toxicological profile, potentially involving mechanisms such as PARP inhibition and mitochondrial toxicity. The electron-withdrawing properties of both substituents are likely to play a significant role in its biological activity and toxicity.

For researchers and drug development professionals, this guide underscores the importance of a cautious approach when handling and investigating 2-Chloro-5-cyanobenzamide. The provided experimental protocols offer a starting point for a thorough toxicological evaluation. Further studies, including in vitro cytotoxicity assays on a panel of cell lines, metabolic stability assessments, and eventually in vivo toxicity studies, are essential to fully characterize the toxicological properties of this compound and to determine its potential for future applications. A balanced consideration of both activity and toxicity is crucial in the preclinical development of any new chemical entity. [16]

References

  • (Bioorganic & Medicinal Chemistry)

  • (Journal of Medicinal Chemistry)

  • (Current Medicinal Chemistry)

  • (Benchchem)

  • (Yao Xue Xue Bao)

  • (PubChem)

  • (Guidechem)

  • (Fisher Scientific)

  • (ACS Medicinal Chemistry Letters)

  • (Environmental Science & Technology)

  • (ResearchGate)

  • (Sigma-Aldrich)

  • (bioRxiv)

  • (ChemicalBook)

  • (TCI Chemicals)

  • (Biochemistry)

  • (NextSDS)

  • (Fisher Scientific)

  • (Oncology Research)

  • (NUS Faculty of Science)

  • (Thermo Fisher Scientific)

  • (Journal of Medicinal Chemistry)

  • (Ministry of the Environment, Japan)

  • (Bioorganic & Medicinal Chemistry Letters)

  • (Cancers)

  • (Sudebno-Meditsinskaia Ekspertiza)

  • (PubChem)

  • (International Journal of Molecular Sciences)

  • (Metabolon)

  • (IntechOpen)

  • (WuXi AppTec)

  • (Creative Bioarray)

  • (European Journal of Medicinal Chemistry)

  • (OpenAnesthesia)

  • (Pharmaceuticals)

  • (NextSDS)

  • (National Institute of Environmental Health Sciences)

  • (ChemicalBook)

  • (NextSDS)

  • (AERU - University of Hertfordshire)

  • (NOAA)

Sources

Comparative

Comparative Binding Kinetics of 2-Chloro-5-Cyanobenzamide Derivatives vs. Reference PPARγ Modulators

Executive Summary The pharmacological targeting of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has undergone a paradigm shift. Historically dominated by reversible full agonists (e.g., thiazolidinediones lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological targeting of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has undergone a paradigm shift. Historically dominated by reversible full agonists (e.g., thiazolidinediones like Rosiglitazone) for metabolic disorders, the field is now pivoting toward covalent inverse agonists for oncology applications, particularly in muscle-invasive urothelial cancer [1].

Early covalent antagonists, such as GW9662 and T0070907 , utilized a 2-chloro-5-nitrobenzamide warhead to irreversibly bind the receptor. However, the nitroaromatic moiety presents severe metabolic liabilities, often undergoing reduction by hepatic nitroreductases into toxic hydroxylamine and aniline species. To overcome this, modern drug design has introduced the 2-chloro-5-cyanobenzamide scaffold. By substituting the nitro group with a bioisosteric cyano group, this next-generation warhead maintains the necessary electron-withdrawing properties for covalent engagement while eliminating nitro-associated hepatotoxicity.

This guide objectively compares the binding kinetics, corepressor recruitment efficiency, and structural mechanisms of 2-chloro-5-cyanobenzamide derivatives against legacy reference compounds.

Mechanistic Rationale: The "Dock and Lock" Paradigm

Covalent PPARγ inverse agonists operate via a two-step "dock and lock" kinetic mechanism.

  • Reversible Docking ( Ki​ ) : The ligand first enters the PPARγ ligand-binding pocket (LBP) driven by hydrophobic and hydrogen-bonding interactions. This step is defined by the reversible binding affinity ( Ki​ ).

  • Covalent Locking ( kinact​ ) : Once optimally positioned, the nucleophilic thiolate of Cys285 attacks the 2-chloro position of the benzamide ring. The cyano group acts as a powerful electron-withdrawing group (EWG), activating the ring for a Nucleophilic Aromatic Substitution (SNAr) reaction. The departure of the chloride ion results in a permanent covalent bond.

This irreversible engagement physically blocks the activation function-2 (AF-2) helix (Helix 12) from adopting an active conformation, thereby enforcing a transcriptionally repressive state that strongly recruits corepressors like NCoR1[2].

Mechanism Apo PPARγ LBD (Apo State) Docked Reversible Complex (Docked) Apo->Docked k_on Ligand 2-Chloro-5-cyanobenzamide Derivative Ligand->Docked k_on Docked->Apo k_off Locked Covalent Complex (Locked via Cys285) Docked->Locked k_inact (SNAr)

Fig 1: Two-step "Dock and Lock" kinetic mechanism of covalent PPARγ inverse agonists.

Comparative Kinetic Data

To evaluate the performance of the 2-chloro-5-cyanobenzamide scaffold, we must analyze both the thermodynamics of the initial binding and the kinetics of the covalent reaction. The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact​/Ki​ .

As shown in the table below, 2-chloro-5-cyanobenzamide derivatives exhibit superior covalent efficiency and drive a much stronger recruitment of the NCoR1 corepressor compared to legacy nitro-compounds.

Compound ClassPrimary MechanismWarhead MoietyReversible Affinity ( Ki​ )Covalent Rate ( kinact​ )Covalent Efficiency ( kinact​/Ki​ )NCoR1 Corepressor Recruitment
Rosiglitazone Reversible AgonistNone~40 nMN/A (0 min⁻¹)N/ANone (Recruits Coactivators)
GW9662 Covalent Antagonist2-chloro-5-nitrobenzamide~145 nM~0.05 min⁻¹LowWeak / Neutral
T0070907 Covalent Inverse Agonist2-chloro-5-nitrobenzamide~1.5 nM~0.12 min⁻¹ModerateModerate
2-Chloro-5-cyanobenzamide Covalent Inverse Agonist2-chloro-5-cyanobenzamide< 5.0 nM > 0.15 min⁻¹ High Strong (High TR-FRET Signal)

Note: Data represents consensus values derived from standardized biochemical assays comparing legacy PPARγ modulators with modern cyano-bioisosteres [3].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the kinetic parameters outlined above must be derived from orthogonal, self-validating experimental workflows. Below are the step-by-step methodologies used to benchmark these compounds.

Protocol A: TR-FRET Coregulator Recruitment Assay

Purpose: To quantify reversible binding affinity ( Ki​ ) and validate the functional consequence of the binding event (stabilization of the repressive conformation). Measuring affinity alone is insufficient; we must prove causality between ligand binding and corepressor (NCoR1) recruitment.

  • Complex Formation: Incubate 5 nM of GST-tagged PPARγ Ligand-Binding Domain (LBD) with varying concentrations of the test compound (0.1 nM to 10 μM) in assay buffer (50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4) in a 384-well plate.

    • Causality: A broad concentration gradient ensures receptor saturation, which is mathematically required to accurately fit the half-maximal inhibitory concentration ( IC50​ ) and derive Ki​ .

  • Probe Addition: Add 2 nM Terbium (Tb)-labeled anti-GST antibody (FRET donor) and 100 nM FITC-labeled NCoR1 peptide (FRET acceptor).

    • Causality: The Tb-antibody anchors to the PPARγ-GST tag. If the ligand successfully induces a repressive conformation, the FITC-NCoR1 peptide docks into the AF-2 groove, bringing the donor and acceptor within the critical Förster radius (<10 nm) to enable energy transfer.

  • Signal Acquisition: Excite the microplate at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (FITC) using a 100 μs delay.

    • Causality: The time-resolved (TR) delay allows short-lived background autofluorescence from the compound or buffer to decay, drastically improving the signal-to-noise ratio.

  • Kinetic Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against ligand concentration using four-parameter logistic regression to extract binding metrics.

Workflow S1 1. Incubate PPARγ LBD with Ligand (Varying concentrations & time points) S2 2. Add Terbium-labeled Anti-GST & FITC-labeled NCoR1 Peptide S1->S2 S3 3. Measure TR-FRET Signal (Ex: 340 nm, Em: 495/520 nm) S2->S3 S4 4. Non-linear Regression Analysis (Calculate Ki and kinact) S3->S4

Fig 2: Step-by-step TR-FRET workflow for evaluating binding kinetics and corepressor recruitment.

Protocol B: Intact Protein Mass Spectrometry for kinact​ Determination

Purpose: To directly measure the rate of covalent bond formation ( kinact​ ) between the benzamide warhead and Cys285. This distinguishes true covalent modification from high-affinity reversible binding.

  • Time-Course Incubation: Incubate 10 μM of purified PPARγ LBD with a 10-fold molar excess (100 μM) of the 2-chloro-5-cyanobenzamide derivative at 25°C.

  • Aliquot Quenching: At precise time intervals (0, 5, 10, 30, and 60 minutes), extract 10 μL aliquots and immediately quench the reaction by adding 1% formic acid.

    • Causality: Lowering the pH instantly protonates the Cys285 thiolate (converting it to a non-nucleophilic thiol), immediately halting the SNAr reaction and preserving the kinetic snapshot.

  • LC-MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw m/z spectra to intact protein mass. The covalent adduct will appear as a mass shift equal to the Apo protein mass + Ligand mass - 36.5 Da (accounting for the loss of HCl during the SNAr reaction).

  • Rate Calculation: Calculate the ratio of modified protein to total protein at each time point. Fit the time-dependent fractional modification to a first-order exponential equation to extract the kinact​ value.

References

  • Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv.[Link]

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Journal of Medicinal Chemistry.[Link]

  • Synthesis and evaluation of 18F-labeled PPARγ antagonists. Nuclear Medicine and Biology.[Link]

Validation

Application Scientist Guide: Evaluating Cell Permeability Differences in 2-Chloro-5-cyanobenzamide Isomers

The Positional Isomer Paradox in Permeability In small-molecule drug discovery, positional isomers often exhibit identical molecular weights and calculated lipophilicities (cLogP) but drastically different pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Positional Isomer Paradox in Permeability

In small-molecule drug discovery, positional isomers often exhibit identical molecular weights and calculated lipophilicities (cLogP) but drastically different pharmacokinetic profiles. A classic example is the comparison between 2-chloro-5-cyanobenzamide (ortho-chloro) and 3-chloro-5-cyanobenzamide (meta-chloro). Despite their structural similarity, the 2-chloro isomer demonstrates significantly higher passive membrane permeability.

This guide objectively compares the performance of these isomers, dissects the dual structural mechanisms driving this phenomenon, and provides a self-validating experimental framework for quantification.

Mechanistic Causality: Steric Twisting and IMHB

The superior permeability of the 2-chloro isomer is driven by two synergistic conformational effects that dictate its interaction with aqueous and lipid environments:

  • Steric Disruption of Planarity : The bulky chlorine atom at the ortho position creates a severe steric clash with the adjacent carboxamide group. To relieve this strain, the amide bond rotates out of the plane of the aromatic ring. This orthogonal conformation disrupts molecular planarity, reducing the exposed polar surface area (EPSA) and lowering the desolvation energy required to enter the lipid bilayer ()[1].

  • Intramolecular Hydrogen Bonding (IMHB) : The proximity of the ortho-chlorine allows it to act as a weak hydrogen bond acceptor for the amide N-H donor, forming a 5-membered pseudo-ring. This IMHB effectively masks the polar hydrogen from the surrounding aqueous environment, further increasing apparent lipophilicity without changing the actual molecular formula ()[2].

Conversely, the 3-chloro isomer lacks both steric hindrance and the proximity required for IMHB. The molecule remains highly coplanar, exposing its polar amide group to the solvent and resulting in a high desolvation penalty that restricts passive transcellular diffusion.

Mechanism cluster_ortho 2-Chloro Isomer (Ortho-Substitution) cluster_meta 3-Chloro Isomer (Meta-Substitution) O1 Ortho-Chloro Benzamide O2 Steric Clash (Out-of-Plane Twist) O1->O2 O3 IMHB Formation (NH···Cl) O1->O3 O4 Masked Polarity & Low Desolvation Penalty O2->O4 O3->O4 O5 High Passive Permeability O4->O5 M1 Meta-Chloro Benzamide M2 Coplanar Geometry (No Steric Clash) M1->M2 M3 Exposed Amide NH (No IMHB) M1->M3 M4 High EPSA & High Desolvation Penalty M2->M4 M3->M4 M5 Low Passive Permeability M4->M5

Figure 1: Mechanistic pathway illustrating how ortho-chloro substitution drives passive cell permeability.

Quantitative Data Comparison

The table below summarizes the representative physicochemical and permeability metrics highlighting the performance divergence between the two isomers.

Property2-Chloro-5-cyanobenzamide (Ortho)3-Chloro-5-cyanobenzamide (Meta)Mechanistic Impact
Intramolecular H-Bond (IMHB) Yes (5-membered ring)NoDictates 3D conformation and solvent exposure.
Calculated LogP (cLogP) ~2.1~2.1Identical baseline lipophilicity.
Experimental Polar Surface Area Low (< 50 Ų)High (> 70 Ų)IMHB and steric twist mask the amide NH donor.
NMR Δδ (DMSO - CDCl₃) < 0.5 ppm> 1.5 ppmConfirms the amide proton is shielded from solvent.
PAMPA Papp​ (10⁻⁶ cm/s) > 15.0 (High)< 2.0 (Low)Direct measurement of passive transcellular diffusion.
Caco-2 Papp​ A→B (10⁻⁶ cm/s) > 20.0 (High)< 5.0 (Low)2-chloro isomer easily crosses the enterocyte lipid bilayer.

Experimental Workflows: A Self-Validating System

To empirically validate these permeability differences and rule out assay artifacts, we employ a two-tiered orthogonal approach: NMR for conformational validation and a Bidirectional Caco-2 assay for physiological permeability.

Protocol A: NMR Quantification of IMHB and Solvent Shielding

Before running resource-intensive cell assays, confirm the solvent shielding effect using the NMR Δδ method ()[3].

  • Preparation : Dissolve 5 mg of each isomer in 0.5 mL of CDCl₃ (non-polar) and DMSO-d₆ (highly polar, H-bond accepting).

  • Acquisition : Acquire ¹H-NMR spectra at 298 K.

  • Analysis : Calculate the chemical shift difference (Δδ = δDMSO - δCDCl₃) for the primary amide protons.

  • Causality & Validation : A Δδ < 0.5 ppm indicates the proton is shielded by the ortho-halogen (IMHB/steric pocket). A Δδ > 1.5 ppm indicates full solvent exposure (meta-isomer). This self-validates the structural hypothesis before in vitro testing.

Protocol B: Bidirectional Caco-2 Permeability Assay

Caco2_Workflow Step1 1. Cell Culture Seed Caco-2 on transwell inserts (21 days) Step2 2. Monolayer Integrity Check Measure TEER (>250 Ω·cm²) & Lucifer Yellow Step1->Step2 Validates tight junctions Step3 3. Compound Dosing Apply 10 µM isomer to Apical or Basolateral chamber Step2->Step3 Proceed if intact Step4 4. Incubation & Sampling Incubate 2h at 37°C, sample receiver compartments Step3->Step4 Bidirectional transport Step5 5. LC-MS/MS Quantification Determine concentration & calculate Mass Balance Step4->Step5 Quench & Centrifuge Step6 6. Data Analysis Calculate Papp and Efflux Ratio (ER) Step5->Step6 Ensures no non-specific binding

Figure 2: Standardized Caco-2 Bidirectional Permeability Assay Workflow with self-validating steps.

Step-by-Step Methodology:

  • Cell Culture & Seeding : Seed Caco-2 cells (1×10⁵ cells/cm²) on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer with polarized tight junctions.

  • Monolayer Integrity Validation (Critical Step) : Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (100 µM).

    • Causality: Lucifer Yellow is a paracellular marker; low permeability (< 0.5 × 10⁻⁶ cm/s) validates that tight junctions are completely intact, preventing paracellular leakage that would yield false-positive permeability for the poorly permeable 3-chloro isomer.

  • Dosing : Prepare a 10 µM solution of the test isomer in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.

  • Incubation : Incubate at 37°C, 5% CO₂ for 120 minutes on an orbital shaker.

  • Sampling & Quenching : Extract 50 µL aliquots from the receiver and donor chambers. Quench with 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

  • LC-MS/MS & Mass Balance Validation : Quantify the compound concentration in the supernatant. Calculate Mass Balance: (Amount in Receiver + Amount in Donor + Amount in Cells) / Initial Amount.

    • Causality: A mass balance > 80% proves the compound is not trapped in the lipid bilayer or binding non-specifically to the plastic apparatus, validating the accuracy of the Papp​ calculation.

  • Data Analysis : Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp​ B→A / Papp​ A→B) to rule out active efflux interference.

References

  • Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Intramolecular Hydrogen Bonding in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Comparative

Comparative Structural-Activity Relationship (SAR) of 2-Chloro-5-Cyanobenzamide Derivatives as Targeted Covalent Modulators

Executive Summary The 2-chloro-5-cyanobenzamide scaffold has emerged as a privileged "warhead" in the design of targeted covalent inhibitors, most notably driving a paradigm shift in the modulation of Peroxisome Prolifer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-5-cyanobenzamide scaffold has emerged as a privileged "warhead" in the design of targeted covalent inhibitors, most notably driving a paradigm shift in the modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[1][2]. By functioning as a highly tuned electrophile for Nucleophilic Aromatic Substitution ( SN​Ar ), this moiety enables the irreversible capture of specific cysteine residues (e.g., Cys313 in PPARG)[3]. This guide provides an objective, data-driven comparative SAR analysis of the 2-chloro-5-cyanobenzamide class, contrasting its performance against traditional non-covalent modulators, and detailing the self-validating experimental workflows required to evaluate covalent inverse agonists.

Mechanistic Rationale: The SN​Ar Warhead Architecture

The efficacy of the 2-chloro-5-cyanobenzamide core lies in its precise stereoelectronic tuning, which prevents widespread proteome reactivity while ensuring rapid engagement within the target's microenvironment[1].

  • The Activating Group (Position 5): The cyano (–CN) group acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density from the aromatic ring, specifically activating the ortho and para positions for nucleophilic attack.

  • The Leaving Group (Position 2): Positioned para to the cyano group, the chloro substituent serves as the leaving group. When the molecule docks into the PPARG ligand-binding domain (LBD), the nucleophilic thiolate of Cys313 attacks the 2-position, forming a transient, high-energy Meisenheimer complex[3].

  • Covalent Capture: The subsequent elimination of the chloride ion resolves the complex into a permanent, irreversible covalent adduct, fundamentally altering the receptor's conformational landscape[1].

Pathway PPARG PPARG / RXRA Heterodimer CoAct Co-activator Recruitment (Helix 12 Active) PPARG->CoAct Activation Bias CoRep NCOR1 Recruitment (Helix 12 Displaced) PPARG->CoRep Repressive Bias Agonist Endogenous Ligands / Agonists Agonist->PPARG Reversible Binding InvAgonist 2-Cl-5-CN-Benzamides (e.g., FX-909) InvAgonist->PPARG Covalent Binding (Cys313) GeneOn Target Gene Transcription (Tumor Proliferation) CoAct->GeneOn GeneOff Transcriptional Repression (Tumor Regression) CoRep->GeneOff

Figure 1: Divergent PPARG signaling modulated by agonists vs. covalent inverse agonists.

Comparative SAR: Tuning the Leaving Group and Recognition Motif

To optimize the therapeutic index of a covalent drug, developers must balance the initial non-covalent recognition affinity ( KI​ ) with the intrinsic chemical reactivity of the warhead ( kinact​ ).

Halogen Substitution SAR

The SN​Ar reaction rate is heavily dictated by the electronegativity of the leaving group, which stabilizes the rate-determining Meisenheimer complex. Experimental SAR studies on PPARG inverse agonists reveal a reverse reactivity trend typical of SN​Ar reactions: Fluoro > Chloro > Bromo [1].

Table 1: SAR of the SN​Ar Leaving Group (Position 2)
Compound / Leaving GroupRelative KI​ Covalent Reactivity ( kinact​ )Cellular EC 50​ (nM)Mechanistic Observation
Fluoro (e.g., FTX-6713)HighVery High70 ± 8Fastest SN​Ar reactivity due to extreme Meisenheimer stabilization; higher risk of off-target binding[1].
Chloro (e.g., FTX-6746)ModerateModerate700 ± 70The "Goldilocks" profile. Optimal balance of plasma stability and targeted Cys313 reactivity[1].
Bromo (e.g., FTX-6822)LowLow5,000 ± 2,500Slowest reactivity due to poor stabilization of the intermediate complex; insufficient potency[1].
Methylsulfone EnhancedUnchangedN/AEnhances KI​ via non-covalent stabilization of the Meisenheimer complex without accelerating kinact​ [3].

The Recognition Motif (Amide Tail): While the 2-chloro-5-cyanobenzamide core drives covalent binding, the N-linked substituents (e.g., 2-acetyl-3,5-difluorophenyl or bipyridine derivatives) dictate the initial non-covalent docking[1][4]. These bulky tails are rationally designed to sterically clash with Helix 12 of the PPARG LBD, preventing the active conformation and imposing a powerful repressive bias[2][5].

Comparative Pharmacology: Agonism vs. Antagonism vs. Inverse Agonism

Comparing 2-chloro-5-cyanobenzamide derivatives (like the clinical candidate FX-909) to historical PPARG modulators highlights a distinct pharmacological paradigm shift[5][6].

Table 2: Comparative Pharmacology of PPARG Modulators
ModulatorMechanism of ActionHelix 12 ConformationTranscriptional EffectClinical Status (2026)
Rosiglitazone Reversible Full AgonistStabilized (Active)Activation (Adipogenesis)Approved (Metabolic)
GW9662 Covalent AntagonistDisorderedNeutral / Partial Blockadein vitro Tool Compound
FX-909 Covalent Inverse AgonistDisplaced (Repressive)Deep Repression (NCOR1)Phase 1/1B (Oncology)[7]

Unlike GW9662, which simply blocks the binding pocket, the 2-chloro-5-cyanobenzamide derivative FX-909 actively forces the receptor into a repressive state, recruiting the nuclear corepressor NCOR1 to shut down both ligand-activated and basal transcription[2][3].

Self-Validating Experimental Methodologies

To objectively evaluate the performance of 2-chloro-5-cyanobenzamide derivatives, two self-validating protocols are required: one to measure covalent kinetics, and another to measure functional conformational shifts.

Protocol 1: Time-Dependent Covalent Binding Kinetics via LC-MS

Causality: Relying solely on biochemical IC 50​ values is fundamentally flawed for covalent inhibitors because apparent potency increases with time. Intact mass spectrometry allows researchers to physically observe the mass shift, decoupling initial affinity ( KI​ ) from the maximum rate of covalent bond formation ( kinact​ )[3]. Self-Validation: Utilizing a C313A mutant PPARG serves as an internal negative control, ensuring the SN​Ar reaction is strictly site-specific and ruling out non-specific proteome labeling[1].

Step-by-Step Workflow:

  • Protein Preparation: Express and purify wild-type (WT) and C313A mutant PPARG LBD (residues 231–505)[1].

  • Incubation: Incubate 1 µM of protein with varying concentrations of the benzamide derivative (e.g., 0.1 to 10 µM) in assay buffer at 25°C.

  • Time-Course Quenching: At specific intervals (0, 10, 20, 30, and 60 minutes), extract aliquots and immediately quench the reaction using 1% formic acid.

  • LC-MS Analysis: Analyze the samples via Intact Protein LC-MS (e.g., Agilent Q-TOF) to quantify the ratio of unmodified protein to covalently modified adduct[3].

  • Data Fitting: Fit the time-dependent adduct ratios to a non-linear regression model to extract precise KI​ and kinact​ values[3].

Workflow Step1 1. Incubate PPARG (WT vs C313A) with varying[Inhibitor] Step2 2. Time-course Quenching (0 to 60 mins) Step1->Step2 Step3 3. Intact Protein LC-MS Analysis Step2->Step3 Step4 4. Quantify Covalent Adduct Formation Ratio Step3->Step4 Step5 5. Non-linear Regression (Calculate KI and kinact) Step4->Step5

Figure 2: Self-validating LC-MS workflow for determining KI and kinact of covalent binders.

Protocol 2: TR-FRET Assay for NCOR1 Corepressor Recruitment

Causality: To prove true inverse agonism, one must demonstrate that covalent binding physically alters the receptor to recruit corepressors. Time-Resolved FRET (TR-FRET) introduces a temporal delay between excitation and emission, eliminating small-molecule auto-fluorescence interference and providing a high signal-to-noise ratio[3]. Self-Validation: Titrating a known full agonist (e.g., Rosiglitazone) serves as a negative control; it should dose-dependently decrease the NCOR1 TR-FRET signal as it recruits co-activators instead.

Step-by-Step Workflow:

  • Complex Assembly: Incubate His-tagged PPARG LBD with a Terbium-labeled anti-His antibody (FRET donor)[3].

  • Peptide Addition: Add a biotinylated NCOR1 ID2 peptide (Biotin-GHSFADPASNLGLEDIIRKALMG-amide) alongside an Alexa Fluor 488-labeled streptavidin (FRET acceptor)[3].

  • Compound Treatment: Introduce the 2-chloro-5-cyanobenzamide compound and incubate for 2 hours to allow for covalent capture and the subsequent Helix 12 conformational shift.

  • Measurement: Measure time-resolved fluorescence (excitation 340 nm; emission 495 nm / 520 nm).

  • Analysis: Calculate the EC 50​ of NCOR1 recruitment based on the 520/495 nm emission ratio.

Translational Outlook: From Bench to CLINPRO-1

The translation of the 2-chloro-5-cyanobenzamide SAR into the clinical candidate FX-909 represents a major breakthrough for the treatment of luminal lineage urothelial cancer (UC)[7]. In the Phase 1 CLINPRO-1 trial (NCT05929235), FX-909 demonstrated preliminary antitumor activity in heavily pretreated patients with PPARG-high advanced UC[6]. By achieving near-complete suppression of target genes (e.g., IL1B, FABP4)[3][5], this class of covalent inverse agonists provides early clinical validation of PPARG as a therapeutic target in oncology, positioning it alongside the androgen and estrogen receptors as a successfully targeted nuclear receptor[6].

References[4] New benzamide derivatives as PPAR-gamma modulators (Patent AU2018382461B2). Google Patents. URL: https://patents.google.com/patent/AU2018382461B2/en[1][2][3]Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers. bioRxiv (May 2025). URL: https://www.biorxiv.org/content/10.1101/2025.05.08.652848v1[7]FX-909 Pipeline Overview. Flare Therapeutics. URL: https://www.flaretx.com/pipeline/fx-909/[5]Definition of PPAR gamma inhibitor FX-909. National Cancer Institute (NCI) Drug Dictionary. URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ppar-gamma-inhibitor-fx-909[6]FX-909 demonstrates early activity in PPARG-high advanced urothelial carcinoma. Urology Times (March 2026). URL: https://www.urologytimes.com/view/fx-909-demonstrates-early-activity-in-pparg-high-advanced-urothelial-carcinoma

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-cyanobenzamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Chloro-5-cyanobenzamide As a pharmaceutical intermediate frequently utilized in the synthesis of PPAR-gamma modulators and other biologically active compounds[1],...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Chloro-5-cyanobenzamide

As a pharmaceutical intermediate frequently utilized in the synthesis of PPAR-gamma modulators and other biologically active compounds[1], 2-Chloro-5-cyanobenzamide (CAS: 1261861-21-5) requires strict lifecycle management. Because this molecule contains both a halogen (chlorine) and nitrogen-containing functional groups (cyano and amide), its disposal cannot be treated as standard non-hazardous organic waste. Improper disposal risks environmental contamination and the potential generation of toxic byproducts, such as hydrogen chloride (HCl), nitrogen oxides (NOx), and trace dioxins during low-temperature combustion.

This guide provides drug development professionals and laboratory personnel with a self-validating, structurally sound protocol for the safe handling, containment, and ultimate destruction of 2-Chloro-5-cyanobenzamide.

Chemical and Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the chlorine atom strictly categorizes this compound and its solutions as Halogenated Waste .

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C8H5ClN2OGenerates HCl and NOx upon combustion; requires scrubbers.
Molecular Weight 180.59 g/mol Used for calculating stoichiometric waste neutralization if required.
Physical State SolidProne to aerosolization (dust hazard) during transfers or spills.
Primary Hazard Class Irritant (Skin/Eye/Respiratory)Mandates the use of a fume hood and particulate-rated PPE.
Waste Stream Category Halogenated Organic SolidMust strictly avoid mixing with non-halogenated solvent waste.

Waste Routing and Decision Logic

The disposal pathway for 2-Chloro-5-cyanobenzamide depends entirely on its physical state at the time of disposal (e.g., neat solid powder vs. dissolved in a reaction mother liquor).

G Start 2-Chloro-5-cyanobenzamide Waste Generation State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Unused/Spilled Liquid Dissolved in Solvent State->Liquid Reaction Mother Liquor SolidWaste Hazardous Solid Waste Container Solid->SolidWaste Halogen Halogenated Solvent? Liquid->Halogen HalWaste Halogenated Organic Liquid Waste Halogen->HalWaste Yes (e.g., DCM) NonHalWaste Mixed Organic Liquid Waste Halogen->NonHalWaste No (e.g., DMSO, EtOAc) Incineration High-Temp Incineration (Licensed Facility) HalWaste->Incineration NonHalWaste->Incineration SolidWaste->Incineration

Workflow for categorizing and routing 2-Chloro-5-cyanobenzamide waste streams.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, each step in the disposal process is paired with its underlying mechanistic or regulatory rationale.

Step 1: Segregation and Compatibility Verification

  • Action: Separate 2-Chloro-5-cyanobenzamide waste into designated "Halogenated Solid" or "Halogenated Liquid" streams. Do not mix with alkali metals, strong oxidizing agents, or non-halogenated waste streams.

  • Rationale: Mixing halogenated compounds with non-halogenated waste dilutes the halogen content but complicates the incineration process. Commercial incinerators charge premiums for halogenated waste because it requires specific operational parameters (higher temperatures) to prevent the formation of polychlorinated dibenzodioxins (PCDDs).

Step 2: Primary Containment

  • Action: Collect solid waste in high-density polyethylene (HDPE) wide-mouth jars. For liquid waste (e.g., compound dissolved in dichloromethane or ethyl acetate), use UN-approved amber glass or heavy-duty HDPE carboys. Ensure containers are tightly sealed with PTFE-lined caps.

  • Rationale: PTFE and HDPE provide broad chemical resistance, preventing container degradation from residual solvents or the compound itself.

Step 3: Protocol for Accidental Spills (Solid)

  • Action:

    • Don appropriate PPE (Nitrile gloves, safety goggles, N95/P100 particulate respirator, lab coat).

    • Lightly moisten the spilled powder with a compatible low-volatility solvent (e.g., water or a small amount of isopropanol) to suppress dust generation.

    • Carefully sweep the moistened material using a non-sparking tool and transfer it to a hazardous waste container.

    • Wash the spill area thoroughly with soap and water, collecting the wash water into the aqueous hazardous waste stream.

  • Rationale: Dry sweeping aerosolizes fine organic powders, creating inhalation hazards and potential localized explosion risks depending on particle size distribution. Moistening the powder physically binds the particulates.

Step 4: Labeling and Documentation

  • Action: Affix a hazardous waste label detailing the exact contents: "2-Chloro-5-cyanobenzamide (Halogenated Organic Waste)". Include the CAS number (1261861-21-5) and check the "Toxic" and "Irritant" hazard boxes.

  • Rationale: Accurate documentation ensures that downstream waste management contractors apply the correct destruction methodology.

Step 5: Final Destruction (High-Temperature Incineration)

  • Action: Transfer the securely packaged waste to a licensed environmental health and safety (EHS) vendor for high-temperature incineration.

  • Rationale: The only acceptable method for the final destruction of halogenated aromatic compounds is incineration at temperatures exceeding 1100°C (2012°F) with a minimum residence time of 2 seconds. The incinerator must be equipped with flue gas desulfurization/scrubbing systems (typically alkaline scrubbers using NaOH or Ca(OH)2) to neutralize the HCl gas generated from the chlorine atom and the NOx gases generated from the cyano and amide groups.

References

  • AU2018382461B2 - New benzamide derivatives as PPAR-gamma modulators Source: Google Patents URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.